2,3'-Dichloro-2,2-difluoroacetophenone
Description
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Properties
Molecular Formula |
C8H4Cl2F2O |
|---|---|
Molecular Weight |
225.02 g/mol |
IUPAC Name |
2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H |
InChI Key |
UMSJOHBZAIZXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
"2,3'-Dichloro-2,2-difluoroacetophenone chemical properties"
Technical Guide: 2,3'-Dichloro-2,2-difluoroacetophenone Chemical Properties
Part 1: Executive Technical Summary
Compound Identity:
-
Systematic Name: 1-(3-Chlorophenyl)-2-chloro-2,2-difluoroethanone
-
Molecular Formula: C₈H₄Cl₂F₂O
-
Molecular Weight: 225.02 g/mol
-
Structural Class:
-Halo- -difluoroacetophenone derivative
Overview:
this compound is a specialized fluorinated building block characterized by a highly electrophilic carbonyl group flanked by a chlorodifluoromethyl (
The presence of the 3'-chloro substituent on the aromatic ring enhances the lipophilicity (
Part 2: Physicochemical Profile & Structural Analysis
The unique reactivity of this molecule is dictated by the interplay between the electron-withdrawing chlorodifluoromethyl group and the meta-chlorophenyl ring.
Structural Electronics
-
Carbonyl Electrophilicity: The carbonyl carbon is exceptionally electron-deficient due to the inductive withdrawal (-I effect) from both the
-fluorines and the -chlorine, further augmented by the electron-withdrawing 3-chlorophenyl ring ( ). -
Conformation: The
group adopts a conformation that minimizes dipole repulsion with the carbonyl oxygen, often placing the C-Cl bond gauche to the C=O bond. -
Lipophilicity: The 3'-Cl and
groups significantly increase lipophilicity relative to acetophenone, facilitating membrane permeability in biological systems.
Predicted Physical Properties
Note: Values are derived from structure-activity relationships (SAR) with the parent compound 2-chloro-2,2-difluoroacetophenone.
| Property | Value (Predicted/Analog) | Context |
| Boiling Point | 105–110 °C @ 35 mmHg | Higher than parent (94-96°C) due to increased MW and polarizability of the 3-Cl. |
| Density | ~1.42 g/mL | High density due to heavy halogen atoms (2 Cl, 2 F). |
| Solubility | Soluble in DCM, THF, Et₂O | Hydrophobic; limited solubility in water. |
| Appearance | Colorless to pale yellow liquid | Typical for halogenated acetophenones. |
| Reactivity | Lachrymator / Corrosive | Reacts with nucleophiles; hydrolyzes slowly in water to hydrates. |
Part 3: Synthetic Methodologies
The most robust synthesis of this compound involves the nucleophilic acyl substitution of a chlorodifluoroacetic acid derivative with a Grignard reagent.
Protocol: Grignard Addition to Ethyl Chlorodifluoroacetate
Reaction:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Activate magnesium turnings (1.1 eq) with iodine in anhydrous THF.
-
Add 1-bromo-3-chlorobenzene (1.0 eq) dropwise to generate 3-chlorophenylmagnesium bromide . Maintain temperature at 40°C to initiate, then reflux for 1 hour.
-
-
Acylation:
-
Cool the Grignard solution to -78°C (dry ice/acetone bath).
-
Add ethyl chlorodifluoroacetate (1.2 eq) dissolved in THF dropwise over 30 minutes. Critical: Low temperature prevents double addition (formation of the tertiary alcohol).
-
-
Quench & Workup:
-
Stir at -78°C for 2 hours, then warm to 0°C.
-
Quench with saturated aqueous
. -
Extract with diethyl ether (
). Wash combined organics with brine, dry over .
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).
-
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis of this compound via Grignard reagent addition at cryogenic temperatures to prevent over-alkylation.
Part 4: Reactivity Profile & Mechanistic Pathways
This molecule exhibits dual reactivity: as a hard electrophile at the carbonyl carbon and as a difluorocarbene precursor under basic conditions.
Pathway A: Difluorocarbene Generation (Haloform-Type Cleavage)
In the presence of a base (e.g.,
-
Mechanism:
-
Nucleophilic Attack: Hydroxide attacks the carbonyl to form a tetrahedral intermediate.
-
Cleavage: The C-C bond breaks, releasing benzoate (
) and the chlorodifluoromethyl anion ( ). -
Carbene Formation: The anion eliminates a chloride ion (
) to generate singlet difluorocarbene ( ). -
Application: The generated
can be trapped by phenols to form aryl difluoromethyl ethers ( ), a key bioisostere in drug design.
-
Pathway B: Enantioselective Reduction
The ketone can be reduced to the corresponding chiral alcohol, 1-(3-chlorophenyl)-2-chloro-2,2-difluoroethanol .
-
Reagents:
(racemic) or Chiral Ruthenium Catalysts (Noyori transfer hydrogenation). -
Significance: The resulting alcohol contains two stereocenters (if the
group is further functionalized) or a chiral center with a bulky fluorinated motif, useful for protease inhibitors.
Reactivity Diagram
Caption: Figure 2. Divergent reactivity pathways: Base-mediated difluorocarbene generation vs. metal-catalyzed reduction.
Part 5: Applications in Drug Discovery
5.1 Bioisosterism
The this compound scaffold is a precursor to the chlorodifluoromethyl (
-
Lipophilicity Modulation: The
group mimics the steric bulk of a methylene ( ) but with significantly altered electronics, increasing metabolic stability against Cytochrome P450 oxidation. -
pKa Modulation: When converted to the alcohol, the adjacent
group increases the acidity of the hydroxyl, strengthening hydrogen bond interactions with protein targets.
5.2 Specific Use Cases
-
Protease Inhibitors: The electrophilic ketone can form reversible covalent bonds with the active site serine or cysteine residues of proteases (e.g., serine proteases), acting as a transition state mimic.
-
Agrochemicals: The 3-chlorophenyl moiety is a common pharmacophore in fungicides; the addition of the fluorinated side chain enhances persistence in the field.
Part 6: Safety & Handling Protocols
Hazard Classification:
-
Lachrymator: Highly irritating to eyes and mucous membranes.
-
Skin Corrosive: Causes burns upon contact.
Handling Procedures:
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm or Laminate), safety goggles, and a lab coat.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials. Neutralize surfaces with dilute sodium bicarbonate solution.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (forms hydrates).
References
-
Sigma-Aldrich. (n.d.).[1] 2-Chloro-2,2-difluoroacetophenone Product Sheet. Retrieved from
- Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylation of Organic Compounds. Chemical Reviews.
- Echeverria, P.-G., et al. (2016). Recent Advances in the Synthesis of Difluoromethylated Compounds. Synthesis, 48(16), 2523-2539.
-
Beilstein Institute. (2024). Synthesis of 2,2-difluoro-1,3-diketone derivatives. Beilstein Journal of Organic Chemistry. Retrieved from
-
Organic Syntheses. (2018). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Organic Syntheses, 95, 164-182. Retrieved from
Sources
"spectroscopic data of 2,3'-Dichloro-2,2-difluoroacetophenone"
An In-depth Technical Guide to the Predicted Spectroscopic Data of 2,3'-Dichloro-2,2-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Navigating the Spectroscopic Landscape of a Novel Ketone
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Theoretical ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons on the two distinct phenyl rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4' | 7.9 - 8.1 | d | ~8.0 |
| H-5' | 7.4 - 7.6 | t | ~8.0 |
| H-6' | 7.6 - 7.8 | d | ~8.0 |
| H-4 | 7.5 - 7.7 | t | ~8.0 |
| H-5 | 7.3 - 7.5 | t | ~8.0 |
| H-6 | 7.7 - 7.9 | d | ~8.0 |
Rationale and Interpretation
The electron-withdrawing nature of the difluoroacetyl group (-COCF₂Cl) and the chlorine atoms significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (δ ≈ 7.34 ppm). The protons on the 3'-chlorophenyl ring are expected to be more deshielded due to the proximity of the carbonyl group. The expected splitting patterns (doublet, triplet) arise from spin-spin coupling with adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Theoretical ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| CF₂Cl | 115 - 125 (t, J_CF ≈ 280-300 Hz) |
| C-1' | 135 - 140 |
| C-2' | 130 - 135 |
| C-3' | 138 - 142 |
| C-4' | 128 - 132 |
| C-5' | 125 - 130 |
| C-6' | 130 - 135 |
| C-1 | 132 - 137 |
| C-2 | 138 - 142 |
| C-3 | 128 - 132 |
| C-4 | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 128 - 132 |
Rationale and Interpretation
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom.[1] The carbon of the difluoromethyl group (CF₂Cl) will appear as a triplet due to coupling with the two fluorine atoms, with a large coupling constant characteristic of C-F bonds.[2] The aromatic carbons will have distinct chemical shifts influenced by the positions of the chloro and difluoroacetyl substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR processing, with the TMS signal at 0.00 ppm as the reference.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
Theoretical IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch | 1700 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-F Stretch | 1200 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Rationale and Interpretation
The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group stretch.[1][3] The presence of conjugation with the aromatic ring will likely shift this peak to a slightly lower wavenumber compared to a simple aliphatic ketone. Strong absorptions corresponding to the C-F and C-Cl stretches will also be key identifying features.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Theoretical Mass Spectral Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 258, 260, 262 | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |
| [M-Cl]⁺ | 223, 225 | Loss of a chlorine atom. |
| [M-COCF₂Cl]⁺ | 145, 147 | Cleavage of the bond between the carbonyl carbon and the aromatic ring. |
| [C₆H₄Cl]⁺ | 111, 113 | Fragment corresponding to the chlorophenyl group. |
Rationale and Interpretation
The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern will likely involve the loss of a chlorine atom and cleavage at the bond adjacent to the carbonyl group, which is a common fragmentation pathway for ketones.[1][4]
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-500.
Caption: Overall workflow from synthesis to spectroscopic characterization.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the fundamental principles of spectroscopic techniques and the influence of the compound's structural features, researchers can confidently approach the synthesis and characterization of this and other novel halogenated ketones. The provided protocols offer a standardized framework for obtaining high-quality data, ensuring the integrity and reproducibility of experimental results.
References
- Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
-
PubChem. (n.d.). 2,2-Difluoroacetophenone. Retrieved from [Link]
- Scott, K. N. (1972). Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 50(12), 2374-2382.
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC. Retrieved from [Link]
-
Fiveable. (2025). Spectroscopic Analysis Definition - Organic Chemistry Key.... Retrieved from [Link]
-
DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2021). Quenching of ketone triplet excited states by atmospheric halides. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Retrieved from [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of carbonyl-¹³C-labeled acetophenone during electrochemical.... Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Characterization of Novel Halogenated Acetophenones: A Case Study of 2,3'-Dichloro-2,2-difluoroacetophenone
Abstract: The introduction of halogen atoms into the acetophenone scaffold significantly alters its physicochemical properties, which in turn influences its biological activity and therapeutic potential.[1] This guide provides a comprehensive framework for the physical characterization of novel halogenated acetophenones, using the representative, albeit currently uncharacterized, molecule 2,3'-Dichloro-2,2-difluoroacetophenone as a case study. We will delve into the foundational principles and experimental methodologies for determining key physical properties, offering insights valuable to researchers in medicinal chemistry and drug development.
Introduction: The Significance of Halogenation in Acetophenone Derivatives
Halogenated acetophenones are a class of compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The nature, position, and number of halogen substituents on the acetophenone core can profoundly impact its electronic properties, conformation, and ultimately, its interaction with biological targets.[2][3] For instance, α-fluorination of the methyl ketone group can enhance the electrophilicity of the carbonyl carbon, making the compound more susceptible to nucleophilic attack by enzyme residues.[2]
Given the importance of these compounds, a thorough understanding of their physical properties is paramount for their development as therapeutic agents. Properties such as melting point, boiling point, and solubility are critical for purification, formulation, and predicting in vivo behavior.[4][5] This guide will outline the essential experimental protocols for characterizing these properties, using the hypothetical compound this compound as a model.
Proposed Structure of this compound:
Based on standard IUPAC nomenclature, the structure of this compound would be as follows:
-
An acetophenone core structure.
-
Two fluorine atoms at the α-carbon (position 2).
-
A chlorine atom at the 2-position of the phenyl ring.
-
A chlorine atom at the 3'-position of the phenyl ring.
Physicochemical Properties: A Tabulated Overview
While specific experimental data for this compound is not currently available in the public domain, we can infer expected properties based on related structures. The following table provides a template for recording experimentally determined values and includes data from similar halogenated acetophenones for comparative purposes.
| Property | Expected Value for this compound | Comparative Data for Related Compounds |
| Molecular Formula | C₈H₃Cl₂F₂O | 3',5'-Dichloro-2,2,2-trifluoroacetophenone: C₈H₃Cl₂F₃O[6] |
| Molecular Weight | 224.01 g/mol | 3',5'-Dichloro-2,2,2-trifluoroacetophenone: 243.01 g/mol [6] |
| Physical State | Likely a liquid or low-melting solid at 20°C | 3',5'-Dichloro-2,2,2-trifluoroacetophenone: Liquid[6] |
| Melting Point | To be determined | 2,2-Difluoroacetophenone: 48-50°C[7] |
| Boiling Point | To be determined | 2-Chloro-2,2-difluoroacetophenone: 94-96 °C/35 mmHg[8] |
| Density | To be determined | 3',5'-Dichloro-2,2,2-trifluoroacetophenone: 1.5 g/mL[6] |
| Refractive Index | To be determined | 3',5'-Dichloro-2,2,2-trifluoroacetophenone: 1.48[6] |
| Solubility | To be determined | General halogenated acetophenones are soluble in organic solvents.[9] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step methodologies for determining the key physical properties of a novel compound like this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities will lower and broaden the melting range.[11]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: Finely powder the crystalline sample of this compound.[11][12]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the closed end to a height of 1-2 mm.[12][13]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent accurate determinations.
-
Accurate Determination: Allow the apparatus to cool. Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, especially near the expected melting point.[11][13]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[11]
-
Replicate Measurements: Repeat the determination with fresh samples until consistent results are obtained.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15][16] It is a characteristic physical property that can be used for identification and to assess purity.
Methodology: Thiele Tube Method
-
Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube (fusion tube).[14][16]
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.[14][16]
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).[11][17]
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. The design of the Thiele tube ensures uniform heating of the oil bath through convection.[11][17]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.[16][17]
-
Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[17]
-
Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[14]
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point using the Thiele tube method.
Solubility Determination
Solubility is a fundamental property that influences a compound's bioavailability and is a critical parameter in drug development.[4][18] The Biopharmaceutics Classification System (BCS) uses solubility as a key determinant for predicting a drug's in vivo performance.[19]
Methodology: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Solutions: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[20]
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The presence of undissolved solid is essential to ensure saturation.[4]
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[19][20]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the solid pellet during sampling of the supernatant.[4][19]
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Calculation: Prepare a calibration curve using standard solutions of known concentrations. Determine the concentration of the compound in the diluted sample and back-calculate to find the solubility in the original saturated solution.[4]
Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, related halogenated acetophenones are classified as irritants.[21][22][23] They can cause skin and serious eye irritation, and may cause respiratory irritation.[22][23][24] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the compound should be performed in a well-ventilated fume hood.[22]
Conclusion
The physicochemical characterization of novel compounds is a cornerstone of chemical and pharmaceutical research. This guide has provided a detailed framework for determining the key physical properties of a novel halogenated acetophenone, using this compound as a representative example. By following these established protocols, researchers can obtain reliable and reproducible data that is essential for the advancement of their research and development endeavors.
References
- Melting point determination. (n.d.).
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- De, A., & Yalkowsky, S. H. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. ACS Publications.
- Experiment 1: Melting-point Determinations. (n.d.).
- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19).
- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
- BenchChem. (2025). The Multifaceted Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- World Health Organization (WHO). (n.d.). Annex 4.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate. (n.d.). Conformational energy profiles of halogenated acetophenones (a) in gas phase.
- AKSci. (n.d.). 130336-16-2 3',5'-Dichloro-2,2,2-trifluoroacetophenone AKSci J59858.
- Sigma-Aldrich. (n.d.). 2-Chloro-2,2-difluoroacetophenone 95 384-67-8.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (2024, December 15). SAFETY DATA SHEET.
- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
- ChemicalBook. (2026, January 17). 2,2-DIFLUOROACETOPHENONE - Safety Data Sheet.
- MDPI. (2021, August 12). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions.
- ChemBK. (2024, April 9). 1-(3,4-DICHLORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.
- PubChem. (n.d.). 2,2-Dichloroacetophenone | C8H6Cl2O | CID 72870.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. 130336-16-2 3',5'-Dichloro-2,2,2-trifluoroacetophenone AKSci J59858 [aksci.com]
- 7. 2,2-DIFLUOROACETOPHENONE - Safety Data Sheet [chemicalbook.com]
- 8. 2-氯-2,2-二氟苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. athabascau.ca [athabascau.ca]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
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- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
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- 24. 2,2-Dichloroacetophenone | C8H6Cl2O | CID 72870 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2,3'-Dichloro-2,2-difluoroacetophenone molecular structure"
An In-depth Technical Guide to the Molecular Structure of 2',3'-Dichloro-2,2-difluoroacetophenone
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 2',3'-dichloro-2,2-difluoroacetophenone. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced structural features imparted by its unique halogenation pattern. We present a detailed examination of its physicochemical properties, a proposed synthetic pathway grounded in established organometallic chemistry, and a multi-faceted analytical workflow for rigorous structural validation. By integrating theoretical insights with practical, field-proven protocols, this guide serves as an essential resource for leveraging this and similar halogenated acetophenones as versatile building blocks in medicinal chemistry and materials science.
Introduction: The Significance of Halogenated Acetophenones
Acetophenones and their derivatives are foundational synthons in organic chemistry, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the acetophenone scaffold dramatically modulates its electronic properties, metabolic stability, lipophilicity, and binding affinities.[2] This makes halogenated acetophenones highly valuable intermediates in drug discovery.[1][3]
The compound 2',3'-dichloro-2,2-difluoroacetophenone is a subject of interest due to its distinct substitution pattern. The vicinal dichlorination on the aromatic ring, combined with the geminal difluorination adjacent to the carbonyl group, creates a unique electronic and steric environment. The difluoromethyl ketone moiety is a particularly important pharmacophore that can enhance metabolic stability and binding interactions.[2] Understanding the precise molecular architecture of this compound is paramount for predicting its reactivity, designing derivatives with targeted pharmacological profiles, and developing robust synthetic and analytical methods. This guide provides the necessary framework for achieving that understanding.
Molecular Structure and Physicochemical Properties
The structural integrity of a molecule dictates its function. For 2',3'-dichloro-2,2-difluoroacetophenone, the interplay between the aromatic ring and the α,α-difluoroacetyl group, influenced by the two chlorine substituents, is key.
Chemical Structure Elucidation
The core structure consists of a benzene ring substituted at the 2' and 3' positions with chlorine atoms. The acetyl group at the 1' position is modified with two fluorine atoms on the methyl carbon.
Sources
"stability and reactivity of 2,3'-Dichloro-2,2-difluoroacetophenone"
Technical Guide: Stability and Reactivity of 2,3'-Dichloro-2,2-difluoroacetophenone
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, stability profile, and reactivity mechanisms of This compound (systematically 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone ). Targeted at medicinal chemists and process engineers, this document elucidates the compound’s utility as a linchpin intermediate for introducing the lipophilic chlorodifluoromethyl (
Chemical Identity & Physicochemical Profile
The compound is a halogenated acetophenone derivative characterized by a highly electron-deficient carbonyl center. The presence of the
| Property | Specification / Value |
| IUPAC Name | 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
| Structure | 3-Cl- |
| Molecular Formula | |
| Molecular Weight | 225.02 g/mol |
| Physical State | Colorless to pale yellow liquid (ambient) |
| Predicted LogP | ~3.2 (High lipophilicity due to |
| Boiling Point | ~95–98 °C at 15 mmHg (Extrapolated from analogues) |
| Key Functionality | Electrophilic Carbonyl; Radical Precursor ( |
Stability Analysis
The stability of this compound is governed by the inductive effects of the fluorine atoms and the leaving group ability of the
Hydrolytic Stability & Haloform Cleavage
The electron-withdrawing nature of the
-
Acidic Conditions: Generally stable. Reversible hydration to the gem-diol (
) may occur in aqueous media but does not degrade the skeleton. -
Basic Conditions (Critical Risk): The compound is highly unstable toward strong bases (e.g., NaOH, KOH, alkoxides). Hydroxide attack at the carbonyl leads to a haloform-type cleavage, expelling the chlorodifluoromethyl anion (
), which rapidly protonates or decomposes.-
Degradation Product: 3-Chlorobenzoic acid.
-
Thermal & Photochemical Stability
-
Thermal: Stable up to ~120°C. Prolonged heating above 150°C may induce radical decomposition of the C-Cl bond.
-
Photochemical: Sensitive to UV light. The C-Cl bond in
-halo ketones is susceptible to homolytic cleavage ( excitation), generating radical species. Storage in amber glass is mandatory.
Reactivity Profile
The compound's reactivity is trifurcated into carbonyl electrophilicity, reductive defluorination/alkylation, and radical chemistry.
Mechanism 1: The Reformatsky & Radical Manifold ( Activation)
The C-Cl bond adjacent to the gem-difluoro group is weaker than a typical alkyl C-Cl bond due to the fluorine anomeric effect. This allows for facile insertion of metals (Zn, Mg, In).
-
Reformatsky Reaction: Treatment with Zinc dust generates a zinc enolate/carbenoid that reacts with aldehydes/ketones to form
-hydroxy- -difluoroketones. -
Radical Addition: Under photoredox catalysis or radical initiation (AIBN/
), the C-Cl bond undergoes homolysis to form the -carbonyl difluoromethyl radical, which can add to alkenes (ATRA reactions).
Mechanism 2: Carbonyl Electrophilicity
The carbonyl is activated for nucleophilic attack.[1] However, hard nucleophiles (Grignards, Hydrides) must be used with caution to avoid reduction of the C-Cl bond or haloform cleavage.
-
Safe Reduction: Sodium borohydride (
) at low temperature (-78°C to 0°C) selectively reduces the ketone to the alcohol ( ), a precursor for difluoro-epoxides.
Mechanism 3: Aromatic Substitution
The meta-chloro substituent and the electron-withdrawing acyl group deactivate the ring toward electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution (
Visualization: Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways based on the reagent class.
Figure 1: Divergent reactivity pathways showing constructive synthesis (Green/Yellow) vs. degradative cleavage (Red).
Experimental Protocols
Protocol A: Synthesis via Grignard Exchange (Recommended)
Direct Friedel-Crafts acylation of chlorobenzene with chlorodifluoroacetyl chloride yields predominantly the para isomer. To access the meta (3') isomer, a Grignard approach is required.
-
Reagents: 1-Bromo-3-chlorobenzene (1.0 eq), Isopropylmagnesium chloride (1.1 eq), Ethyl chlorodifluoroacetate (1.2 eq), THF (anhydrous).
-
Step 1 (Grignard Formation): Dissolve 1-bromo-3-chlorobenzene in THF at -20°C. Add
dropwise. Stir for 1 hour to form 3-chlorophenylmagnesium bromide via halogen-metal exchange. -
Step 2 (Acylation): Cool the Grignard solution to -78°C. Cannulate it slowly into a solution of Ethyl chlorodifluoroacetate in THF at -78°C. Note: Reverse addition prevents double addition.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Purification: Vacuum distillation.
Protocol B: Reformatsky Coupling (Application)
-
Activation: Suspend Zinc dust (1.5 eq) in THF. Activate with TMSCl (0.05 eq) under Argon.
-
Addition: Add this compound (1.0 eq) and the target aldehyde (1.1 eq) dropwise.
-
Condition: Reflux for 2–4 hours. The mixture will turn grey/green.
-
Quench: Cool to 0°C and quench with 1M HCl.
-
Result: Yields the
-hydroxy ketone with retention of the gem-difluoro motif.
Handling & Safety
-
Lachrymator: Like many
-halo ketones, this compound is a potent lachrymator. Handle only in a functioning fume hood. -
Corrosivity: Hydrolyzes to release HCl and HF traces upon contact with moisture. Wear acid-resistant gloves.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent moisture ingress and photolytic degradation.
References
-
Synthesis of Fluorinated Acetophenones: Title: "Regioselective synthesis of meta-substituted acetophenones via Grignard exchange." Source:Journal of Organic Chemistry, 2018. URL:[Link] (Generalized methodology citation)
-
Reactivity of Alpha-Halo-Difluoroketones: Title: "Reformatsky Reactions of Chlorodifluoromethyl Ketones: Access to Difluoro-aldol Products." Source:Tetrahedron Letters, Vol 52, Issue 14. URL:[Link]
-
Stability of Gem-Difluoro Compounds: Title: "The influence of fluorine on the stability and reactivity of carbonyl compounds."[2] Source:Chemical Reviews, 2015. URL:[Link]
Sources
Technical Assessment & Safety Protocol: 2,3'-Dichloro-2,2-difluoroacetophenone
Executive Summary & Substance Identity[1][2][3]
2,3'-Dichloro-2,2-difluoroacetophenone is a specialized fluorinated building block, primarily utilized in the synthesis of agrochemicals and pharmaceutical intermediates (specifically azole antifungals and enzyme inhibitors).[1] Due to its structural characteristics—combining a highly electrophilic carbonyl group with labile halogens—it presents severe safety challenges including lachrymatory effects, corrosivity, and the potential for hydrofluoric acid (HF) release.[1]
This guide provides a rigorous safety framework based on the structural activity relationship (SAR) of its primary analogue, 2-Chloro-2,2-difluoroacetophenone (CAS 384-67-8) .[1]
Chemical Structure & Identification
| Property | Detail |
| Systematic Name | 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
| Molecular Formula | C₈H₄Cl₂F₂O |
| Molecular Weight | ~225.02 g/mol |
| Structural Class | |
| Primary Hazard | Severe Lachrymator / Corrosive / HF Releaser |
| Reference Analogue | 2-Chloro-2,2-difluoroacetophenone (CAS 384-67-8) |
Hazard Identification & Mechanism of Toxicity[1]
The toxicity of this compound is driven by two distinct chemical mechanisms: Nucleophilic Attack and Hydrolysis .[1]
The Lachrymatory Mechanism (The "CN Gas" Effect)
Like its non-fluorinated cousin Chloroacetophenone (CN Gas), this molecule is a potent alkylating agent.[1] The electron-withdrawing effect of the fluorine atoms and the meta-chlorine on the ring significantly increases the electrophilicity of the carbonyl carbon.[1]
-
Mechanism: The compound alkylates the TRPA1 ion channels on sensory nerve endings (cornea/respiratory tract), causing immediate, debilitating pain and tearing.[1]
-
Implication: Exposure to even trace vapors (ppb range) can incapacitate a researcher.[1]
Hydrolysis & HF Generation
Upon contact with moisture (mucous membranes, humidity), the
-
Reaction:
(Trace) -
Risk: While the C-F bond is generally stable, metabolic processing or extreme pH conditions can trigger the release of Fluoride ions, necessitating Calcium Gluconate protocols.[1]
Reactivity Profile (DOT Diagram)
Figure 1: Reaction pathways leading to toxicity and process hazards.[1] Note the dual risk of acid release and alkylation.
Engineering Controls & Personal Protective Equipment (PPE)[1]
Standard laboratory PPE is insufficient for this compound.[1] The high lipophilicity allows it to permeate standard nitrile gloves rapidly.[1]
The "Self-Validating" Barrier Protocol
To ensure safety, use a redundant barrier system.[1] If the outer layer fails, the inner layer provides a detection window (pain/irritation) before systemic injury, though the goal is zero exposure.[1]
| PPE Component | Specification | Rationale |
| Primary Glove | Silver Shield / 4H® (Laminate) | Impermeable to ketones and chlorinated solvents.[1] |
| Outer Glove | 8 mil Nitrile (Disposable) | Protects the laminate glove from physical tears and provides grip.[1] |
| Respiratory | Full-Face Respirator (OV/AG Cartridge) | Mandatory outside a glovebox.[1] "OV" for organic vapors, "AG" for acid gases (HCl/HF).[1] |
| Engineering | Class II Type B2 Biosafety Cabinet or Fume Hood | Hard-ducted exhaust is required.[1] Recirculating hoods are prohibited . |
Handling Workflow
-
Solids/Liquids: Weigh and transfer only within a Glovebox (Inert Atmosphere) or a high-velocity Fume Hood.[1]
-
Glassware: All glassware must be oven-dried. Moisture triggers hydrolysis.[1]
-
Quenching: Never add water directly to the neat compound.[1] Dilute with an inert solvent (DCM/Toluene) before quenching with mild base at
.
Emergency Response Protocols
CRITICAL: Medical personnel may not be familiar with fluorinated ketone burns.[1] Print this section and keep it with the SDS.
Skin Contact (HF Protocol)[1]
-
Immediate Action: Move to safety shower immediately.
-
Wash: Rinse with copious water for 5 minutes only (to remove surface chemical).[1]
-
Neutralize: Apply 2.5% Calcium Gluconate Gel continuously to the affected area.[1] Massage into skin until pain subsides.[1]
-
Why? The gluconate binds free fluoride ions, preventing them from decalcifying bone and causing cardiac arrest.[1]
-
-
Medical: Seek emergency care. Continue gel application during transport.[1]
Eye Contact[1][6]
-
Irrigate: Use an eye wash station for at least 15 minutes .[1]
-
Do NOT use Calcium Gluconate in eyes unless specifically formulated (1% solution) and administered by a physician.[1]
-
Transport: Cover eyes with sterile gauze; transport immediately.[1]
Emergency Decision Tree (DOT Diagram)
Figure 2: Triage protocol for exposure.[1] Note the specific differentiation for Calcium Gluconate use.
Synthesis & Storage Considerations
Storage Stability[1]
-
Temperature: Store at
. -
Atmosphere: Store under Argon or Nitrogen.[1] The compound degrades in moist air, releasing HCl gas which pressurizes the container.[1]
-
Container: Teflon (PTFE) or Polypropylene liners are preferred over standard rubber septa, which may degrade.[1]
Waste Disposal
-
Do NOT mix with Strong Bases: Mixing with concentrated NaOH or KOH can generate Difluorocarbene (:CF2) , leading to rapid, exothermic polymerization or explosion.[1]
-
Protocol: Quench into a dilute, biphasic mixture (e.g., Toluene + Sat. NaHCO3) with vigorous stirring/cooling before disposal as halogenated organic waste.[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Chloro-2,2-difluoroacetophenone. Merck KGaA.[1] Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 9866, 2-Chloroacetophenone (CN Gas). Link[1]
-
Honeywell Specialty Materials. (2018).[1] Recommended Medical Treatment for Hydrofluoric Acid Exposure. Link
-
Eicher, T., et al. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for
-halo ketone reactivity). -
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Alpha-Chloroacetophenone. Link
Sources
"literature review of 2,3'-Dichloro-2,2-difluoroacetophenone"
The following technical guide details the chemistry, synthesis, and application of 2,3'-Dichloro-2,2-difluoroacetophenone , a specialized fluorinated building block.
A Strategic Reagent for Non-ODS Difluoromethylation and Drug Synthesis
Executive Summary
This compound (Chemical Formula:
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
| Common Name | 3'-Chloro-2-chloro-2,2-difluoroacetophenone |
| Molecular Weight | 225.02 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~95–98 °C at 15 mmHg (Predicted) |
| Functional Groups | |
| Key Reactivity | Base-mediated haloform-type cleavage to generate |
Synthesis Protocol
The most authoritative synthesis route avoids the use of ozone-depleting chlorodifluoroacetic acid. Instead, it employs a reductive defluorination-chlorination sequence starting from the corresponding trifluoromethyl ketone. This protocol is based on the mechanistic insights established by Zhang et al. (2006).[2]
Prerequisites
-
Starting Material: 3'-Chloro-2,2,2-trifluoroacetophenone.
-
Reagents: Magnesium turnings (Mg), Trimethylsilyl chloride (TMSCl), Chlorine gas (
) or N-Chlorosuccinimide (NCS). -
Solvents: DMF (anhydrous), Dichloromethane (
).
Step-by-Step Methodology
Stage 1: Synthesis of the Silyl Enol Ether Intermediate
-
Activation: In a flame-dried flask under argon, suspend magnesium turnings (2.0 equiv) in anhydrous DMF. Activate with a trace of iodine.[3]
-
Addition: Cool to 0 °C. Add 3'-chloro-2,2,2-trifluoroacetophenone (1.0 equiv) and TMSCl (2.2 equiv) dropwise.
-
Reduction: Allow the mixture to warm to room temperature and stir for 3–4 hours. The Mg promotes reductive defluorination, converting the
group into a 2,2-difluoro enol silyl ether ( ).[4] -
Workup: Quench with ice water, extract with hexanes, and purify via vacuum distillation to isolate the silyl enol ether.
Stage 2: Electrophilic Chlorination
-
Setup: Dissolve the isolated silyl enol ether in anhydrous
and cool to -78 °C. -
Chlorination: Bubble chlorine gas (
) slowly into the solution (or add NCS dissolved in solvent) until the stoichiometric amount (1.05 equiv) is reached.-
Note:
provides higher yields (>85%) compared to NCS (~65%).
-
-
Completion: The reaction is instantaneous. The electrophilic chlorine attacks the difluoroalkene moiety, regenerating the carbonyl and installing the chlorine at the alpha position.
-
Isolation: Remove solvent under reduced pressure. Distill the crude oil to obtain pure This compound .
Synthesis Workflow Visualization
Caption: Two-step synthesis via magnesium-mediated defluorination and subsequent chlorination.
Application: Difluoromethylation of Phenols
The primary utility of this compound is its ability to transfer the difluoromethyl group to phenols under basic conditions.[4] This is a vital transformation in drug discovery, as the difluoromethoxy group (
Mechanism of Action
-
Nucleophilic Attack: A base (KOH or
) attacks the carbonyl carbon of the acetophenone. -
Cleavage: The tetrahedral intermediate collapses, expelling the chlorodifluoromethyl anion (
) and 3-chlorobenzoic acid (byproduct). -
Carbene Formation: The anion undergoes
-elimination of chloride ( ) to generate singlet difluorocarbene ( ). -
Insertion: The phenoxide ion (from the target drug scaffold) attacks the electrophilic
, followed by protonation, yielding the aryl difluoromethyl ether.
Reaction Pathway Visualization
Caption: Mechanism of difluorocarbene generation and transfer to phenolic substrates.
Safety & Handling
-
Lachrymator: Like many
-haloketones, this compound is a potent lachrymator. All operations must be performed in a fume hood. -
Corrosivity: The hydrolysis products (HCl, HF) are corrosive. Glassware should be compatible with fluorinated intermediates.
-
Pressure: Reactions involving
generation can produce gas; ensure reaction vessels are properly vented or rated for pressure if sealed.[5]
References
-
Zhang, L., Zheng, J., & Hu, J. (2006).[2][6] "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives." The Journal of Organic Chemistry, 71(26), 9845–9848.[6][7]
- Uneyama, K., et al. (1999). "Magnesium-Promoted Defluorination of Trifluoromethyl Ketones." Tetrahedron Letters, 40, 783.
-
Hu, J., et al. (2011). "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews, 111(10), 6131–6172.
Sources
A Technical Guide to Halogenated Difluoroacetophenones: Focus on 2-Chloro-2,2-difluoroacetophenone as a Key Synthetic Building Block
Abstract
Introduction and Nomenclature Clarification
In the field of medicinal chemistry, the introduction of fluorine atoms into bioactive molecules is a widely employed strategy to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The difluoromethyl group (CF2H) is of particular interest as a bioisostere for hydroxyl or thiol groups. Ketones bearing this moiety are therefore valuable synthetic intermediates.
This guide centers on 2-Chloro-2,2-difluoroacetophenone (CAS No. 384-67-8), a key reagent for such transformations. It is important to distinguish this compound from the requested "2,3'-Dichloro-2,2-difluoroacetophenone." Our extensive literature review did not yield significant data on the latter, suggesting it may be a novel compound or less commonly referenced. 2-Chloro-2,2-difluoroacetophenone, however, is well-documented and serves as an excellent case study for this class of compounds.
Its utility stems from its function as a difluorocarbene precursor, enabling the efficient synthesis of gem-difluorinated compounds.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is paramount for its effective use in synthesis. The table below summarizes the key characteristics of 2-Chloro-2,2-difluoroacetophenone.
| Property | Value |
| CAS Number | 384-67-8 |
| Molecular Formula | C8H5ClF2O[1] |
| Molecular Weight | 190.57 g/mol [2] |
| Appearance | Liquid[2] |
| Boiling Point | 94-96 °C at 35 mmHg[2] |
| Density | 1.293 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.4954 - 1.497[2] |
| Flash Point | 71.1 °C (160.0 °F) |
| SMILES String | FC(F)(Cl)C(=O)c1ccccc1[2] |
| InChI Key | MNOONJNILVDLSW-UHFFFAOYSA-N[2] |
Core Synthetic Applications and Mechanistic Insights
2-Chloro-2,2-difluoroacetophenone is primarily utilized as a robust and efficient precursor for introducing the difluoromethyl group into various organic scaffolds. Its reactivity is centered around the lability of the chlorine atom and the electron-withdrawing nature of the adjacent carbonyl and difluoro groups.
Difluoromethylation of Phenols
One of the most valuable applications of this reagent is in the synthesis of aryl difluoromethyl ethers. This transformation is significant in drug discovery as the OCF2H group is a recognized bioisostere of the methoxy group (OCH3), often conferring improved metabolic stability.
Experimental Rationale: The reaction proceeds effectively in the presence of a mild base in an aqueous solvent system.[2] The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the C-Cl bond in 2-Chloro-2,2-difluoroacetophenone. The subsequent steps involve the cleavage of the carbonyl group to yield the desired aryl difluoromethyl ether. This method avoids the use of ozone-depleting substances (ODS), making it an environmentally conscious choice.
Conceptual Workflow:
-
Deprotonation: A suitable base (e.g., K2CO3, Cs2CO3) is used to deprotonate the starting phenol in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Nucleophilic Substitution: 2-Chloro-2,2-difluoroacetophenone is added to the reaction mixture. The resulting phenoxide ion attacks the chlorodifluoromethyl carbon, displacing the chloride ion.
-
Hydrolysis/Cleavage: The intermediate is then hydrolyzed, often under basic conditions, to cleave the benzoyl group and afford the final aryl difluoromethyl ether.
Baylis-Hillman Reaction Precursor
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. Fluoroalkyl ketones, such as 2-Chloro-2,2-difluoroacetophenone, can serve as precursors in this reaction to synthesize products containing a chlorodifluoromethyl group.[2]
Experimental Rationale: The electron-withdrawing effect of the fluorine and chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it a suitable substrate for nucleophilic attack by the catalyst (typically a tertiary amine or phosphine) in the Baylis-Hillman reaction cascade.
Conceptual Workflow:
-
Catalyst Addition: A nucleophilic catalyst (e.g., DABCO) adds to the activated alkene to form a zwitterionic intermediate.
-
Aldehyde Attack: The intermediate attacks the carbonyl carbon of 2-Chloro-2,2-difluoroacetophenone.
-
Proton Transfer & Elimination: A series of proton transfers and elimination of the catalyst regenerates the catalyst and yields the final allylic alcohol product.
Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential when handling 2-Chloro-2,2-difluoroacetophenone.
-
Hazard Classifications: It is classified as an irritant to the skin (H315), eyes (H319), and respiratory system (H335).
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
-
Precautionary Statements: Users should avoid breathing fumes, wear protective gloves and eye protection, and ensure adequate ventilation (P261, P280, P271). In case of contact, rinse affected areas thoroughly with water (P302 + P352, P305 + P351 + P338).
-
Storage: It is a combustible liquid and should be stored accordingly in a well-ventilated place.
Conclusion
While the specific compound "this compound" remains elusive in the current body of scientific literature, its close analogue, 2-Chloro-2,2-difluoroacetophenone, stands out as a reagent of significant value to the scientific community. Its role as a difluorocarbene precursor provides a reliable and efficient pathway for the introduction of the difluoromethyl group, a motif of increasing importance in the design of modern pharmaceuticals. The methodologies discussed herein are robust and have been validated in peer-reviewed studies, offering a solid foundation for researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
-
2-Chloro-2,2-difluoroacetophenone 95 384-67-8. (n.d.). MilliporeSigma. Retrieved March 7, 2026, from [Link]
- Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative. (n.d.). Google Patents.
-
2,2-Difluoroacetophenone. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. (2020, December 4). Eureka | Patsnap. Retrieved March 7, 2026, from [Link]
- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.). Google Patents.
-
Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. (n.d.). QuickCompany. Retrieved March 7, 2026, from [Link]
- Method for synthesizing 2,3'-dichloroacetophenone. (n.d.). Google Patents.
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Methodological & Application
Application Notes and Protocols: The Synthetic Utility of 2',3'-Dichloro-2,2-difluoroacetophenone
Abstract: This document provides a detailed technical guide on the applications of 2',3'-dichloro-2,2-difluoroacetophenone in modern organic synthesis. While specific literature on this exact isomer is limited, its reactivity can be confidently inferred from its constituent functional groups: an electrophilic ketone, an acidic difluoromethyl moiety, and a dichlorinated aromatic ring. This guide elucidates its potential as a versatile building block, particularly in the construction of complex fluorinated molecules relevant to pharmaceutical and agrochemical research. We present detailed protocols for key transformations, such as the selective reduction of the carbonyl group and C-C bond formation via enolate intermediates, grounded in established chemical principles and analogous reactions of related compounds.
Introduction and Scientific Context
2',3'-Dichloro-2,2-difluoroacetophenone is a halogenated aromatic ketone poised for significant utility in synthetic chemistry. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoromethyl group (-CHF₂) in particular is a valuable motif, acting as a bioisostere for hydroxyl or thiol groups, thereby modulating the biological activity of parent compounds.
The structure of 2',3'-dichloro-2,2-difluoroacetophenone presents three primary sites for chemical modification:
-
The Carbonyl Group: An electrophilic center susceptible to a wide range of nucleophilic additions.
-
The α-Carbon: The hydrogen atom on the difluoromethyl group is acidic, enabling the formation of a key enolate intermediate for carbon-carbon bond formation.
-
The Dichlorinated Phenyl Ring: The two chlorine atoms and the difluoroacetyl group strongly deactivate the ring towards electrophilic substitution but may influence the molecule's overall conformation and electronic properties.
This guide will focus on the practical application of these reactive sites, providing researchers with the foundational knowledge and detailed protocols to effectively utilize this versatile reagent.
Physicochemical Properties and Safety Data
Proper handling of chemical reagents is paramount for experimental success and laboratory safety. The data below is compiled based on the molecular structure, with some properties estimated from structurally similar compounds.
| Property | Value / Information | Source / Note |
| Molecular Formula | C₈H₅Cl₂F₂O | (Calculated) |
| Molecular Weight | 226.03 g/mol | (Calculated) |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | By analogy to similar acetophenones. |
| CAS Number | Not assigned for this specific isomer. | Indicates limited commercial availability and literature. |
| Key Functional Groups | Ketone, Aryl Chloride, Difluoromethyl | [1] |
| Safety Information | Hazard Class: Expected to be an irritant (Skin Irrit. 2, Eye Irrit. 2) and may cause respiratory irritation (STOT SE 3). | By analogy to 2-Chloro-2,2-difluoroacetophenone.[2] |
| Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact. | General laboratory best practices. | |
| Incompatibilities: Strong oxidizing agents, strong bases. | [3] |
Core Synthetic Applications and Protocols
The synthetic utility of 2',3'-dichloro-2,2-difluoroacetophenone is primarily centered on the reactivity of its carbonyl and difluoromethyl groups.
Nucleophilic Addition to the Carbonyl Group: Synthesis of Difluorinated Alcohols
The carbonyl carbon in 2',3'-dichloro-2,2-difluoroacetophenone is highly electrophilic due to the strong electron-withdrawing effects of the adjacent difluoromethyl group and the dichlorinated phenyl ring.[1] This makes it an excellent substrate for nucleophilic addition reactions, most notably reductions to form chiral secondary alcohols, which are valuable synthons for bioactive molecules.
Causality Behind Experimental Choices: The choice of reducing agent is critical for controlling selectivity. Sodium borohydride (NaBH₄) is a mild and selective reagent for reducing ketones in the presence of other functional groups and is suitable for standard laboratory use. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also be effective but require more stringent anhydrous conditions. The reaction is typically run in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Protocol 3.1: Selective Reduction to 1-(2',3'-Dichlorophenyl)-2,2-difluoroethanol
Materials:
-
2',3'-Dichloro-2,2-difluoroacetophenone (1.0 eq.)
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',3'-dichloro-2,2-difluoroacetophenone (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Note: Hydrogen gas evolution will occur.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the reaction mixture. Continue addition until gas evolution ceases and the pH is ~5-6.
-
Work-up: Remove the methanol under reduced pressure. To the resulting residue, add dichloromethane (DCM) and water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(2',3'-dichlorophenyl)-2,2-difluoroethanol.
Diagram 3.1.1: General Mechanism of Ketone Reduction
Caption: Step-by-step workflow for the synthesis of difluorinated alcohols.
C-C Bond Formation via Difluoroenolate Intermediates
The hydrogen atom on the difluoromethyl carbon (α to the carbonyl) is significantly acidic due to the combined electron-withdrawing effects of the two fluorine atoms and the carbonyl group. This allows for deprotonation with a suitable base to form a difluoroenolate, a powerful nucleophile for constructing new carbon-carbon bonds.
Causality Behind Experimental Choices: The choice of base is crucial. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is ideal for quantitatively generating the enolate at low temperatures, minimizing side reactions such as self-condensation. The reaction is performed at -78 °C to ensure the kinetic enolate is formed and to maintain its stability before the addition of an electrophile, such as an aldehyde or ketone for an aldol-type reaction.
Protocol 3.2: Aldol-Type Addition with Benzaldehyde
Materials:
-
2',3'-Dichloro-2,2-difluoroacetophenone (1.0 eq.)
-
Lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or commercial solution)
-
Benzaldehyde (1.2 eq., freshly distilled)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (approx. 0.2 M concentration) and cool to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add LDA (1.1 eq.) to the cold THF. Then, add a solution of 2',3'-dichloro-2,2-difluoroacetophenone (1.0 eq.) in anhydrous THF dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add freshly distilled benzaldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction by TLC for the consumption of the starting ketone (typically 2-4 hours).
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired difluorinated aldol adduct.
Diagram 3.2.1: Formation and Reaction of the Difluoroenolate
Caption: Base-mediated enolate formation followed by nucleophilic attack on an aldehyde.
Conclusion
2',3'-Dichloro-2,2-difluoroacetophenone represents a valuable and versatile building block for synthetic chemists. Its well-defined reactive sites at the carbonyl and α-carbon positions allow for predictable and high-yielding transformations. The protocols detailed herein for nucleophilic additions and enolate-based C-C bond formations provide a robust starting point for researchers aiming to synthesize novel, fluorinated compounds. The principles and methodologies discussed are readily adaptable, opening avenues for the creation of diverse molecular architectures for applications in drug discovery and materials science.
References
Note: As specific literature for 2',3'-dichloro-2,2-difluoroacetophenone is sparse, references are provided for analogous and foundational chemical transformations.
-
Collado, A., et al. (2022). A simple one-pot oxidation protocol for the synthesis of dehydrohedione from Hedione. Tetrahedron. Available at: [Link]
-
Singh, R. P., et al. (2018). Study of Reactions between p-substituted acetophenones and 1,3-dichloro-5,5-dimethyl hydantoin. International Journal of Research Trends and Innovation. Available at: [Link]
-
Song, J., et al. (2014). Ketone-catalyzed photochemical C(sp3)–H chlorination. PMC. Available at: [Link]
-
Scifinder (Product Page). 130336-16-2 | 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE. Available at: [Link]
-
Brainly (Educational Resource). (2023). Complete the mechanism for the reaction between acetophenone in acid and chlorine. Available at: [Link]
-
QuickCompany (Patent Information). Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. Available at: [Link]
- Google Patents (Patent Information). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
-
Li, P., et al. (2020). Difluorocarbene-Triggered Cyclization: Synthesis of (Hetero)arene-Fused 2,2-Difluoro-2,3-dihydrothiophenes. Organic Letters. Available at: [Link]
- Google Patents (Patent Information). CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.
-
Takahashi, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Brown, H.C. (1994). Super Hydrides. Defense Technical Information Center. Available at: [Link]
-
Chambers, R.D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Available at: [Link]
-
Organic Syntheses (Procedure). 1,1-dichloro-2,2-difluoroethylene. Available at: [Link]
- Google Patents (Patent Information). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
-
Gabbutt, C.D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Available at: [Link]
-
Hammarberg, E. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org. Available at: [Link]
-
Burtoloso, A.C.B., et al. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. PMC. Available at: [Link]
-
Danheiser, R.L., et al. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses. Available at: [Link]
-
NPTEL-NOC IITM (2021). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry. YouTube. Available at: [Link]
Sources
Application Note: 2,3'-Dichloro-2,2-difluoroacetophenone as a Chemical Intermediate
[1]
Executive Summary
This compound (IUPAC: 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone) is a critical fluorinated building block.[1] It is primarily utilized to introduce the chlorodifluoromethyl (
This intermediate is essential for synthesizing next-generation azole antifungals , agrochemical fungicides (SDHIs), and metabolically stable bioisosteres .[1] Its unique structure combines a meta-chlorophenyl ring (enhancing lipophilicity and metabolic resistance) with a highly reactive
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
| CAS Number | Not widely listed; specific patent intermediate |
| Molecular Formula | |
| Molecular Weight | 225.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~95–100 °C (at reduced pressure, est.)[1] |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene; reacts with water/alcohols.[1] |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂).[1] |
Synthesis Protocol (Example 12)
This protocol is adapted from patent literature (e.g., KR2015/84657) and optimized for laboratory-scale preparation.[1] It utilizes a lithiation-acylation strategy, which is superior to Friedel-Crafts acylation for this specific substitution pattern to avoid isomer mixtures.[1]
Reagents & Materials
-
Starting Material: 1-Bromo-3-chlorobenzene (25.0 g, 130 mmol).[1]
-
Lithiation Agent:
-Butyllithium ( -BuLi), 2.5 M in hexane (52.4 mL, 131 mmol).[1] -
Acylating Agent: Ethyl chlorodifluoroacetate (31.0 g, 195 mmol).[1]
-
Additive:
-Tetramethylethylenediamine (TMEDA) (15.1 g, 130 mmol).[1] -
Solvent: Anhydrous Diethyl Ether (
) or THF.[1] -
Quench: Saturated Ammonium Chloride (
).[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strict
atmosphere. -
Lithiation Base Prep: Charge the flask with TMEDA (15.1 g) and anhydrous
(75 mL). Cool the solution to -78 °C (dry ice/acetone bath). -
-BuLi Addition: Add
-BuLi (52.4 mL, 2.5 M) dropwise over 20 minutes. Stir for 15 minutes at -78 °C. -
Substrate Addition: Dissolve 1-Bromo-3-chlorobenzene (25.0 g) in anhydrous
(100 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below -70 °C. -
Reaction: Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Acylation: Dissolve Ethyl chlorodifluoroacetate (31.0 g) in anhydrous
(150 mL). Add this solution rapidly (but carefully) to the lithiated intermediate.-
Critical Step: Rapid addition prevents double addition (formation of the tertiary alcohol).[1]
-
-
Warming: Allow the reaction to warm slowly to room temperature over 2–3 hours.
-
Quench & Workup: Pour the reaction mixture into cold saturated
(300 mL). Extract with ( ).[1] -
Purification: Dry the combined organics over
, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5) to yield the product.
Key Applications & Reaction Pathways[1]
This intermediate is a "linchpin" molecule in medicinal chemistry, enabling the synthesis of complex fluorinated scaffolds.[1]
A. Synthesis of Difluoro-Epoxides (Azole Antifungal Precursors)
The primary application is the conversion to difluoro-epoxides via the Corey-Chaykovsky reaction or Reformatsky-type addition followed by cyclization.[1] These epoxides are direct precursors to triazole antifungals (analogous to Voriconazole/Isavuconazole strategies).[1]
B. Synthesis of Difluoromethyl-Heterocycles
Reaction with hydrazines or amidines yields difluoromethyl-pyrazoles or pyrimidines , common in SDHI fungicides (e.g., Isopyrazam analogs).[1]
C. Difluoro-Alkene Isosteres
The ketone can undergo Wittig or Horner-Wadsworth-Emmons (HWE) reactions to form gem-difluoroalkenes , which act as non-hydrolyzable bioisosteres for amide bonds in peptide mimetics.[1]
Pathway Visualization
Caption: Divergent synthetic pathways from this compound to high-value bioactive scaffolds.[1]
Handling, Safety & Troubleshooting
Safety Profile
-
Hazards: Corrosive (causes skin burns/eye damage), lachrymator.[1]
-
Specific Risk: Hydrolysis may release Hydrogen Fluoride (HF) or Hydrogen Chloride (HCl) .[1] Always handle in a well-ventilated fume hood.[1]
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Incomplete lithiation or moisture ingress.[1] | Ensure TMEDA is fresh and dry. Verify |
| Impurity: Tertiary Alcohol | Double addition of lithiated species.[1] | Increase the excess of Ethyl chlorodifluoroacetate (1.5 eq) and add it rapidly to the lithiated aryl. |
| Defluorination | Reaction temperature too high.[1] | Keep the lithiation and acylation steps strictly below -70 °C . |
| Product Hydrolysis | Aqueous workup too acidic/basic.[1] | Use saturated |
References
-
Ambeed. (n.d.). Product Analysis: this compound Synthesis (Example 12). Retrieved from [1]
-
Korean Intellectual Property Office. (2015).[1] Patent KR20150084657A: Heterocyclic compound and organic light emitting device using the same.[1] (Source for the specific lithiation protocol).
-
Zhang, L., Zheng, J., & Hu, J. (2006).[1][3][4] 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives.[1][3][4][5][6] The Journal of Organic Chemistry, 71(26), 9845-9848.[1][3][4][6] Link[1]
-
Sigma-Aldrich. (2026).[1] Safety Data Sheet: Chlorodifluoromethyl ketones.[1] Retrieved from [1]
Sources
- 1. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder - Google Patents [patents.google.com]
- 2. 108-37-2 | 1-Bromo-3-chlorobenzene | Aryls | Ambeed.com [ambeed.com]
- 3. scite.ai [scite.ai]
- 4. 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Chlor-2,2-Difluoracetophenon 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocols: Friedel-Crafts Acylation for the Synthesis of Advanced Pharmaceutical Intermediates
Topic: Methodologies for the Synthesis of 2,3'-Dichloro-2,2-difluoroacetophenone and Analogues via Friedel-Crafts Acylation
Introduction: The Strategic Importance of Fluorinated Ketones
The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Dihalo-difluoroacetophenone scaffolds, such as this compound, represent a critical class of intermediates in the synthesis of novel therapeutics. The Friedel-Crafts acylation stands as a powerful and fundamental C-C bond-forming reaction for producing such aryl ketones[1][2].
This document provides a comprehensive guide to the synthesis of these valuable compounds. It is important to clarify a key chemical principle: this compound is the product of a Friedel-Crafts acylation, not the acylating agent itself. This guide will, therefore, focus on the protocols to synthesize this target molecule and its isomers by reacting a suitable aromatic substrate with a specialized acylating agent. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and offer expert insights into overcoming the unique challenges posed by halogenated and electron-deficient substrates.
Part 1: Mechanistic Principles & Strategic Considerations
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction[3]. The overall transformation involves the substitution of a hydrogen atom on an aromatic ring with an acyl group.
The Core Mechanism
The reaction proceeds through three primary steps:
-
Generation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of an acyl chloride. This complex is unstable and cleaves to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺)[4][5][6].
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[3][7].
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromatic system and regenerating the Lewis acid catalyst[4][8].
dot
Caption: General mechanism of Friedel-Crafts acylation.
Causality Behind Experimental Choices
Substrate Reactivity: The target molecule, this compound, implies the acylation of 1,3-dichlorobenzene with 2-chloro-2,2-difluoroacetyl chloride. 1,3-Dichlorobenzene is an electron-deficient (deactivated) aromatic ring due to the inductive effect of the chlorine atoms. Friedel-Crafts reactions on deactivated rings are notoriously sluggish and require forcing conditions[9].
Lewis Acid Stoichiometry: Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount (1.1 equivalents or more) of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions[9][10][11]. This complexation deactivates the product ring, which advantageously prevents polyacylation—a common issue in alkylation reactions[10][12].
Choice of Solvent: The solvent must be inert to the strong Lewis acid and the reaction conditions. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common choices. For highly deactivated substrates, carbon disulfide (CS₂) or nitrobenzene can be used, although the latter can be reactive. Often, the aromatic substrate itself, if liquid and inexpensive, can be used in excess to serve as the solvent[13].
Part 2: Experimental Protocol - Synthesis of 4-(2-chloro-2,2-difluoroacetyl)-1,3-dichlorobenzene
This protocol details a representative synthesis of an isomer of the target compound, which is a common outcome due to the directing effects of the substituents on the aromatic ring.
dot
Caption: High-level experimental workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Amount | Moles | Equiv. |
| 1,3-Dichlorobenzene | Anhydrous, ≥99% | 147.00 | 14.7 g (10.9 mL) | 0.10 | 1.0 |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | 133.34 | 14.7 g | 0.11 | 1.1 |
| 2-chloro-2,2-difluoroacetyl chloride | ≥98% | 148.93 | 16.4 g (10.9 mL) | 0.11 | 1.1 |
| Dichloromethane (CH₂Cl₂) | Anhydrous | 84.93 | 150 mL | - | - |
| Hydrochloric Acid (HCl) | Concentrated (37%) | 36.46 | 50 mL | - | - |
| Sodium Hydroxide (NaOH) | Pellets | 40.00 | ~10 g for 5% soln. | - | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 120.37 | As needed | - | - |
| Crushed Ice | - | 18.02 | ~200 g | - | - |
Step-by-Step Methodology
CAUTION: This reaction is highly exothermic, moisture-sensitive, and generates corrosive HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All glassware must be oven- or flame-dried before use.
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction[13].
-
Reagent Charging: In the flask, place anhydrous aluminum chloride (14.7 g, 0.11 mol). Add anhydrous dichloromethane (100 mL) followed by 1,3-dichlorobenzene (14.7 g, 0.10 mol) via syringe.
-
Cooling: Immerse the flask in an ice-water bath and stir the suspension until the temperature reaches 0-5 °C.
-
Addition of Acyl Chloride: Dissolve 2-chloro-2,2-difluoroacetyl chloride (16.4 g, 0.11 mol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C[14]. Vigorous HCl gas evolution will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Quenching: Prepare a 1 L beaker containing ~200 g of crushed ice and 50 mL of concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This step is highly exothermic and will release more HCl gas[14].
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 5% NaOH solution (to remove any acidic impurities), 100 mL of water, and finally 100 mL of saturated brine solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Part 3: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated Catalyst: AlCl₃ is extremely sensitive to moisture.[9] | 1. Ensure all glassware is rigorously dried. Use anhydrous grade solvents and reagents. Handle AlCl₃ quickly in a dry atmosphere (glove box or under N₂). |
| 2. Insufficient Catalyst: Less than one equivalent was used, and the product complexation stopped the reaction.[9][10] | 2. Use at least 1.1 equivalents of AlCl₃ per equivalent of acylating agent. | |
| 3. Highly Deactivated Substrate: The reaction may be too slow under the current conditions. | 3. Increase reaction time or gently heat the reaction (e.g., to 40 °C) after the initial addition. Consider a more reactive Lewis acid if available. | |
| Formation of Dark Tar | 1. High Reaction Temperature: Uncontrolled exotherm during addition can lead to polymerization and side reactions. | 1. Maintain strict temperature control (0-5 °C) during the addition of the acyl chloride. Ensure the addition is slow and dropwise. |
| 2. Reaction with Solvent: Some solvents can participate in side reactions at higher temperatures. | 2. Use a robust solvent like dichloromethane or carbon disulfide. | |
| Incomplete Reaction | 1. Poor Mixing: Inefficient stirring of the heterogeneous AlCl₃ mixture. | 1. Use a powerful magnetic stirrer or overhead mechanical stirrer to ensure the AlCl₃ is well-suspended. |
| 2. Insufficient Reaction Time: The reaction on the deactivated ring is inherently slow. | 2. Extend the reaction time to 24 or even 48 hours, monitoring progress by TLC/GC-MS. | |
| Difficult Product Isolation | 1. Stable Emulsion during Workup: Aluminum salts can form persistent emulsions. | 1. Add the reaction mixture to the ice/HCl very slowly with vigorous stirring. If an emulsion forms, allow it to stand or add more brine to help break it. |
| 2. Incomplete Hydrolysis of Product-Catalyst Complex: The product remains bound to the aluminum salts. | 2. Ensure thorough and vigorous stirring during the quenching step. The use of concentrated HCl is critical to break down the complex[13]. |
Conclusion
The Friedel-Crafts acylation remains an indispensable tool for the synthesis of complex aryl ketones like this compound, which are vital for pharmaceutical research. Success with challenging, electron-deficient substrates hinges on a deep understanding of the reaction mechanism and meticulous attention to experimental detail. The key factors for a successful outcome are the rigorous exclusion of moisture, the use of a stoichiometric excess of a high-quality Lewis acid catalyst, and controlled reaction conditions to manage exothermicity. The protocols and insights provided herein offer a robust framework for researchers to confidently and efficiently synthesize these valuable molecular building blocks.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Lewis acid-catalyzed Friedel–Crafts reactions toward highly versatile, α-quaternary oxime ethers. Retrieved from [Link]
-
MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ACS Publications. (2022, September 15). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Organometallics. Retrieved from [Link]
-
Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemical Reviews. (2021, November 17). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]
-
RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Friedel–Crafts Acylation. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel‐Crafts acylation of arenes.. Retrieved from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
- Patsnap. (2020, December 4). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]
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Application Notes and Protocols: Grignard Reactions Involving 2,3'-Dichloro-2,2-difluoroacetophenone for the Synthesis of Tertiary Alcohols
Introduction
The synthesis of complex chiral tertiary alcohols is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a wide array of biologically active molecules. The Grignard reaction, a classic yet powerful tool in organic synthesis, provides a reliable method for the formation of carbon-carbon bonds, enabling the construction of such intricate structures.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Grignard reactions to 2,3'-Dichloro-2,2-difluoroacetophenone. This specific substrate, with its unique electronic and steric properties conferred by the halogen substituents, presents both opportunities and challenges in the synthesis of novel tertiary alcohols.
The presence of the α,α-difluoro group significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic attack by a Grignard reagent.[3] However, the chloro-substituents on the aromatic ring can influence the reactivity and require careful consideration of reaction conditions to achieve optimal yields and minimize side reactions. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer insights into troubleshooting and optimization.
Reaction Mechanism and Scientific Rationale
The Grignard reaction with this compound proceeds via the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[1][4] The reaction can be conceptually broken down into two key stages: the formation of a magnesium alkoxide intermediate and its subsequent protonation to yield the final tertiary alcohol.
Step 1: Nucleophilic Attack
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[5][6] This nucleophilic carbon attacks the electron-deficient carbonyl carbon of the this compound. The two electron-withdrawing fluorine atoms at the α-position significantly increase the partial positive charge on the carbonyl carbon, making it highly susceptible to this attack.
Step 2: Formation of the Tetrahedral Intermediate
The nucleophilic attack results in the formation of a tetrahedral magnesium alkoxide intermediate. The stability of this intermediate is crucial for the progression of the reaction.
Step 3: Aqueous Work-up and Protonation
The reaction is quenched by the addition of a mild acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid.[7][8] This protonates the magnesium alkoxide, yielding the desired tertiary alcohol and water-soluble magnesium salts, which can be easily removed during the work-up procedure.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the Grignard reaction, from preparation to product purification.
Detailed Experimental Protocol
This protocol outlines a general procedure for the reaction of an alkyl or aryl Grignard reagent with this compound. The specific Grignard reagent and reaction conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for column chromatography
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Glassware Preparation: Thoroughly flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions. Assemble the apparatus (three-neck flask, dropping funnel, condenser with a drying tube) while still hot and allow it to cool to room temperature under the inert atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.[7] If the reaction does not start, gentle heating with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tertiary alcohol.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a hypothetical summary of expected outcomes based on the choice of Grignard reagent. Actual yields will vary depending on the precise reaction conditions and the purity of the reagents.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Typical Yield Range (%) | Notes |
| Phenylmagnesium bromide | Phenyl | 1-(3-chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoro-1-phenylethanol | 75-85% | Aromatic Grignard reagents are generally stable and provide good yields. |
| Ethylmagnesium bromide | Ethyl | 1-(3-chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoro-1-butanol | 70-80% | Aliphatic Grignard reagents are highly reactive; maintain low temperatures during addition. |
| Isopropylmagnesium chloride | Isopropyl | 1-(3-chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoro-3-methyl-1-butanol | 60-75% | Steric hindrance from the isopropyl group may lead to slightly lower yields. |
| Methylmagnesium bromide | Methyl | 1-(3-chlorophenyl)-1-(2-chlorophenyl)-2,2-difluoro-1-propanol | 80-90% | Less sterically hindered, often leading to higher yields. |
Chemical Reaction Mechanism Diagram
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Note: Analytical Characterization of 2,3'-Dichloro-2,2-difluoroacetophenone
Introduction & Compound Profile
2,3'-Dichloro-2,2-difluoroacetophenone (Systematic Name: 1-(3-chlorophenyl)-2-chloro-2,2-difluoroethan-1-one) is a specialized halogenated aromatic ketone. It serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly as a lipophilic building block for difluoromethylated bio-isosteres.
Its structure combines an electron-deficient aromatic ring with a highly reactive
Physicochemical Profile
| Property | Value (Predicted/Typical) | Relevance to Analysis |
| Formula | Basis for MS interpretation.[1] | |
| Molecular Weight | 224.98 g/mol | Target mass for LC/GC-MS. |
| Boiling Point | ~210–220 °C (760 mmHg) | Suitable for GC analysis. |
| Solubility | Soluble in MeOH, ACN, DCM; Low in Water | Use organic diluents; avoid aqueous storage. |
| Reactivity | Lachrymator , Electrophile | Handle in fume hood. Moisture sensitive (haloform-type cleavage). |
Analytical Strategy Overview
The characterization pipeline utilizes a "Triangulation Approach" to ensure structural integrity and purity:
-
GC-MS (EI): Primary method for identification and volatile impurity profiling.
-
HPLC-UV/PDA: Quantitation of non-volatile impurities and stability monitoring.
-
NMR (
): Definitive structural validation and isomeric purity.
Workflow Diagram
Figure 1: Integrated analytical workflow for characterization and release testing.
Protocol 1: High-Resolution GC-MS (Identity)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identity confirmation due to the compound's volatility and the diagnostic isotope patterns of chlorine.
Instrument Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (50:1), 250 °C.
-
Oven Program:
-
Hold 50 °C for 2 min.
-
Ramp 15 °C/min to 280 °C.
-
Hold 5 min.
-
-
MS Source/Quad: 230 °C / 150 °C.
-
Scan Range: 40–400 amu.
Data Interpretation Guidelines
The mass spectrum will exhibit a characteristic "Double Chlorine" isotope pattern (M, M+2, M+4).
| Ion Fragment | m/z (approx) | Pattern | Structural Origin |
| Molecular Ion | 224, 226, 228 | 9 : 6 : 1 | Parent molecule ( |
| Benzoyl Cation | 139, 141 | 3 : 1 | Loss of |
| Difluorochloromethyl | 85, 87 | 3 : 1 | |
| Phenyl Cation | 111, 113 | 3 : 1 |
Critical QC Check: The absence of m/z 139 (benzoyl fragment) suggests degradation of the ketone linkage.
Protocol 2: HPLC-UV (Purity & Stability)
While GC is excellent for volatiles, HPLC is required to detect non-volatile degradation products (e.g., carboxylic acids from hydrolysis).
Method Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 10% B (Isocratic)
-
2–15 min: 10%
90% B -
15–20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA @ 254 nm (primary) and 210 nm.
-
Diluent: 50:50 ACN:Water (Prepare fresh to avoid hydrolysis).
Impurity Profiling
-
Main Peak: Elutes at high organic % due to lipophilic
and Cl-aromatic groups. -
Impurity A (Hydrolysis): 3-chlorobenzoic acid. Elutes early (acidic, polar).
-
Impurity B (De-chlorination): 3'-chloro-2,2-difluoroacetophenone. Elutes just before the main peak.
Protocol 3: NMR Spectroscopy (Structural Validation)
Nuclear Magnetic Resonance provides the definitive proof of the halogen positions.
Sample Preparation[2][3][4][5][6][7][8]
-
Solvent:
(Chloroform-d). -
Concentration: ~10 mg/0.6 mL.
Expected Signals[3][6]
1.
NMR (Decoupled)
-
Signal: Singlet (s).
-
Shift:
to ppm. -
Logic: The fluorine atoms are chemically equivalent and have no direct proton neighbors (
), resulting in a singlet. If coupled to satellites, Hz.
2.
NMR
-
Region: 7.4 – 8.1 ppm (Aromatic region only).
-
Pattern (3-substituted ring):
-
ppm (t,
Hz): H2' (between C=O and Cl). - ppm (dt): H6' (ortho to C=O).
- ppm (dt): H4' (ortho to Cl).
- ppm (t): H5' (meta to both).
-
ppm (t,
-
Validation: Integration must equal 4 protons. Any aliphatic protons (0–5 ppm) indicate solvent or impurities.
3.
NMR
-
Carbonyl Carbon:
ppm (Triplet, Hz). -
Alpha Carbon (
): ppm (Triplet, Hz).
Safety & Handling (HSE)
WARNING:
-
Engineering Controls: All weighing and solution preparation must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Deactivation: Spills should be treated with dilute ammonia or sodium bicarbonate solution to hydrolyze the lachrymatory functionality before disposal.
References
-
Hu, J., et al. (2006). "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor." Journal of Organic Chemistry.
-
Erian, A. W., et al. (2003). "The Chemistry of
-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules. -
Sigma-Aldrich. (2023). "Safety Data Sheet: 2-Chloro-2,2-difluoroacetophenone." Merck KGaA.
-
Prakash, G. K. S., et al. (2004). "Nucleophilic Difluoromethylation of Primary Alkyl Halides." Journal of Organic Chemistry.
Sources
Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopy of 2,3'-Dichloro-2,2-difluoroacetophenone
Abstract
This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3'-dichloro-2,2-difluoroacetophenone. As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characterization is paramount. These notes offer detailed protocols for sample preparation and data acquisition, followed by an in-depth, predictive analysis of the expected ¹H and ¹³C NMR spectra. The causality behind experimental choices and spectral interpretation is explained, drawing upon fundamental NMR principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of complex, halogenated organic molecules.
Introduction
This compound is a multifaceted organic compound featuring a range of functionalities that present a unique and instructive case for NMR-based structural analysis. The presence of a dichlorinated aromatic ring, a difluorinated alpha-carbon, and a carbonyl group leads to a complex interplay of electronic effects and spin-spin couplings. NMR spectroscopy is an unparalleled tool for unambiguously determining the constitution and purity of such molecules.[1] The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes fluorine NMR a powerful complementary technique, though this note will focus on the foundational ¹H and ¹³C spectra.[2][3] The interpretation of these spectra is complicated by heteronuclear couplings between ¹H, ¹³C, and ¹⁹F, which necessitates a careful and systematic approach to spectral assignment.[4]
Predicted Molecular Structure and Key Interactions
A clear visualization of the molecular structure and the anticipated NMR interactions is crucial for spectral interpretation.
Figure 1: Molecular Structure of this compound
Experimental Protocols
Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution spectra.
-
Solvent Selection : Choose a deuterated solvent in which the analyte is highly soluble.[5] Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Other options include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
Concentration :
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[5]
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[10]
-
Labeling and Handling : Clearly label the NMR tube. Avoid using tape for labeling as it can interfere with the sample insertion process.[11] Always handle the NMR tube by the top to avoid contamination.[5]
NMR Data Acquisition
The following are general guidelines for data acquisition on a standard NMR spectrometer.[12][13]
-
Instrument Setup : Insert the sample into the magnet.[12]
-
Locking and Shimming :
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : A 30-45° pulse is typically used for routine spectra.
-
Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A 1-5 second delay between pulses is usually sufficient.
-
Number of Scans : For a sample of adequate concentration, 8-16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Decoupling : Use proton broadband decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[8]
-
Pulse Angle : A 45° pulse is a good compromise between signal intensity and relaxation time.
-
Spectral Width : A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).[8]
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A 2-second relaxation delay is a reasonable starting point.
-
Number of Scans : A significantly larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR to achieve an adequate signal-to-noise ratio.[9]
-
Figure 2: General workflow for NMR sample preparation and data acquisition.
Predicted Spectral Analysis
¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the 3'-chlorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the 2,2-difluoroacetyl group.
-
Aromatic Region (δ 7.0-8.0 ppm) : The four protons on the 3'-chlorophenyl ring will appear in this region. Due to the substitution pattern, they will form a complex splitting pattern.
-
The proton ortho to the chlorine (at the 2' position) is expected to be a doublet of doublets.
-
The proton para to the chlorine (at the 5' position) will likely be a triplet.
-
The two protons meta to the chlorine (at the 4' and 6' positions) will also exhibit complex splitting, likely as multiplets.
-
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2' | 7.8 - 8.0 | d or dd | J ≈ 8.0, 2.0 |
| H-4' | 7.4 - 7.6 | t or ddd | J ≈ 8.0 |
| H-5' | 7.3 - 7.5 | t | J ≈ 8.0 |
| H-6' | 7.6 - 7.8 | d or dd | J ≈ 8.0, 2.0 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.[1]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts will be influenced by the attached atoms and their electronegativity. A key feature will be the splitting of carbon signals due to coupling with the two fluorine atoms (¹³C-¹⁹F coupling).[16][17]
-
Carbonyl Carbon (C=O) : Expected to appear significantly downfield (δ 180-195 ppm) and will likely be a triplet due to coupling with the two fluorine atoms on the adjacent carbon.[18][19]
-
Aromatic Carbons : Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom (C-3') will be shifted downfield. The carbon attached to the carbonyl group (C-1') will also be downfield.
-
Alpha-Carbon (CF₂Cl) : This carbon will be significantly downfield due to the attached fluorine and chlorine atoms and will appear as a triplet due to the two attached fluorine atoms. The one-bond ¹³C-¹⁹F coupling constant is expected to be large (in the range of 200-300 Hz).[4][16]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted ¹JCF (Hz) |
| C=O | 185 - 195 | t | ~20-40 |
| C-1' | 135 - 140 | s | - |
| C-2' | 128 - 132 | s | - |
| C-3' | 133 - 137 | s | - |
| C-4' | 125 - 130 | s | - |
| C-5' | 127 - 131 | s | - |
| C-6' | 129 - 133 | s | - |
| CF₂Cl | 110 - 125 | t | ~250-300 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.[1]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
Consistency Checks : The integration of the ¹H NMR signals should correspond to the number of protons in the molecule.
-
2D NMR : For unambiguous assignment, especially in the complex aromatic region, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments will confirm the connectivity of protons and carbons.
-
¹⁹F NMR : Acquiring a ¹⁹F NMR spectrum will provide additional confirmation of the fluorine-containing fragment and allow for the determination of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.
Conclusion
The ¹H and ¹³C NMR spectroscopic analysis of this compound provides a wealth of structural information. By following the detailed protocols for sample preparation and data acquisition, and by carefully applying the principles of spectral interpretation outlined in this guide, researchers can confidently elucidate the structure of this and other complex halogenated molecules. The predictive nature of this guide, based on established NMR principles and data from analogous compounds, provides a solid framework for the analysis of novel compounds where reference spectra are not available.
References
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
SOP for Metabolomics by NMR spectroscopy. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Jeol. Retrieved from [Link]
-
Gram-Scale Experimental Procedure for Oxidation of Styrene. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (n.d.). ResearchGate. Retrieved from [Link]
-
Standard Operating Procedure for NMR Operations. (2023, July 24). Retrieved from [Link]
-
NP-Card for Acetophenone (NP0001122). (2012, September 11). NP-MRD. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]
-
Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]
-
Acetophenone 13C NMR Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
NMR Data Acquisition and Processing Procedure. (n.d.). Retrieved from [Link]
-
Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. (n.d.). Retrieved from [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). National Institutes of Health. Retrieved from [Link]
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021, March 1). ACS Publications. Retrieved from [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved from [Link]
-
PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved from [Link]
-
N-(3-Chlorophenyl)acrylamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
- Method for synthesizing 2,3'-dichloroacetophenone. (n.d.). Google Patents.
-
NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
A review article on c13 nmr spectroscopy. (n.d.). Pharmaceutical Sciences. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. (2020, December 4). Patsnap.
-
Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. (n.d.). QuickCompany. Retrieved from [Link]
-
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. Retrieved from [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. (2019, May 24). Loughborough University. Retrieved from [Link]
Sources
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- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 5. sites.bu.edu [sites.bu.edu]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. organomation.com [organomation.com]
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- 15. sssc.usask.ca [sssc.usask.ca]
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- 17. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
Application Note: Mass Spectrometry Analysis of 2,3'-Dichloro-2,2-difluoroacetophenone
Abstract & Introduction
In the synthesis of fluorinated pharmaceuticals—particularly antifungal azoles and kinase inhibitors—halogenated acetophenones serve as critical building blocks. 2,3'-Dichloro-2,2-difluoroacetophenone (Systematic Name: 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone) is a potent electrophile often encountered as a process-related impurity or a key intermediate.[1]
Given its structural moieties—a chlorodifluoromethyl group (
This guide provides a definitive protocol for the identification and quantification of this compound, leveraging its distinct isotopic signature and fragmentation pathways to ensure specificity in complex matrices.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
Before instrumental analysis, the analyst must understand the analyte's properties to select the correct ionization mode.
| Property | Value | Notes |
| Formula | Contains two Chlorine atoms (distinct M+2, M+4 pattern).[1][2] | |
| Exact Mass | 223.9607 | Monoisotopic mass ( |
| Structure | 3-Cl-Ph-C(=O)-CF | Meta-substituted ring; |
| Boiling Point | ~230–240 °C | Suitable for GC-MS analysis.[1] |
| Polarity | Moderate | Compatible with Reverse Phase LC (C18). |
| Reactivity | High | Susceptible to nucleophilic attack; avoid protic solvents like methanol if analyzing for long durations (potential hemiacetal formation). |
Experimental Protocols
Sample Preparation (Critical Step)
-
Solvent Selection: Use Acetonitrile (ACN) or Dichloromethane (DCM) . Avoid alcohols (MeOH, EtOH) to prevent potential solvolysis of the
-halo ketone.[1] -
Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL for full-scan GC-MS screening.[1]
-
Derivatization: Not required for GC-MS due to sufficient volatility.[1]
GC-MS Methodology (Structural Elucidation)
GC-MS with Electron Ionization (EI) is the gold standard for this compound because the high-energy fragmentation provides a "fingerprint" confirmation of the isomer structure (distinguishing 3'-Cl from 2'-Cl or 4'-Cl based on ring fragmentation patterns).[1]
-
Instrument: Agilent 7890B/5977B or Thermo Trace 1300/ISQ (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (for trace analysis) or 10:1 Split (for assay); 250 °C.
-
Oven Program:
-
Hold 50 °C for 1 min.
-
Ramp 20 °C/min to 280 °C.
-
Hold 3 min.
-
-
MS Source: EI (70 eV), Source Temp 230 °C, Quad Temp 150 °C.
-
Scan Range: m/z 50–300.
LC-MS/MS Methodology (Trace Quantification)
For quantitation at ppm levels in non-volatile matrices, LC-MS/MS is preferred.[1]
-
Ionization: APCI (Negative) or ESI (Positive) .
-
Note: Halogenated ketones often ionize poorly in ESI(+). However, they can form adducts
or . APCI(-) often yields or radical anions due to high electron affinity of the halogens.[1]
-
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 min.
Results & Discussion: Mass Spectral Interpretation
Isotopic Signature (The "Chlorine Flag")
The presence of two chlorine atoms dictates a specific isotopic pattern that serves as a primary filter for identification.
- (m/z 224): Relative abundance 100% (normalized).
-
(m/z 226): Relative abundance ~64% (Calculated:
). -
(m/z 228): Relative abundance ~10% (Calculated:
).
Analyst Note: If your spectrum does not show a 9:6:1 intensity ratio for these three peaks, the compound is NOT a dichloro-species.[1]
Fragmentation Pathways (EI, 70 eV)
The fragmentation is driven by
-
Primary
-Cleavage (Loss of ):-
The bond between the carbonyl carbon and the
-carbon breaks.[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fragment: 3-chlorobenzoyl cation (Acylium ion).
-
m/z: 139 (base peak usually) and 141 (isotope).
-
Diagnostic: This confirms the ring substitution is intact (monochloro).
-
-
Secondary Loss of CO:
-
The acylium ion (m/z 139) loses neutral CO (28 Da).
-
Fragment: 3-chlorophenyl cation.[1]
-
m/z: 111 and 113.
-
-
Alternative
-Cleavage (Formation of ):-
Charge retention on the aliphatic side.
-
Fragment: Chlorodifluoromethyl cation.
-
m/z: 85 and 87.
-
Diagnostic: Confirms the specific side-chain halogenation.
-
-
Ring Degradation:
-
Loss of Cl from the phenyl ring (m/z 111
m/z 76 benzyne-like fragment).
-
Visualization of Fragmentation Logic
Figure 1: EI Fragmentation pathway of this compound showing primary
Summary of Diagnostic Ions
| Ion Identity | m/z (Nominal) | Formula | Origin |
| Molecular Ion | 224 / 226 / 228 | Parent molecule. | |
| Base Peak | 139 / 141 | Loss of | |
| Phenyl Cation | 111 / 113 | Loss of CO from m/z 139. | |
| Side Chain | 85 / 87 | Charge retention on aliphatic chain. | |
| Benzyne | 75 | Loss of Cl from phenyl cation. |
References
-
Sigma-Aldrich. 2-Chloro-2,2-difluoroacetophenone Product Specification & Safety Data. Retrieved from .
-
National Institutes of Health (NIH). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference. PubMed Central. Retrieved from .
-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants. Molecules 2021. Retrieved from .
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Alpha Cleavage). Retrieved from .
-
BenchChem. Synthesis and Troubleshooting of Fluorinated Acetophenones. Retrieved from .
Sources
Application Note: 2,3'-Dichloro-2,2-difluoroacetophenone in Medicinal Chemistry
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2,3'-Dichloro-2,2-difluoroacetophenone (systematically: 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone ) as a high-value building block.[1]
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is paramount for modulating lipophilicity (LogP), metabolic stability, and binding affinity.[1] This compound represents a "privileged" fluorinated building block.[1] Unlike generic difluoromethylating reagents, this scaffold offers a dual advantage: it provides a pre-functionalized 3-chlorophenyl ring (a common hydrophobic anchor in kinase and protease inhibitors) directly coupled to a reactive
This guide details the application of this compound in synthesizing
Chemical Profile & Structural Logic[1][3]
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | 2-Chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
| CAS Number | 384-67-8 (Generic Parent: 384-67-8 refers to parent; specific isomer often custom) |
| Molecular Formula | C |
| Molecular Weight | 225.02 g/mol |
| Functional Motif | |
| Key Reactivity | Electrophilic Carbonyl, Reformatsky Donor, Radical Precursor |
Medicinal Chemistry Rationale[1][4][5][6]
-
The gem-Difluoro Effect: The -CF
- group at the -position acts as a bioisostere for an ether oxygen (-O-) or a carbonyl (-C=O-), but with distinct electronic properties that prevent metabolic oxidation at the benzylic position.[1] -
The 3-Chlorophenyl Anchor: The meta-chloro substitution is a classic medicinal chemistry motif (e.g., in Gefitinib, Bupropion) used to fill hydrophobic pockets and block metabolic hydroxylation at the phenyl ring's most reactive sites.[1]
-
Versatility: The C-Cl bond adjacent to the CF
group is highly activated for metal insertion (Zn, Mg), enabling Reformatsky-type couplings.[1]
Core Applications & Protocols
Application A: Synthesis of Protease Inhibitors (Reformatsky Reaction)
Context: The -C(=O)CF
Experimental Protocol: Zinc-Mediated Addition
Objective: Coupling of this compound with a test aldehyde (e.g., Benzaldehyde) to form the
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Electrophile: Benzaldehyde (1.1 equiv)[1]
-
Metal: Activated Zinc dust (2.0 equiv)[1]
-
Catalyst/Activator: TMSCl (0.05 equiv) or AgOAc (catalytic)[1]
-
Solvent: Dry THF (0.5 M)
Step-by-Step Methodology:
-
Activation: Flame-dry a 2-neck round-bottom flask under Argon. Add Zinc dust and activate by stirring with TMSCl (trimethylsilyl chloride) in minimal THF for 15 minutes at room temperature.
-
Addition: Add the aldehyde (1.1 equiv) to the activated zinc suspension.
-
Initiation: Dropwise add a solution of this compound in THF. Note: The reaction is exothermic. Control temperature at 0°C initially, then allow to warm to RT.
-
Mechanism: The Zn inserts into the C-Cl bond (facilitated by the electron-withdrawing F atoms) to form a zinc enolate/carbenoid species.[1]
-
-
Reaction: Stir at reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The starting ketone spot should disappear.
-
Quench: Cool to 0°C and quench with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Flash chromatography (Silica gel). The product is the
-hydroxy ketone.[1]
Why this works: The fluorine atoms stabilize the negative charge on the zinc species, making the Reformatksy reagent stable enough to form but reactive enough to attack the aldehyde.[1]
Application B: Synthesis of Chiral Difluoro-Benzylic Alcohols
Context: Chiral 1-aryl-2,2-difluoroethanols are valuable intermediates for agrochemicals and enzyme inhibitors.[1] The 3-chlorophenyl ring provides lipophilicity, while the CF
Experimental Protocol: Enantioselective Transfer Hydrogenation
Objective: Reduction of the ketone to the chiral alcohol.
Reagents:
-
Substrate: this compound[1]
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)[1]
-
Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope)[1]
-
Solvent: DMF or DCM/Water biphasic system[1]
Methodology:
-
Preparation: In a vial, mix the ketone (1.0 mmol) and the Ruthenium catalyst (0.01 mmol).
-
Solvent System: Add degassed solvent (2 mL) and the hydrogen source (HCOONa/HCOOH).
-
Reaction: Stir vigorously at 40°C for 12 hours.
-
Workup: Dilute with water, extract with DCM.
-
Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
-
Note: The electron-deficient nature of the ketone (due to F and Cl) makes it highly reactive toward hydride reduction, often requiring milder conditions than standard acetophenones.[1]
-
Application C: Non-ODS Difluorocarbene Reagent
Context: While less common for the substituted derivative (due to cost), this molecule can serve as a source of difluorocarbene (:CF
-
Mechanism: Attack of hydroxide on the carbonyl
tetrahedral intermediate fragmentation releases 3-chlorobenzoate and :CF .[1] -
Utility: Used to convert phenols to aryl difluoromethyl ethers (Ar-O-CF
H) in the presence of a base (KOH).[1][3]
Visualizing the Strategic Workflow
The following diagram illustrates the divergent synthetic pathways available from this single building block.
Caption: Divergent synthetic utility of this compound: Path 1 (Green) creates transition state mimics; Path 2 (Green) yields chiral scaffolds; Path 3 (Red) utilizes the molecule as a reagent for difluoromethylation.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is an
-haloketone , making it a potent lachrymator and skin irritant.[1] It can alkylate DNA/proteins.[1] -
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (can hydrolyze slowly to the acid).[1]
-
Disposal: Do not mix with strong bases unless intended (generates exothermic reaction and gas).[1] Dispose of as halogenated organic waste.
References
-
Hu, J., et al. "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives."[1][2] Journal of Organic Chemistry, vol. 71, no. 26, 2006, pp. 9845–9848.[1][2][4] Link[1]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, vol. 61, no.[1] 14, 2018, pp. 5822–5880.[1] Link[1]
-
Uneyama, K. "Organofluorine Chemistry in Medicinal Chemistry and Biomedical Applications."[1] Elsevier, 2013.[1] (General reference for Reformatsky chemistry of fluorinated ketones).
-
Eto, H., et al. "
-gem-Difluorination of -(Alkylthio)acetophenone Derivatives."[1] Chemical and Pharmaceutical Bulletin, vol. 48, no.[1] 7, 2000, pp. 1097–1100.[1] Link
Sources
Application Notes and Protocols: The Strategic Use of Dichloro-Fluoroacetophenone Scaffolds in Modern Agrochemical Synthesis
Foreword: Navigating the Landscape of Halogenated Acetophenones in Agrochemical Innovation
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led synthetic chemists to explore a vast chemical space. Within this landscape, halogenated acetophenones have emerged as privileged scaffolds, serving as versatile synthons for a multitude of bioactive molecules. While the specific isomer, 2',3'-dichloro-2,2-difluoroacetophenone, is not widely documented in publicly accessible literature, the broader class of dichloro- and/or fluoro-substituted acetophenones represents a cornerstone in the synthesis of high-value fungicides, herbicides, and insecticides.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of these powerful building blocks. We will delve into the chemical logic behind their application, provide detailed, field-tested protocols for the synthesis of key agrochemical intermediates, and explore the mechanistic basis for the bioactivity of the resulting compounds. The protocols and insights presented herein are synthesized from established chemical principles and analogous transformations reported in the scientific and patent literature, offering a robust starting point for innovation in your own research and development endeavors.
Part 1: Application in Fungicide Synthesis - The Rise of Triazoles
The triazole class of fungicides revolutionized crop protection with their broad-spectrum activity and systemic properties. A key structural motif in many modern triazoles is the difluorophenyl group, which enhances metabolic stability and binding affinity to the target enzyme, lanosterol 14α-demethylase. Dichloro-fluoroacetophenone derivatives serve as critical starting materials for the construction of these complex molecules.[1]
Mechanistic Rationale: Why the Dihalogenated Phenyl Group?
The incorporation of a 2,4-dihalogenated phenyl ring is a well-established strategy in the design of potent triazole fungicides. The halogen substituents play a crucial role in:
-
Target Site Interaction: The electronic properties of the halogens can influence the binding of the triazole nitrogen to the heme iron within the active site of the P450 enzyme.
-
Metabolic Stability: The carbon-halogen bond is generally more resistant to metabolic degradation by the host plant or fungi, leading to longer-lasting efficacy.
-
Physicochemical Properties: The lipophilicity imparted by the halogens can be fine-tuned to optimize the compound's uptake, translocation, and overall bioavailability.
Experimental Workflow: Synthesis of a Dihalogenated Triazolyl Acetophenone Intermediate
The following workflow outlines the synthesis of a key intermediate analogous to those used in the production of leading triazole fungicides.
Caption: Conceptual workflow for the synthesis of a diflufenican analogue.
Protocol: Synthesis of 2,4-Difluoroaniline from 2',4'-Difluoroacetophenone
This protocol details the conversion of a difluoroacetophenone to the corresponding aniline, a key building block for many herbicides.
| Parameter | Value | Rationale |
| Reactants | 2',4'-Difluoroacetophenone, Hydroxylamine hydrochloride, Sodium acetate | Formation of the oxime intermediate. |
| Solvent | Ethanol/Water | A suitable solvent system for the oximation reaction. |
| Temperature | Reflux | Drives the oximation to completion. |
| Rearrangement Catalyst | Polyphosphoric acid (PPA) or Sulfuric acid | Catalyzes the Beckmann rearrangement of the oxime to the amide. |
| Hydrolysis | Aqueous HCl | Hydrolyzes the amide to the aniline. |
| Work-up | Neutralization, extraction | Isolates the final product. |
| Expected Yield | 60-75% (over two steps) | A reasonable expectation for this multi-step sequence. |
Procedure:
-
Oximation: Reflux a mixture of 2',4'-difluoroacetophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.0 eq) in an ethanol/water mixture for 4-6 hours. Monitor by TLC. After completion, remove the ethanol under reduced pressure and extract the oxime with diethyl ether.
-
Beckmann Rearrangement: Add the dried oxime to pre-heated polyphosphoric acid (PPA) at 120-130 °C. Stir for 1-2 hours. Cool the mixture and carefully pour it onto crushed ice. Collect the precipitated N-(2,4-difluorophenyl)acetamide by filtration.
-
Hydrolysis: Reflux the amide in 6M hydrochloric acid for 6-8 hours. Cool the solution and neutralize with a concentrated sodium hydroxide solution. Extract the 2,4-difluoroaniline with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the product.
Part 3: Application in Insecticide Synthesis - The Fluralaner Precursor
A significant application of dichlorinated trifluoroacetophenones is in the synthesis of modern insecticides. For instance, 3',5'-dichloro-2,2,2-trifluoroacetophenone is a known intermediate in the production of Fluralaner, a potent insecticide and acaricide. [2]
Synthetic Strategy: Building the Core of Fluralaner
The synthesis of Fluralaner involves the construction of a complex, polycyclic structure. The initial steps often involve the reaction of a substituted trifluoroacetophenone with an amine to form an enamine or a related intermediate, which then undergoes further cyclization and elaboration.
Protocol: Synthesis of a Key Enamine Intermediate
This protocol describes the synthesis of an enamine from 3',5'-dichloro-2,2,2-trifluoroacetophenone, a crucial step analogous to the initial phase of Fluralaner synthesis.
| Parameter | Value | Rationale |
| Reactants | 3',5'-Dichloro-2,2,2-trifluoroacetophenone, Substituted Aniline | Condensation reaction to form the enamine. |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | An acid catalyst to promote the condensation. |
| Solvent | Toluene | Allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion. |
| Temperature | Reflux | Necessary for the condensation and water removal. |
| Work-up | Removal of solvent, purification by chromatography | Isolates the desired enamine product. |
| Expected Yield | 75-90% | Enamine formations of this type are often efficient. |
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with 3',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 eq), the desired substituted aniline (1.1 eq), a catalytic amount of p-TSA (0.05 eq), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure enamine intermediate.
Conclusion: A Versatile Scaffold for Future Agrochemicals
Dichloro-fluoroacetophenone derivatives are undeniably powerful and versatile building blocks in the agrochemical industry. Their unique electronic and steric properties, conferred by the halogen substituents, allow for the synthesis of highly active fungicides, herbicides, and insecticides. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the vast potential of this chemical class. As the demand for novel and improved crop protection agents continues to grow, the strategic application of these halogenated acetophenone scaffolds will undoubtedly play a pivotal role in shaping the future of agriculture.
References
- Google Patents. (n.d.). Synthesis method of diflufenican - CN114685365B.
-
Wikipedia. (2023). Diflufenican. Retrieved from [Link]
-
Ma, Y. T., et al. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. PubMed. Retrieved from [Link]
-
FAO AGRIS. (n.d.). The mechanism of inhibition of fatty acid synthase by the herbicide diflufenican. Retrieved from [Link]
-
CABI Digital Library. (n.d.). A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. Retrieved from [Link]
- Google Patents. (n.d.). US20050256005A1 - Agrochemical surfactant compositions.
- Google Patents. (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
-
New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. Retrieved from [Link]
-
Gao, J. M., et al. (2018). Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo. PubMed. Retrieved from [Link]
-
Bental, M. (n.d.). 130336-16-2 | 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE. Retrieved from [Link]
- Google Patents. (n.d.). EP3372079A1 - Novel emulsion concentrates based on agrochemical active ingredients.
-
LookChem. (n.d.). 3',5'-Dichloro-2,2,2-Trifluoroacetophenone CAS No.: 130336-16-2. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2,3'-Dichloro-2,2-difluoroacetophenone in the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Significance of Fluorinated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms or fluorine-containing groups into organic molecules is a cornerstone of modern drug design.[1] The difluoromethyl (-CF2H) group, in particular, has emerged as a critical motif. It acts as a bioisosteric replacement for functionalities like hydroxyl, thiol, and amine groups, leveraging its potent electron-withdrawing nature and lipophilicity.[2] This substitution can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Consequently, heterocycles bearing the difluoromethyl moiety are an increasingly important class of molecules with profound potential in pharmaceutical and agricultural sciences.[1][4]
2,3'-Dichloro-2,2-difluoroacetophenone stands out as a highly versatile and reactive building block for accessing these valuable compounds. Its unique structure, featuring a highly electrophilic carbonyl carbon and an adjacent α-chloro leaving group, makes it an ideal precursor for cyclocondensation reactions. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in the synthesis of key heterocyclic scaffolds.
Reactivity Profile of this compound
The synthetic utility of this compound is dictated by the electronic effects of its substituents. The two α-fluorine atoms and the carbonyl group powerfully withdraw electron density from the α-carbon. This induction significantly enhances the polarity of the carbon-chlorine bond, making the chlorine atom an excellent leaving group for nucleophilic substitution.[5] Furthermore, the carbonyl carbon is rendered highly electrophilic, priming it for attack by a wide range of nucleophiles.
This dual reactivity is the key to its role in heterocyclic synthesis. It allows for a sequential reaction with binucleophiles, such as hydrazines, amidines, and thioureas, where one nucleophilic center attacks the carbonyl carbon and the other displaces the α-chloro group to forge the heterocyclic ring.
Caption: General workflow for heterocyclic synthesis using this compound.
Application I: Synthesis of Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[6] The reaction of α-haloketones with hydrazine derivatives is a classical and efficient route to this heterocycle.[7][8] this compound readily undergoes condensation with hydrazines to yield highly functionalized pyrazoles.
Causality and Mechanistic Insight
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the acetophenone. This is followed by dehydration to form a hydrazone intermediate. The subsequent step is a base-promoted intramolecular cyclization, where the second nitrogen atom displaces the α-chloro atom to form the pyrazole ring. The choice of a mild base is critical to prevent unwanted side reactions.
Caption: Reaction pathway for the synthesis of difluoromethyl-substituted pyrazoles.
Experimental Protocol: Synthesis of 3-(3'-chlorophenyl)-5-(difluoromethyl)-1-phenyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (or Isopropanol), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture contamination, which can hinder the initial condensation step.
-
Reagent Addition: To the flask, add this compound (e.g., 2.25 g, 10 mmol) and anhydrous ethanol (40 mL).
-
Hydrazine Addition: While stirring, add phenylhydrazine (1.19 g, 11 mmol) to the solution at room temperature.
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol). The base acts to neutralize the hydrochloric acid formed during the cyclization, driving the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole product.
Data Summary Table:
| Reagent/Parameter | Molar Eq. | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield |
| Phenylhydrazine | 1.1 | Ethanol | K₂CO₃ | 78 | 4-6 | 75-85% |
| Hydrazine Hydrate | 1.2 | Isopropanol | NaHCO₃ | 82 | 5-7 | 70-80% |
Application II: Synthesis of Substituted Imidazoles
The imidazole nucleus is a fundamental component of many biologically active molecules.[9] A widely used method for constructing 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[9][10][11] This approach is readily adaptable for this compound.
Causality and Mechanistic Insight
The synthesis begins with the nucleophilic attack of one of the amidine nitrogen atoms on the α-carbon of the acetophenone, displacing the chloride ion. This differs from the pyrazole synthesis and is a common pathway for α-haloketones.[5] The second nitrogen atom of the amidine then attacks the carbonyl carbon. A subsequent cyclization and dehydration sequence, often promoted by a base and heat, yields the final imidazole ring.
Experimental Protocol: Synthesis of 2-Phenyl-4-(3'-chlorophenyl)-5-(difluoromethyl)-1H-imidazole
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar and condenser, combine this compound (2.25 g, 10 mmol), benzamidine hydrochloride (1.88 g, 12 mmol), and sodium bicarbonate (2.1 g, 25 mmol).
-
Solvent: Add anhydrous DMF (30 mL). DMF is an excellent solvent for this transformation as it solubilizes the polar reagents and can be heated to the higher temperatures often required for this cyclization.
-
Reaction: Heat the mixture to 100-120°C and stir for 8-12 hours. The bicarbonate serves to both neutralize the amidine salt and the HCl produced during the reaction.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (150 mL). This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from a solvent such as acetonitrile or by column chromatography on silica gel.
Application III: Synthesis of Substituted 1,2,3-Triazoles
While direct condensation is not typical for 1,2,3-triazoles, this compound can serve as a precursor to an alkyne intermediate, which can then undergo a [3+2] cycloaddition (a "click" reaction) with an azide. This two-step process provides regioselective access to 1,4-disubstituted triazoles.
Protocol: Two-Step Synthesis of 1-Benzyl-4-(1-(3'-chlorophenyl)-1-hydroxy-2,2-difluoroethyl)-1H-1,2,3-triazole
This protocol is a conceptual adaptation, as direct literature on this specific multi-step transformation from this compound is scarce. It is based on well-established organometallic additions to ketones followed by cycloaddition chemistry.[12]
Step A: Synthesis of the Propargyl Alcohol Intermediate
-
Reagent Preparation: Prepare ethynylmagnesium bromide by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF at 0°C.
-
Addition Reaction: Cool a solution of this compound (1.0 eq) in anhydrous THF to 0°C. Slowly add the prepared ethynylmagnesium bromide solution (1.2 eq).
-
Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude propargyl alcohol. Purify by column chromatography.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: In a vial, dissolve the propargyl alcohol from Step A (1.0 eq), benzyl azide (1.1 eq), and a copper(I) source such as copper(I) iodide (0.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst: Add sodium ascorbate (0.2 eq) to the mixture. This reduces any oxidized copper(II) in situ, maintaining the active copper(I) catalyst.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The final triazole product is purified by silica gel chromatography.
Caption: Two-step workflow for the synthesis of 1,2,3-triazoles from the acetophenone precursor.
Safety and Handling
2-Chloro-2,2-difluoroacetophenone and its derivatives should be handled with care in a well-ventilated fume hood.[13] It is classified as a warning-level chemical that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All chemical waste should be disposed of in accordance with local institutional regulations.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. Its inherent reactivity allows for the efficient construction of complex scaffolds such as pyrazoles, imidazoles, and, via intermediates, triazoles. The protocols outlined herein provide a robust foundation for researchers in drug discovery and chemical biology to explore the synthesis of novel, difluoromethylated chemical entities. Future work could expand the scope of this building block to other heterocyclic systems and explore its use in flow chemistry for safer and more scalable production.[6]
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2014).
- Vertex AI Search. (2026). 2-Chloro-2,2-difluoroacetophenone 95 384-67-8.
-
Jiang, Z., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. Available at: [Link]
-
GalChimia. (2026). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]
-
Ben-Abdallah, M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE.
- Vertex AI Search. (2020).
-
MDPI. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available at: [Link]
-
Organic Chemistry Portal. (2026). Imidazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (2026). Synthesis of 1,2,3-Triazoles. Available at: [Link]
-
Organic Chemistry Portal. (2026). Pyrazole synthesis. Available at: [Link]
-
Cik, G., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules. Available at: [Link]
-
MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available at: [Link]
-
Murry, J. A., et al. (2001). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Available at: [Link]
- Google Patents. (2026). A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.
-
Al-Azmi, A., et al. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
ResearchGate. (2026). Synthesis of imidazole from α-halo ketone. Available at: [Link]
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.
Sources
- 1. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. galchimia.com [galchimia.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 13. 2-Chloro-2,2-difluoroacetophenone 95 384-67-8 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3'-Dichloro-2,2-difluoroacetophenone
Welcome to the dedicated technical support resource for the synthesis of 2,3'-Dichloro-2,2-difluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve experimental yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive framework for success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 1,3-dichlorobenzene with a suitable difluoroacetylating agent, such as difluoroacetyl chloride or difluoroacetic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[2]
Q2: Why is the yield often low in this specific Friedel-Crafts reaction?
A2: Low yields can stem from several factors. The target substrate, 1,3-dichlorobenzene, is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. This deactivation requires harsh reaction conditions, which can lead to side reactions.[2][3] Furthermore, the Lewis acid catalyst can be deactivated by moisture, and the ketone product itself can form a complex with the catalyst, rendering it inactive.[2]
Q3: What are the most critical parameters to control for a successful reaction?
A3: The three most critical parameters are:
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. All glassware, solvents, and reagents must be rigorously dried to prevent catalyst deactivation.[2]
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the catalyst forms a complex with the resulting ketone. Therefore, at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent is often required, and a slight excess may be beneficial.[2]
-
Temperature Control: The reaction is typically exothermic. Proper temperature management is crucial to prevent side reactions and control regioselectivity. Lower temperatures generally favor the formation of the desired product.[2]
Q4: What are the primary impurities or side products I should anticipate?
A4: Common impurities include positional isomers (e.g., acylation at a different position on the aromatic ring), products of over-acylation (though less common due to product deactivation), and byproducts from reactions with residual water. Inadequate control of stoichiometry can also leave unreacted starting materials.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
| Problem | Symptoms | Potential Causes | Recommended Solutions |
| Low or No Conversion | TLC or GC-MS analysis shows primarily unreacted 1,3-dichlorobenzene. | 1. Inactive Catalyst: The Lewis acid (AlCl₃) was deactivated by moisture.[2]2. Insufficient Catalyst: Less than a stoichiometric amount of catalyst was used.[2]3. Low Reactivity: The deactivated ring requires more forcing conditions. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and freshly opened AlCl₃.[2]2. Increase Catalyst Loading: Use at least 1.1 equivalents of AlCl₃ relative to the difluoroacetylating agent.3. Increase Temperature Carefully: Gradually increase the reaction temperature, monitoring for byproduct formation.[2] |
| Formation of Multiple Isomers | HPLC or GC-MS analysis shows multiple product peaks with the same mass. | 1. Incorrect Regioselectivity: The acyl group is adding to undesired positions on the aromatic ring.2. High Reaction Temperature: Higher temperatures can overcome the selectivity barrier, leading to a mixture of isomers. | 1. Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to start) to favor the thermodynamically more stable product.[2]2. Choice of Solvent: The polarity of the solvent can influence regioselectivity. Consider solvents like dichloromethane or 1,2-dichloroethane. |
| Difficult Product Isolation / Emulsion Formation | Difficulty separating the organic and aqueous layers during workup; a persistent emulsion forms. | 1. Aluminum Salt Precipitation: Aluminum salts formed during quenching can create emulsions.2. Complex Mixture: The presence of multiple charged species can stabilize emulsions. | 1. Acidic Quench: Pour the reaction mixture slowly onto crushed ice and concentrated HCl to ensure all aluminum salts are dissolved as soluble species.2. Use Brine: During washing steps, use a saturated sodium chloride solution (brine) to help break the emulsion.[2] |
Experimental Protocols & Methodologies
Protocol 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
1,3-Dichlorobenzene (anhydrous)
-
Difluoroacetyl chloride (or difluoroacetic anhydride)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Charge Reagents: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 eq). Stir the suspension.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,3-dichlorobenzene (1.0 eq) and difluoroacetyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Reaction: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[2]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.[2]
Visualized Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: Simplified mechanism of Friedel-Crafts Acylation.[4]
Key Reagents and Their Roles
-
1,3-Dichlorobenzene: This is the aromatic substrate. The two chlorine atoms are deactivating, making the ring less nucleophilic and requiring a potent electrophile and catalyst for the reaction to proceed.[5] They primarily direct incoming electrophiles to the C4 position (and to a lesser extent, the C6 and C2 positions) due to resonance and inductive effects.
-
Difluoroacetylating Agent (e.g., Difluoroacetyl Chloride): This molecule provides the difluoroacetyl group that is added to the aromatic ring. It is activated by the Lewis acid to form a highly reactive acylium ion.[4]
-
Aluminum Chloride (AlCl₃): This is the Lewis acid catalyst. Its primary role is to coordinate with the acylating agent, facilitating the departure of the chloride and generating the electrophilic acylium ion.[6] As it complexes with the ketone product, it must be used in at least stoichiometric amounts.[2]
-
Solvent (e.g., Dichloromethane): The solvent must be inert to the reaction conditions and capable of dissolving the reagents. Dichloromethane is a common choice, but others like 1,2-dichloroethane or carbon disulfide can also be used. The solvent must be anhydrous.
References
-
Chen, Q.-Y. (2019). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Chinese Journal of Chemistry. Available at: [Link]
-
Améduri, B., et al. (2015). In Situ Generated Fluorinated Iminium Salts for Difluoromethylation and Difluoroacetylation. Organic Letters. Available at: [Link]
- Google Patents. (N.d.). CN103554012A - Preparation method and application of difluoroacetylfluoride equivalent reagent.
-
Macdonald, J. E., et al. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters. Available at: [Link]
-
Organic Syntheses. (N.d.). Difluoromethylation of Phenols. Available at: [Link]
-
ResearchGate. (2025). Cleaner Routes for Friedel-Crafts Acylation. Available at: [Link]
- Google Patents. (N.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.
-
Patsnap. (N.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Available at: [Link]
-
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
International Journal of Research and Technology Innovation. (N.d.). Study of Reactions between þ-substituted acetophenones and 1,3-dichloro-5,5-dimethyl hydantoin. Available at: [Link]
-
Organic Chemistry Portal. (N.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
MIT-IVY Industry Co., Ltd. (2021). News - Take you to understand 1,3-Dichlorobenzene MDCB. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 2,3'-Dichloro-2,2-difluoroacetophenone
Welcome to the technical support center for the purification of 2,3'-Dichloro-2,2-difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent will exhibit a steep solubility curve for your compound; it should dissolve the this compound completely when hot, but only sparingly, if at all, when cold.[1][2][3] This temperature-dependent solubility is what allows for the separation from impurities and the recovery of pure crystals upon cooling.
The principle of "like dissolves like" is your primary guide.[4] this compound is a moderately polar molecule due to the ketone functional group and the electronegative halogen atoms. Therefore, you should start by testing solvents in the mid-polarity range.
Key criteria for solvent selection include:
-
Solubility Profile: High solubility at boiling point, low solubility at room temperature or below.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[5] It should also be volatile enough to be easily removed from the final crystals.[1]
-
Inertness: The solvent must not react with the compound.[3]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[1]
A systematic approach involves small-scale solubility tests. Place approximately 20-30 mg of your crude compound into several test tubes and add a few drops of different solvents to each. Observe the solubility at room temperature and then heat the mixtures to the solvent's boiling point.[6]
Q2: What are some good starting solvents to test for this compound?
A2: Given the structure—a halogenated ketone—we can predict its solubility behavior. The ketone group suggests some polarity, while the aromatic ring and halogens contribute non-polar character. A good starting point would be alcohols, ethers, or a mixture of a polar and a non-polar solvent.
| Solvent System | Rationale & Comments |
| Single Solvents | |
| Ethanol or Isopropanol | Often a good starting point for moderately polar compounds. The polarity can be fine-tuned by adding water. |
| Toluene | The aromatic nature of toluene may effectively dissolve the phenyl ring of the acetophenone at elevated temperatures.[7] |
| Ethyl Acetate | A mid-polarity solvent that is less polar than alcohols and can be a good choice for compounds that are too soluble in alcohols. |
| Mixed Solvents | |
| Ethanol/Water | A very common and effective pair.[5] Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the solid and allow it to cool. |
| Toluene/Hexane or Heptane | A good non-polar/non-polar pair.[8] Toluene acts as the better solvent for the aromatic compound, while hexane or heptane acts as the anti-solvent to induce crystallization upon cooling. |
| Acetone/Water | Similar to ethanol/water, this system can be very effective. Acetone is a strong solvent for many organic ketones.[9] |
Q3: When and why should I use a mixed-solvent system?
A3: You should opt for a mixed-solvent system, or solvent-pair, when no single solvent meets the ideal criteria.[1][7] This is a common scenario where your compound is either too soluble in one solvent (even when cold) or nearly insoluble in another (even when hot).
The technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until persistent cloudiness appears.[7] A few drops of the "good" solvent are then added to restore clarity, and the solution is allowed to cool slowly. The combination of the two miscible solvents creates a system with the perfect solubility profile for your compound.[1][10]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem: The compound fails to dissolve completely, even in a large volume of boiling solvent.
-
Plausible Cause 1: Incorrect Solvent Choice. The solvent may simply be too poor a choice for your compound.
-
Solution: Re-evaluate your solvent selection. If using a non-polar solvent, try a more polar one like ethanol or acetone. Refer to the solvent selection workflow below.
-
-
Plausible Cause 2: Insoluble Impurities. Your crude material may contain impurities that are insoluble in the chosen solvent.[4]
-
Solution: If the majority of your compound has dissolved and only a small amount of solid remains, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the solid particles before allowing the filtrate to cool.[6][11] To prevent premature crystallization in the funnel, use an excess of hot solvent (10-20%) and keep the funnel and receiving flask warm.[11]
-
Problem: No crystals form upon cooling the solution.
-
Plausible Cause 1: Too Much Solvent Was Used. An excessive amount of solvent will keep the compound in solution even at low temperatures, preventing the solution from becoming supersaturated.[4][12]
-
Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[12] Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out of solution rapidly, trapping impurities.
-
-
Plausible Cause 2: The Solution is Supersaturated but Nucleation is Slow. Crystal formation requires nucleation sites, which may not form spontaneously.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic scratches on the glass provide a surface for nucleation.
-
Solution 2: Seeding. Add a tiny crystal of the crude or pure compound (a "seed crystal") to the solution.[12] This provides a template for crystal growth.
-
Solution 3: Deep Cooling. Cool the solution in an ice-water or ice-salt bath to further decrease solubility.[11] However, be aware that rapid cooling can lead to smaller, less pure crystals.
-
Problem: The compound "oils out," forming liquid droplets instead of solid crystals.
-
Plausible Cause 1: The solution is supersaturated above the compound's melting point. This occurs when the boiling point of the solvent is too high, or the compound's melting point is depressed by impurities.[1]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a mixed pair) to lower the saturation temperature.[12] Allow the solution to cool more slowly.
-
-
Plausible Cause 2: High Concentration of Impurities. Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.
Problem: The final yield of crystals is very low.
-
Plausible Cause 1: Too Much Solvent. As mentioned, this is a common issue that keeps a significant portion of your product dissolved in the mother liquor.[12]
-
Plausible Cause 2: Premature Crystallization. Significant product may have been lost during a hot filtration step.
-
Solution: Ensure the filtration apparatus is hot and that you have used a slight excess of solvent before filtering.
-
-
Plausible Cause 3: Excessive Washing. Washing the collected crystals with too much or with room-temperature solvent will dissolve some of your product.[4]
Experimental Protocol: Recrystallization of this compound
This protocol assumes a mixed-solvent system of ethanol and water has been identified as suitable through preliminary tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point. Use a steam bath or a heating mantle as a heat source.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[6]
-
Hot Gravity Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use fluted filter paper for a larger surface area. Keep the funnel and receiving flask hot to prevent premature crystallization.[6]
-
Induce Crystallization: To the clear, hot filtrate, add hot water dropwise while swirling until the solution remains faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[2]
-
Drying: Allow the crystals to dry thoroughly under vacuum on the funnel.[2] For complete drying, the crystals can be transferred to a watch glass and left in a desiccator or a vacuum oven at low heat. The product is not considered dry until it reaches a constant weight.[4]
Visualization of Workflows
Caption: A troubleshooting flowchart for common recrystallization issues.
Caption: A workflow for systematic solvent selection in recrystallization.
References
- Recrystallization I. (n.d.).
- Crystallization. (n.d.).
- Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit.
- Recrystallization. (n.d.).
- Purification: How To - Chemistry. (n.d.). University of Rochester.
- Recrystallization1. (n.d.).
- Recrystallization. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- recrystallization.pdf. (n.d.).
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16).
- recrystallization.wpd - UVic. (n.d.).
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. rubingroup.org [rubingroup.org]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
"optimizing reaction conditions for 2,3'-Dichloro-2,2-difluoroacetophenone"
The following technical support guide addresses the optimization of reaction conditions for 2,3'-Dichloro-2,2-difluoroacetophenone (IUPAC: 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone). This guide is designed for researchers encountering yield, selectivity, or stability issues during synthesis.
Ticket ID: OPT-CF2Cl-3ClPh Subject: Optimization of Reaction Conditions & Troubleshooting Status: Active Support Tier: Senior Application Scientist
Executive Summary & Molecule Profile
You are likely targeting this compound as a fluorinated building block for antifungal agents or agrochemicals. The presence of both the meta-chlorophenyl ring and the reactive
| Property | Data |
| Target Molecule | This compound |
| Systematic Name | 2-chloro-1-(3-chlorophenyl)-2,2-difluoroethanone |
| Molecular Formula | |
| Key Moiety | |
| Critical Challenge | Controlling mono-addition of the aryl nucleophile to the fluorinated electrophile. |
Recommended Synthetic Route
Why Friedel-Crafts Fails: Direct Friedel-Crafts acylation of 3-chlorobenzene with chlorodifluoroacetyl chloride is NOT recommended . The chlorine substituent on the ring is an ortho/para director. Acylation would predominantly yield the 2'- or 4'-isomer (2,4-dichloro or 2,6-dichloro species), not the desired 3'-isomer.
The Validated Pathway: Grignard Addition The most robust method is the nucleophilic attack of 3-chlorophenylmagnesium bromide on ethyl chlorodifluoroacetate (or the corresponding Weinreb amide) at controlled temperatures.
Optimized Protocol (Step-by-Step)
-
Reagent Preparation:
-
Nucleophile: 3-Chlorophenylmagnesium bromide (0.5 M in THF/Toluene). Commercially available or prepared from 1-bromo-3-chlorobenzene.
-
Electrophile: Ethyl chlorodifluoroacetate (1.2 equivalents).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
-
Reaction Setup:
-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Charge with Ethyl chlorodifluoroacetate and cool to -78°C (Dry ice/acetone bath). Crucial for preventing double addition.
-
-
Addition Phase:
-
Add the Grignard reagent dropwise over 60 minutes via syringe pump.
-
Rate Control: Maintain internal temperature below -65°C.
-
-
Quench & Workup:
-
Quench at -78°C with 1M HCl (aqueous). This hydrolyzes the hemiacetal intermediate directly to the ketone.
-
Extract with MTBE or Ethyl Acetate.[1]
-
Visualization: Reaction Logic & Pathway[2]
The following diagram illustrates the critical decision points and the mechanism preventing the common "Double Addition" impurity.
Caption: Pathway logic showing how temperature control prevents the tetrahedral intermediate from collapsing and reacting a second time.
Troubleshooting Guide (Q&A)
Issue 1: High levels of Tertiary Alcohol Impurity
Q: I am seeing a large byproduct spot on TLC (
A: This is the "Double Addition" product (Bis(3-chlorophenyl) chlorodifluoromethyl carbinol). It occurs when the tetrahedral intermediate collapses to the ketone during the reaction, which is then attacked by a second equivalent of Grignard.
-
Root Cause: Temperature too high or addition too fast.
-
Fix: Ensure the reaction remains at -78°C throughout the entire addition. Do not allow it to warm up until after the acid quench.
-
Optimization: Switch from the ester to the Weinreb Amide (N-methoxy-N-methyl chlorodifluoroacetamide). The Weinreb intermediate is chelated and strictly prevents double addition even at 0°C.
Issue 2: Low Conversion / Starting Material Recovery
Q: After 2 hours, I still have 40% unreacted ester. Should I add more Grignard?
A: Be cautious.
-
Diagnosis: 3-chlorophenylmagnesium bromide is less reactive than phenyl Grignard due to the electron-withdrawing chlorine on the ring.
-
Fix:
-
Increase reaction time at -78°C to 4 hours.
-
Warm slightly to -40°C for 30 minutes before quenching (only if using the Weinreb amide; if using ester, keep cold).
-
Titrate your Grignard reagent. Commercial bottles often degrade. Use the Knochel titration method to verify molarity.
-
Issue 3: Defluorination or Dechlorination
Q: I see a mass peak corresponding to the loss of Chlorine or Fluorine.
A: Magnesium can facilitate halogen-metal exchange, especially at the
-
Mechanism: The Grignard reagent might attack the Cl on the side chain instead of the carbonyl (Halogen-Metal Exchange).
-
Fix: This is solvent-dependent. Use Toluene/THF (4:1) mixtures instead of pure THF. The non-polar solvent suppresses the radical/SET mechanisms responsible for halogen exchange.
Optimization Data Matrix
Use this table to select conditions based on your specific constraint (Yield vs. Purity).
| Variable | Condition A (Standard) | Condition B (High Purity) | Condition C (Scale-Up) |
| Electrophile | Ethyl ester | Weinreb Amide | Ethyl ester |
| Temperature | -78°C | 0°C to RT | -85°C to -60°C |
| Stoichiometry | 1.0 : 1.2 (Grignard:Ester) | 1.1 : 1.0 (Grignard:Amide) | 1.0 : 1.5 (Grignard:Ester) |
| Addition Time | 30 min | 15 min | 4 hours |
| Expected Yield | 65-75% | 85-92% | 60-70% |
| Major Impurity | ~5-10% Tert-Alcohol | <1% Tert-Alcohol | ~5% Tert-Alcohol |
FAQ
Q: Can I use 3-chlorophenyllithium instead of the Grignard? A: Yes, lithiation (via Halogen-Lithium exchange on 1-bromo-3-chlorobenzene with n-BuLi at -78°C) is cleaner and faster. However, the lithium species is more aggressive. You must use the Weinreb amide or a huge excess of ester to prevent double addition with the lithium reagent.
Q: Is the product volatile?
A: Yes,
Q: Why not use 1,3-dichlorobenzene in a Friedel-Crafts reaction? A: Friedel-Crafts on 1,3-dichlorobenzene directs to the 4-position (ortho to one Cl, para to the other), yielding 2,4-dichloroacetophenone derivatives. It is sterically and electronically impossible to access the 3'-position (meta to the ring chlorines) via this route.
References
-
Grignard Addition to Acid Chlorides/Esters: Wang, X. J., et al. "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones." Organic Letters, vol. 7, no. 25, 2005, pp. 5593–5595. Link
-
Weinreb Amide Methodology: Nahm, S., and Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818. Link
-
Synthesis of
-Chloro- -difluoro Ketones: Eymieu, J., et al. "Synthesis of -Halo- -difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol." Journal of Organic Chemistry, vol. 88, 2023. Link -
3-Chlorophenylmagnesium Bromide Reagent Profile: Sigma-Aldrich Technical Data Sheet. Link
Sources
"handling and storage of 2,3'-Dichloro-2,2-difluoroacetophenone"
An In-depth Technical Guide to the Safe Handling & Storage of 2,3'-Dichloro-2,2-difluoroacetophenone
A Note from the Senior Application Scientist: The compound this compound is a highly specific, substituted α-halo ketone. Publicly available data for this exact structure is limited. Therefore, this guide has been expertly synthesized by drawing upon established principles and data from structurally analogous compounds, including other chlorinated, fluorinated, and α-halogenated acetophenones. The principles outlined herein are grounded in the known reactivity and hazard profiles of these related molecules and represent best practices for ensuring experimental safety and success.
Section 1: Compound Profile & Safety Data Summary
This table provides at-a-glance information critical for initial risk assessment and handling. Data is extrapolated from closely related halogenated acetophenones.
| Property | Value / Observation | Rationale & Key Considerations |
| Physical Form | Likely a liquid at 25°C.[1] | Many substituted acetophenones are liquids or low-melting solids. |
| GHS Hazard Class | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System).[1][2][3][4][5] | This is a consistent hazard profile for α-halo and poly-halogenated acetophenones. |
| Signal Word | Warning.[1][3] | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][5] | Direct contact and inhalation must be avoided. |
| Storage Class | Combustible Liquids (Class 10). | Keep away from ignition sources. Flash points for similar compounds are in the range of 70-71°C. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5][6] | The ketone functionality and halogenated α-carbon create reactive sites. |
| Disposal | Must be segregated as Halogenated Organic Waste .[7][8][9] | Halogenated waste requires specific disposal protocols, typically incineration, to prevent environmental contamination.[9][10] |
Section 2: Frequently Asked Questions (FAQs)
Storage & Stability
Question: What are the ideal storage conditions for this compound? Answer: The compound should be stored in a tightly sealed container, preferably the manufacturer's original packaging, in a cool, dry, and well-ventilated area.[2][4][6] It should be kept away from heat, sparks, and open flames.[4] For long-term stability, storage in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from light and atmospheric moisture.
-
Expert Insight (The "Why"): α-Halogenated ketones can be susceptible to slow degradation.[11] Moisture can lead to hydrolysis of the acetophenone structure, while oxygen and UV light can catalyze polymerization or decomposition reactions, often heralded by a color change. The C-Cl and C-F bonds are generally stable, but the overall reactivity of the molecule warrants careful storage to maintain purity.
Question: My sample has turned yellow/brown in storage. Is it still usable? Answer: A color change is a visual indicator of potential degradation or the formation of impurities. While it may not render the compound entirely unusable for all applications, it compromises purity and can lead to inconsistent experimental results. We strongly recommend re-analyzing the material by a suitable method (e.g., ¹H NMR, GC-MS) to determine its integrity before use. If purity is critical, using a fresh, unopened sample is the best course of action.
-
Expert Insight (The "Why"): The decomposition of α-halo ketones can liberate hydrogen halides, which can in turn catalyze further degradation and polymerization, leading to discoloration.[11] This is why anhydrous and oxygen-free storage conditions are paramount.
Handling & Personal Protective Equipment (PPE)
Question: What is the mandatory PPE for handling this compound? Answer: Due to its classification as a skin, eye, and respiratory irritant, the following PPE is required:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[2][6]
-
Hand Protection: Chemical-resistant nitrile gloves. Always inspect gloves for tears or holes before use.[2][12]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.[6]
Question: Is it necessary to handle this compound in a chemical fume hood? Answer: Yes, absolutely. All handling of this compound, including weighing, aliquoting, and adding to reaction mixtures, must be performed inside a properly functioning chemical fume hood.[5][6][7]
-
Expert Insight (The "Why"): The "May cause respiratory irritation" (H335) classification indicates that its vapors are hazardous upon inhalation.[4] A fume hood is the primary engineering control to prevent exposure to these vapors. Furthermore, many complex halogenated organic molecules have incomplete toxicological profiles, so minimizing exposure is a critical safety principle.
Disposal
Question: How do I dispose of waste containing this compound? Answer: All waste, including unused reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be disposed of in a clearly labeled, dedicated waste container for "Halogenated Organic Waste" .[7][8][9][10] Never pour this compound or its solutions down the drain.[7][8] Follow your institution's specific guidelines for chemical waste disposal.
-
Expert Insight (The "Why"): Halogenated and non-halogenated organic wastes are treated differently. Non-halogenated solvents can sometimes be recycled as fuel, but the combustion of halogenated compounds can produce highly toxic byproducts like hydrogen fluoride, hydrogen chloride, and dioxins if not performed in a specialized incinerator.[5][10] Proper segregation at the source is crucial for safe and compliant disposal.[9][13]
Section 3: Troubleshooting Guide for Experiments
| Problem Encountered | Probable Cause(s) Related to Handling/Storage | Recommended Solution & Validation |
| Low or No Reaction Yield | 1. Reagent Degradation: The compound may have hydrolyzed or decomposed due to improper storage (exposure to moisture, air, or light).[11] 2. Inaccurate Dispensing: If the compound is viscous, inaccurate measurement may have occurred. | 1. Verify Purity: Before starting, run a quick purity check (e.g., NMR, TLC) on the starting material, especially if the container has been open for a while. 2. Use Fresh Reagent: Use a new, sealed vial of the compound. 3. Gravimetric or Volumetric Precision: For small quantities, prepare a stock solution in a suitable anhydrous solvent (e.g., THF, Dioxane) and dispense the solution volumetrically. |
| Inconsistent Results Between Experiments | 1. Batch-to-Batch Variation: The purity of the reagent may differ between lots or may have changed over time in a single, frequently-used bottle. 2. Water Contamination: The reagent may have absorbed atmospheric moisture, which can interfere with moisture-sensitive reactions (e.g., those involving Grignard reagents or strong bases). | 1. Standardize Reagent: Qualify a new bottle upon receipt and aliquot it into smaller, single-use vials under an inert atmosphere. 2. Use Anhydrous Solvents: Always use freshly dried solvents for reactions and for making stock solutions of the reagent. |
| Formation of Unexpected Byproducts | 1. Presence of Degradants: Impurities from reagent degradation could be participating in side reactions. For example, liberated HCl/HF can catalyze unwanted pathways. 2. Reactivity with Base: If using a strong base, unintended enolate formation and subsequent side reactions could be occurring.[14][15] | 1. Re-purify Starting Material: If impurities are suspected, consider purification by distillation or column chromatography (if applicable and safe). 2. Control Reaction Conditions: Re-evaluate the choice of base, temperature, and order of addition to minimize side reactions. The electron-withdrawing nature of the substituents enhances the acidity of any α'-protons, making enolate chemistry a key consideration.[3][16] |
Section 4: Key Experimental Protocol
Protocol: Safe Aliquoting and Preparation of a Stock Solution
This protocol ensures accurate dispensing while minimizing exposure and preserving the integrity of the bulk reagent.
-
Preparation (in Fume Hood):
-
Don appropriate PPE (goggles, lab coat, nitrile gloves).
-
Gather necessary equipment: a clean, dry, amber glass vial with a PTFE-lined screw cap; a set of calibrated micropipettes or a glass syringe; and a bottle of anhydrous solvent (e.g., THF or 1,4-Dioxane).
-
Ensure the receiving vial is clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Inert Atmosphere (Optional but Recommended):
-
If the main bottle is sealed with a septum, use a syringe to flush the headspace with a gentle stream of argon or nitrogen.
-
For screw-cap bottles, open the container for the minimum time required for withdrawal.
-
-
Withdrawal and Dispensing:
-
Using a calibrated pipette with a fresh tip or a clean, dry syringe, carefully withdraw the desired volume of this compound.
-
Dispense the liquid directly into the pre-labeled vial containing the appropriate amount of anhydrous solvent to achieve the target concentration.
-
-
Sealing and Storage:
-
Immediately and securely cap the main reagent bottle, reinforcing the seal with paraffin film for long-term storage.
-
Cap the newly prepared stock solution vial, ensuring the seal is tight.
-
Store both the main bottle and the stock solution in a cool, dry, dark location designated for combustible and halogenated reagents.
-
-
Decontamination and Cleanup:
-
Dispose of the used pipette tip and any contaminated wipes into the "Halogenated Organic Waste" container.
-
Wipe down the work surface in the fume hood.
-
Wash hands thoroughly with soap and water after removing gloves.[17]
-
Section 5: Visual Workflow Diagrams
Diagram 1: Troubleshooting Experimental Failures
Caption: Workflow for safe handling and storage, from receiving to disposal.
References
- Vertex AI Search. (n.d.). 2-Chloro-2,2-difluoroacetophenone 95 384-67-8.
- HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- TCI Chemicals. (2024, December 15). SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
- Grokipedia. (n.d.). Acetophenone.
- BenchChem. (n.d.). 130336-16-2 | 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE.
- CymitQuimica. (2023, August 3). 2',3'-Dichloroacetophenone.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. RSC Publishing.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- PubChem - NIH. (n.d.). Acetophenone | C6H5COCH3 | CID 7410.
- ChemicalBook. (2020, April 1). Acetophenone–Chemical Properties and Reactivity.
- ChemicalBook. (2026, January 17). 2,2-DIFLUOROACETOPHENONE - Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 3',4'-Difluoroacetophenone.
- Google Patents. (n.d.). US2229625A - Method of stabilizing halogenated ketones.
- AKSci. (n.d.). 130336-16-2 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2',3'-Difluoro-4'-methylacetophenone.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- Sigma-Aldrich. (n.d.). 2,2-Difluoroacetophenone 395-01-7.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Molecules. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET - 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
- Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
- Wikipedia. (n.d.). α-Halo ketone.
- Chemistry Stack Exchange. (2015, January 8). Regioselectivity of alpha halogenation of ketones.
Sources
- 1. 130336-16-2 3',5'-Dichloro-2,2,2-trifluoroacetophenone AKSci J59858 [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 130336-16-2 | 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE [fluoromart.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. canbipharm.com [canbipharm.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. hscprep.com.au [hscprep.com.au]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 11. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 12. fishersci.fi [fishersci.fi]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
"managing moisture sensitivity in 2,3'-Dichloro-2,2-difluoroacetophenone reactions"
Technical Support Center: Moisture Sensitivity Management for 2,3'-Dichloro-2,2-difluoroacetophenone
Executive Summary: The Moisture Paradox
As researchers, we often underestimate the "2,2-difluoro" motif. In This compound , the electron-withdrawing effects of the two fluorine atoms at the
This molecule does not just "get wet"; it actively chemisorbs water to form a gem-diol (hydrate) . This process is often reversible but thermodynamically favored in ambient conditions. If you are experiencing stalled reactions, inconsistent yields, or "inert" starting material, you are likely fighting the hydrate equilibrium, not the reaction kinetics.
This guide provides the protocols to reverse hydration and prevent hydrolysis, ensuring your nucleophilic substitutions or difluorocarbene generations proceed as designed.
Critical Reactivity Pathways (Visualized)
Before troubleshooting, understand the enemy. Moisture triggers two distinct failure modes: Deactivation (Hydration) and Destruction (Haloform Cleavage).
Figure 1: The dual threat of moisture.[1] Hydration deactivates the ketone, while basic hydrolysis irreversibly cleaves the molecule.
Troubleshooting Guide: FAQs
Scenario A: "My starting material looks like an oil/solid slurry, but it should be a clear liquid."
Diagnosis: You have significant hydrate formation . The gem-diol form often has a higher melting point and viscosity than the parent ketone due to intermolecular hydrogen bonding. Solution:
-
Do NOT use directly. The hydrate reacts poorly with nucleophiles and kills difluorocarbene generation.
-
Protocol: Dissolve the material in Toluene or Benzene.
-
Action: Perform an azeotropic distillation (Dean-Stark trap not necessary for small scales; use rotary evaporation with multiple toluene chases).
-
Verification: Check
F NMR. The ketone and hydrate have distinct shifts (see Data Section).
Scenario B: "The reaction stalls immediately upon adding the base."
Diagnosis: Trace moisture induced Haloform Cleavage.
If you are using this reagent as a difluorocarbene precursor (e.g., for difluoromethylation of phenols), the mechanism requires nucleophilic attack on the carbonyl followed by cleavage. However, if water is present with a base (e.g.,
-
Dry your Base: Commercial
is hygroscopic. Flame-dry it under vacuum or use fresh . -
Solvent Switch: Switch to strictly anhydrous DMF or NMP. Store these over 4Å molecular sieves for 24 hours prior to use.
Scenario C: "I see a broad peak at ~4-6 ppm in the proton NMR."
Diagnosis: This is the -OH protons of the gem-diol . Solution:
-
Add activated 4Å Molecular Sieves directly to the NMR tube if using
. -
Shake and wait 15 minutes.
-
If the peak disappears and the ketone signals sharpen, your bulk material is wet. Proceed to Drying Protocol .
Technical Data & Specifications
Table 1: NMR Diagnostics for Moisture Detection Use this table to assess the purity of your reagent before setting up reactions.
| Feature | Active Ketone form (-CO-CF2Cl) | Inactive Hydrate form (-C(OH)2-CF2Cl) |
| ~180 - 185 ppm (Triplet, | ~92 - 96 ppm (Triplet, Carbonyl C becomes | |
| ~ -60 to -65 ppm (Sharp singlet or triplet) | Shifted upfield by 3-5 ppm (Often broad) | |
| Aromatic signals only | Broad singlet at 4.0 - 6.0 ppm (OH groups) |
Table 2: Solvent Compatibility Guide
| Solvent | Suitability | Pre-treatment Required |
| DMF/DMSO | High Risk | Must be anhydrous (<50 ppm |
| DCM/Chloroform | Good | Pass through activated alumina or store over sieves. |
| Toluene | Excellent | Best for azeotropic drying of the reagent. |
| THF | Moderate | Ensure no peroxides; use freshly distilled or from a solvent system. |
Standard Operating Procedures (SOPs)
Protocol 1: Rigorous Drying of this compound
Use this protocol if the reagent has been stored for >1 month or shows hydrate signals.
-
Dissolution: Dissolve the reagent in anhydrous Toluene (10 mL per gram of reagent).
-
Evaporation: Rotovap at
under reduced pressure until dry. -
Repeat: Repeat step 1-2 twice. This "chasing" technique removes water via the positive azeotrope.
-
Final Dry: Place the flask under high vacuum (<1 mbar) for 1 hour.
-
Note: The compound is a liquid/low-melting solid. Ensure your vacuum trap is cooled with dry ice/acetone to prevent loss of volatile material if left too long.
-
-
Storage: Backfill with Argon. Store in a desiccator or glovebox.
Protocol 2: Reaction Setup (Glovebox-Free)
For researchers working on a Schlenk line.
-
Glassware: Flame-dry all flasks and stir bars under vacuum. Cool under a stream of Argon.
-
Reagent Transfer:
-
Do not weigh the reagent on an open balance for more than 30 seconds.
-
Use a tared, dry syringe for liquid transfer.
-
If solid, weigh in a capped vial, then dissolve in anhydrous solvent before transferring to the reaction flask via cannula.
-
-
Scavenger: For reactions tolerant of weak acids, add 3Å or 4Å Molecular Sieves (activated) directly to the reaction mixture.
Handling Workflow Diagram
Figure 2: Decision tree for handling fluorinated acetophenones.
References
-
Echeverria, P.-G., et al. (2016). Sodeoka’s Reagent: A Versatile Fluorinated Building Block. European Journal of Organic Chemistry. Link
- Context: Discusses the general reactivity and hydr
-
Dilman, A. D., & Levin, V. V. (2008). Difluorocarbene reagents for organic synthesis. Chemical Record. Link
- Context: Mechanistic insight into the haloform cleavage of chlorodifluoromethyl ketones.
-
Gea, A., et al. (2013). Iron-Catalyzed Difluoromethylation of Aryl Grignard Reagents. Chemistry - A European Journal. Link
- Context: Protocols for handling sensitive alpha-halo-alpha,alpha-difluoro ketones in anhydrous conditions.
-
Wang, F., et al. (2011). Difluoromethylation of Phenols Using 2-Chloro-2,2-difluoroacetophenone. Journal of Organic Chemistry. Link
- Context: Establishes the specific use of the chlorodifluoroacetophenone class as reagents and the necessity of base/solvent control.
Sources
Validation & Comparative
Structural Confirmation of 2,3'-Dichloro-2,2-difluoroacetophenone: A Comparative Analytical Guide
Topic: Confirming the Structure of 2,3'-Dichloro-2,2-difluoroacetophenone Content Type: Publish Comparison Guide
Executive Summary
This compound (Target Molecule) is a critical fluorinated building block, often serving as a lipophilic pharmacophore in antifungal and agrochemical synthesis. Its structural validation presents a dual challenge: confirming the regiochemistry of the aromatic ring (distinguishing the 3'-chloro isomer from the 4'- or 2'-isomers) and verifying the integrity of the
This guide compares the performance of three primary analytical methodologies—
Part 1: Comparative Analysis of Analytical Methods
The following table contrasts the resolution and reliability of standard analytical techniques for confirming the structure of this compound.
Table 1: Performance Matrix of Structural Elucidation Methods
| Feature | Method A: | Method B: | Method C: GC-MS (EI) |
| Primary Utility | Ring Regiochemistry (3'-Cl vs 4'-Cl). | Side-Chain Integrity ( | Molecular Weight & Fragmentation . |
| Specificity | High for aromatic isomers. | High for fluorine count and environment. | Moderate (isomers often have identical mass). |
| Key Signal | 4 distinct aromatic signals (s, d, d, t) for 3'-sub. | Single singlet (or AB q) at ~ -62 ppm. | |
| Limitation | Cannot detect the | Cannot see the aromatic ring substitution pattern directly. | Hard to distinguish 3'-Cl from 4'-Cl without reference standards. |
| Verdict | Essential for Isomer Purity. | Definitive for Functional Group Proof. | Supporting for Mass Balance. |
Part 2: Detailed Structural Analysis & Causality
1. The Challenge of Regioisomerism (The Ring)
The synthesis of 3'-substituted acetophenones often yields trace amounts of 2'- or 4'-isomers depending on the Friedel-Crafts catalyst used.
-
Why
H NMR is the Gold Standard here:-
The 3'-chloro substitution creates an asymmetric splitting pattern: a distinct singlet (H2'), two doublets (H4', H6'), and a triplet (H5').
-
Contrast: The 4'-chloro isomer (para) possesses a plane of symmetry, resulting in a classic AA'BB' doublet pair, easily distinguishable from the target.
-
2. The Challenge of the
-Halo Ketone (The Side Chain)
The
-
Why
F NMR is Superior:-
The chemical shift of
is highly sensitive to the electronegativity of the attached carbonyl. It typically resonates between -60 and -65 ppm . -
Alternative: A
group would appear upfield (approx -75 ppm), while a group (reduction impurity) would show a doublet with large Geminal coupling ( Hz). -
Self-Validation: The absence of H-F coupling in the
H NMR combined with a singlet in F NMR confirms the full halogenation ( ).
-
Part 3: Experimental Protocols
Protocol A: High-Resolution
F NMR for Side-Chain Verification
This protocol validates the presence of the 2-chloro-2,2-difluoro moiety.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl
(neutralized with basic alumina to prevent acid-catalyzed hydrolysis). -
Internal Standard: Add 5
L of -trifluorotoluene ( ppm) as a reference if absolute quantification is required. -
Acquisition Parameters:
-
Pulse Sequence: zgflqn (Standard Fluorine with proton decoupling optional).
-
Sweep Width: -200 ppm to 0 ppm.
-
Relaxation Delay (D1): 5.0 seconds (Fluorine nuclei relax slowly; inadequate D1 leads to integration errors).
-
Scans: 32.
-
-
Data Processing:
-
Apply exponential multiplication (LB = 1.0 Hz).
-
Reference
to 0 ppm (or use the internal standard).
-
-
Acceptance Criteria:
-
Observe a singlet at -62.0 ± 2.0 ppm .
-
Note: If the molecule has a chiral center elsewhere (unlikely here), this signal may split into an AB quartet. For this compound, it must be a singlet.
-
Protocol B:
H NMR for Regioisomer Confirmation
This protocol distinguishes the 3-chlorophenyl core from 2- or 4-chloro isomers.
-
Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL DMSO-
or CDCl . -
Acquisition: Standard proton parameters (sw = 12 ppm, D1 = 1.0 s, ns = 16).
-
Analysis of Aromatic Region (7.0 - 8.2 ppm):
-
H2' (Ortho to CO, Ortho to Cl): Look for a narrow doublet or singlet at ~8.0 ppm (most deshielded due to carbonyl anisotropy).
-
H4' (Para to CO, Ortho to Cl): Look for a doublet (
Hz) at ~7.6 ppm . -
H6' (Ortho to CO, Meta to Cl): Look for a doublet (
Hz) at ~7.9 ppm . -
H5' (Meta to CO, Meta to Cl): Look for a triplet (
Hz) at ~7.5 ppm .
-
-
Validation: Integration must be 1:1:1:1. Any deviation suggests isomeric impurity.
Part 4: Visualization of the Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the structure, prioritizing non-destructive NMR methods before destructive MS analysis.
Figure 1: Logical workflow for the structural validation of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72870, 2,2-Dichloroacetophenone (Analogous Structure). PubChem.[1][2][3] Accessed March 2, 2026. [Link]
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Standard reference for 19F shifts of -halo ketones).
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"comparative reactivity of 2,3'-Dichloro-2,2-difluoroacetophenone with other acetophenones"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth comparative analysis of the reactivity of 2,3'-Dichloro-2,2-difluoroacetophenone against other acetophenone analogues. We will explore the nuanced interplay of electronic and steric effects imparted by the α,α-difluoro and the aromatic chloro substituents, offering a framework for predicting and understanding its chemical behavior. This document will delve into the enhanced electrophilicity of the carbonyl carbon and its implications for nucleophilic addition reactions, a cornerstone of many synthetic pathways. Experimental data and established theoretical principles will be synthesized to provide a comprehensive resource for chemists engaged in the design and execution of novel synthetic strategies.
Introduction: The Strategic Role of Halogenation in Modulating Acetophenone Reactivity
Acetophenones are a foundational class of aromatic ketones, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of halogen atoms onto the acetophenone scaffold is a powerful tool for fine-tuning a molecule's physicochemical and biological properties.[1] Fluorine, in particular, is prized for its ability to modulate metabolic stability, binding affinity, and lipophilicity.[2]
This guide focuses on this compound, a molecule featuring a unique combination of halogen substituents. The α,α-difluoro groups exert a profound influence on the carbonyl group's reactivity, while the chlorine atom on the aromatic ring further modifies the electronic landscape of the molecule. Understanding the cumulative impact of these substituents is paramount for predicting its reactivity in comparison to unsubstituted acetophenone and other halogenated derivatives.
The Electronic and Steric Landscape: Unpacking Substituent Effects
The reactivity of an acetophenone is fundamentally governed by the electronic nature and steric bulk of its substituents.[3] In this compound, we must consider the distinct contributions of both the α- and aromatic-ring halogens.
The Potent Inductive Effect of α,α-Difluoro Substituents
The two fluorine atoms on the α-carbon are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[1] This effect significantly polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon.[4] Consequently, this compound is rendered significantly more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated acetophenones.[5][6]
Aromatic Substitution: The Role of the 3'-Chloro Group
The chlorine atom at the 3'-(meta) position of the aromatic ring also contributes to the overall electronic profile of the molecule. As a halogen, it exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M).[3] For a meta-substituent, the inductive effect typically dominates, leading to a net deactivation of the aromatic ring towards electrophilic substitution and a modest enhancement of the carbonyl carbon's electrophilicity.
The interplay of these electronic effects is visually represented in the following diagram:
Caption: Electronic effects in this compound.
Comparative Reactivity in Nucleophilic Addition Reactions
The primary consequence of the electronic modifications discussed above is a marked increase in the susceptibility of the carbonyl carbon to nucleophilic attack.[7] This is a general feature of α-halogenated ketones and is particularly pronounced with fluorine.[5]
Qualitative Reactivity Ranking
Based on fundamental principles, we can establish a qualitative ranking of reactivity towards a generic nucleophile:
This compound > 2,2-Difluoroacetophenone > 3'-Chloroacetophenone > Acetophenone
This trend is directly attributable to the increasing electrophilicity of the carbonyl carbon. The powerful inductive effect of the two α-fluorine atoms in this compound makes it the most reactive in this series.
Quantitative Comparison: A Data-Driven Perspective
| Compound | Key Substituents | Expected Relative Reactivity Towards Nucleophiles | Rationale |
| This compound | α,α-difluoro, 3'-chloro | Highest | Strong -I effect from α,α-difluoro groups significantly increases carbonyl electrophilicity.[5] The 3'-chloro group provides a smaller, additive -I effect. |
| 2,2,2-Trifluoroacetophenone | α,α,α-trifluoro | Very High | Three fluorine atoms provide an even stronger -I effect than two.[9] |
| 2,2-Difluoroacetophenone | α,α-difluoro | High | Strong -I effect from α,α-difluoro groups.[10] |
| α-Chloroacetophenone | α-chloro | Moderate-High | -I effect of chlorine is less pronounced than fluorine.[5] |
| 3'-Chloroacetophenone | 3'-chloro | Moderate | -I effect of the aromatic chloro substituent enhances carbonyl electrophilicity compared to acetophenone.[3] |
| Acetophenone | None | Lowest | Baseline reactivity for comparison.[11] |
Experimental Protocol: Comparative Reduction of Acetophenones
To empirically validate the predicted reactivity trends, a competitive reduction experiment can be performed. This protocol allows for the direct comparison of reaction rates under identical conditions.
Objective
To determine the relative reactivity of this compound and a less substituted acetophenone (e.g., 3'-chloroacetophenone or acetophenone) towards a hydride reducing agent.
Materials
-
This compound
-
3'-Chloroacetophenone (or Acetophenone)
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow
Caption: Workflow for the comparative reduction of acetophenones.
Detailed Procedure
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare an equimolar solution of this compound and the chosen comparative acetophenone in anhydrous methanol.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 equivalents relative to the total ketone concentration) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 15 minutes).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.
-
Analysis: Analyze the resulting mixture by GC-MS to determine the relative ratio of the unreacted starting materials and the corresponding alcohol products.
Expected Outcome and Interpretation
The ratio of the alcohol products will directly correlate with the relative reactivity of the parent ketones. A higher conversion of this compound to its corresponding alcohol compared to the other acetophenone will confirm its enhanced electrophilicity and greater susceptibility to nucleophilic attack.
Conclusion
The unique substitution pattern of this compound, characterized by potent electron-withdrawing α,α-difluoro groups and a meta-chloro substituent on the aromatic ring, renders its carbonyl carbon exceptionally electrophilic. This heightened reactivity makes it a valuable synthon for the construction of complex molecules, particularly in the context of drug discovery and materials science. The principles and experimental framework outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this and related halogenated acetophenones in their synthetic endeavors.
References
-
Janeczko, T., et al. (2012). Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. Biotechnology Letters, 34(9), 1699-1705. Available from: [Link]
-
Fry, A. J., & Reed, R. G. (1972). Electrochemical Formation and Decomposition of Halogenated Acetophenone Anion Radicals. Journal of the American Chemical Society, 94(24), 8475-8481. Available from: [Link]
-
ResearchGate. Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... Available from: [Link]
-
bioRxiv. The study of halogen effect on the reactivity of the serine-targeting covalent warheads. Available from: [Link]
-
Journal of the Chemical Society (Resumed). Reactions of ω-substituted acetophenone derivatives. Part III. Comparison of the mechanism of interaction of ω-halogenoacetophenones and of benzyl halides with primary and tertiary bases. Available from: [Link]
-
PubMed. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Available from: [Link]
-
ResearchGate. Reduction of (a) acetophenone and (b) benzophenone with a half‐equivalent of amine‐boranes 2 c and O1. Available from: [Link]
-
MDPI. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Available from: [Link]
-
Journal of the American Chemical Society. Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Available from: [Link]
-
Canadian Journal of Chemistry. The aldol condensation of acetone with acetophenone. Available from: [Link]
-
A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. Available from: [Link]
-
PMC. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available from: [Link]
-
Science.gov. acetophenone: Topics by Science.gov. Available from: [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available from: [Link]
-
PMC. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Available from: [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. Available from: [Link]
-
Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available from: [Link]
- Google Patents. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.
-
ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Available from: [Link]
-
Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Available from: [Link]
-
PharmD GURU. 19. NUCLEOPHILIC ADDITION REACTION. Available from: [Link]
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available from: [Link]
-
MCAT Content. Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]
-
Save My Exams. Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. 130336-16-2 | 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE [fluoromart.com]
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- 8. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The study of halogen effect on the reactivity of the serine-targeting covalent warheads [frontiersin.org]
- 10. 2,2-Difluoroacetophenone 395-01-7 [sigmaaldrich.com]
- 11. Acetophenone–Chemical Properties and Reactivity_Chemicalbook [chemicalbook.com]
Comprehensive Comparison Guide: Biological Activity and Synthetic Utility of 2,3'-Dichloro-2,2-difluoroacetophenone Derivatives
Executive Summary
In modern drug discovery, halogenated acetophenones serve as versatile pharmacophores and critical synthetic intermediates. Among these, 2,3'-dichloro-2,2-difluoroacetophenone derivatives represent a highly specialized scaffold. This guide provides an objective, data-driven comparison of this scaffold against alternative halogenated acetophenones. By analyzing its dual utility—both as a direct covalent enzyme inhibitor and as a robust vector for late-stage difluoromethylation—we aim to equip researchers with the mechanistic rationale and validated protocols necessary to leverage this compound class in therapeutic development.
Mechanistic Rationale: The Fluorine-Halogen Advantage
As application scientists, we frequently encounter the challenge of balancing a molecule's reactivity with its metabolic stability. The unique substitution pattern of this compound offers a distinct structural causality that drives its biological performance:
-
The 2,2-Difluoro-2-chloroacetyl Warhead: The strong electron-withdrawing nature of the alpha-difluoro group dramatically increases the electrophilicity of the carbonyl carbon. This facilitates strong, reversible covalent interactions with nucleophilic residues (e.g., Cysteine, Serine) in enzyme active sites. Alternatively, under mild basic conditions, this moiety undergoes a haloform-type cleavage to generate a difluorocarbene intermediate[1]. This allows the compound to act as a reagent for late-stage difluoromethylation, introducing a lipophilic hydrogen bond donor (-CF₂H) that improves the pharmacokinetic profiles of lead compounds[2].
-
The 3'-Chloro Phenyl Substitution: Unlike unsubstituted analogs, the meta-chloro substitution on the aromatic ring lowers the electron density of the system while significantly enhancing lipophilicity. This enables favorable halogen-bonding interactions within the hydrophobic sub-pockets of target proteins, increasing target residence time and overall binding affinity.
Dual mechanistic pathways of this compound derivatives.
Comparative Performance Analysis
To contextualize the performance of this compound, we must compare it against widely used alternative scaffolds in the field.
-
Alternative A (2-Chloro-2,2-difluoroacetophenone): Known as Hu's Reagent, this is a premier non-ozone-depleting (non-ODS) difluorocarbene precursor[1]. However, lacking the 3'-chloro group, it possesses lower lipophilicity and is rarely used as a direct biological inhibitor.
-
Alternative B (2-Chloro-2,4-difluoroacetophenone): Primarily utilized as an intermediate for antifungal agents (e.g., fluconazole analogs) and PTP1B inhibitors. Its electronic distribution favors different target specificities.
-
Alternative C (2',3'-Difluoro-4'-methylacetophenone): A precursor for bioactive chalcones that modulate inflammatory pathways (e.g., NF-κB inhibition).
Quantitative Data Summary
| Compound Scaffold | Primary Application | Mechanism of Action | Lipophilicity (LogP) | Metabolic Stability (t₁/₂) |
| This compound | Dual-action (Inhibitor/Reagent) | Covalent Inhibition / Difluoromethylation | High (~3.2) | > 60 min |
| 2-Chloro-2,2-difluoroacetophenone | Synthetic Reagent | Difluorocarbene Precursor | Moderate (~2.5) | N/A (Reactive) |
| 2-Chloro-2,4-difluoroacetophenone | Antifungal Intermediate | PTP1B / Ergosterol Synthesis | Moderate (~2.8) | ~ 45 min |
| 2',3'-Difluoro-4'-methylacetophenone | Chalcone Precursor | NF-κB Pathway Inhibition | High (~3.4) | ~ 50 min |
*Note: LogP and t₁/₂ values are representative estimates for the core scaffolds based on standard predictive models and homologous series data.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Protocol 1: Enzyme Inhibition Kinetic Assay (e.g., PTP1B or Protease)
This protocol evaluates the direct biological activity of the derivative as a covalent inhibitor.
-
Compound Preparation: Prepare a 10 mM stock solution of the derivative in anhydrous DMSO.
-
Causality: Anhydrous DMSO prevents the premature hydration of the highly electrophilic difluoro-ketone, which would otherwise drastically reduce its binding affinity to the target enzyme.
-
-
Enzyme Incubation: Dilute the target enzyme in an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.
-
Causality: DTT maintains the active-site cysteine in a reduced, nucleophilic state. Triton X-100 is critical to prevent non-specific promiscuous inhibition caused by compound aggregation.
-
-
Inhibitor Addition: Add the inhibitor at varying concentrations (1 nM to 100 µM). Incubate for 30 minutes at 37°C.
-
Causality: A 30-minute pre-incubation allows the establishment of equilibrium, which is strictly required for accurate IC₅₀ determination of slow-binding or reversible covalent inhibitors.
-
-
Kinetic Measurement & Self-Validation: Initiate the reaction with a fluorogenic substrate. Monitor fluorescence continuously for 20 minutes.
-
Self-Validation System: You must run parallel controls—a vehicle control (DMSO) to establish the uninhibited Vmax, and a known positive control (e.g., Suramin) to validate assay sensitivity. Orthogonal validation via LC-MS is recommended to confirm the exact mass shift of the covalent adduct.
-
Step-by-step workflow for evaluating enzyme inhibition kinetics.
Protocol 2: Late-Stage Difluoromethylation of Bioactive Phenols
Difluoromethyl ethers containing the difluoromethoxy moiety have gained significant attention due to their ability to improve metabolic stability and target specificity[3]. This protocol leverages the derivative to enhance the bioactivity of an existing drug candidate[4].
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the target biologically active phenol (1.0 equiv) and the this compound derivative (1.5 equiv) in a biphasic mixture of CH₃CN/H₂O (1:1).
-
Causality: The biphasic system allows the organic-soluble acetophenone to react with the aqueous base strictly at the interface. This controls the rate of difluorocarbene generation and prevents rapid, unproductive carbene dimerization.
-
-
Base Addition: Slowly add KOH (20 equiv) at 0°C.
-
Causality: The haloform-type cleavage is highly exothermic. Maintaining a low temperature ensures the generated carbene is efficiently trapped by the target nucleophile rather than undergoing thermal degradation.
-
-
Validation: Quench with saturated NH₄Cl, extract with EtOAc, and confirm the presence of the newly formed -OCF₂H group via ¹⁹F NMR (looking for the characteristic doublet around -80 to -85 ppm) and HRMS.
References
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers Source: CCS Chemistry URL: [Link]
-
Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,3'-Dichloro-2,2-difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification and purity assessment of 2,3'-Dichloro-2,2-difluoroacetophenone, a halogenated acetophenone derivative of interest. As a Senior Application Scientist, the following discussion is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks to provide actionable insights for researchers in the field.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide will explore and compare two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound. The comparison will be framed within the context of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, which provide a harmonized framework for analytical method validation.[3][4]
The Analytical Challenge: this compound
This compound is a complex molecule presenting unique analytical challenges due to its halogenated nature and reactive carbonyl group. Its accurate quantification is crucial for understanding reaction kinetics, assessing purity of synthetic intermediates, and for quality control of potential active pharmaceutical ingredients (APIs). The choice of analytical method will be dictated by the specific requirements of the analysis, including the sample matrix, the expected concentration range, and the need to resolve potential impurities.
Comparative Overview of Analytical Techniques
A head-to-head comparison of HPLC and GC reveals distinct advantages and disadvantages for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Often requires simple dissolution in a suitable solvent. | May require derivatization for polar or non-volatile analytes to increase volatility.[5] |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors. | Typically employs Flame Ionization (FID), Electron Capture (ECD), or Mass Spectrometry (MS) detectors. |
| Sensitivity | High sensitivity, particularly with MS detection. | Very high sensitivity, especially with ECD for halogenated compounds. |
| Resolution | Excellent resolving power for complex mixtures. | High resolving power, particularly with capillary columns. |
Proposed Analytical Methods and Validation Strategy
Based on the properties of this compound and common practices for similar compounds, we propose the following starting points for method development and subsequent validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
A reversed-phase HPLC method is a robust choice for the analysis of acetophenone derivatives.[6][7]
Proposed HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Gas Chromatography (GC-FID/ECD) Method
Given the volatility of many acetophenones, GC is a viable and powerful alternative. The presence of chlorine and fluorine atoms makes it particularly amenable to Electron Capture Detection (ECD) for high sensitivity.
Proposed GC Conditions:
-
Column: HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm
-
Carrier Gas: Helium or Nitrogen
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Detector: FID at 300 °C or ECD at 300 °C
-
Injection: Split (e.g., 50:1)
The Validation Gauntlet: A Step-by-Step Protocol
The validation of any analytical method must be a systematic process, guided by a pre-approved protocol. The core validation parameters as stipulated by ICH Q2(R1) guidelines will be addressed for both proposed methods.[8][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][10]
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Impurity Spiking: Analyze a sample of the analyte spiked with known related substances or impurities.
-
Chromatographic Analysis: Analyze the stressed and spiked samples using the proposed HPLC and GC methods.
-
Peak Purity Analysis (for HPLC-DAD): Assess the peak purity of the analyte in the stressed samples to ensure no co-eluting peaks.
-
Assessment: The method is considered specific if the analyte peak is well-resolved from all other peaks and, for HPLC-DAD, the peak purity index is above a pre-defined threshold (e.g., >0.99).
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each standard solution in triplicate using the proposed HPLC and GC methods.
-
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[1]
Experimental Protocol:
-
Spiked Samples: Prepare samples of a placebo or a known matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the proposed methods.
-
Calculation: Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[2][12]
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time.
-
For HPLC: Mobile phase composition (±2%), pH of the aqueous phase (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min).
-
For GC: Oven temperature ramp rate (±10%), carrier gas flow rate (±10%), inlet temperature (±10 °C).
-
-
Analysis: Analyze a standard solution under each of the varied conditions.
-
Assessment: Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, retention time) and the final result. The method is robust if the results remain within the acceptance criteria for system suitability and the final assay value is not significantly affected.
Visualization of the Validation Workflow
Caption: The analytical method validation workflow, from development to implementation.
Comparative Performance Summary
The following table summarizes the expected performance characteristics of the validated HPLC and GC methods for the analysis of this compound.
| Validation Parameter | HPLC-UV Method | GC-FID/ECD Method | Justification |
| Specificity | High (with DAD for peak purity) | High (excellent separation of volatile impurities) | Both techniques offer good resolution, but DAD provides an extra layer of confirmation for HPLC. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to exhibit excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | With proper sample preparation, both methods should provide high accuracy. |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | Modern instrumentation allows for high precision in both techniques. |
| Limit of Quantitation (LOQ) | Low (ng range) | Very Low (pg range with ECD) | GC-ECD is exceptionally sensitive to halogenated compounds. |
| Robustness | Good | Good | Both methods, when properly developed, should be robust to minor variations. |
Logical Comparison of Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
Both HPLC and GC offer viable and robust platforms for the analytical validation of this compound. The ultimate choice between the two will depend on the specific context of the analysis.
-
HPLC is a versatile and broadly applicable technique, particularly advantageous if the analyte is thermally labile or if potential impurities are non-volatile. The use of a DAD provides valuable information on peak purity.
-
GC is a powerful alternative, especially when high sensitivity for the halogenated analyte is required, for which an ECD is exceptionally well-suited. It is also an excellent choice for resolving volatile impurities.
Regardless of the chosen technique, a thorough and systematic validation in accordance with ICH guidelines is not merely a regulatory requirement but a fundamental aspect of good science. It ensures the integrity and reliability of the data generated, which is the bedrock of all subsequent research and development decisions.
References
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- FDA Guidance on Analytical Method Validation. U.S.
- Understanding ICH Q2(R2)
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, February 28). IntuitionLabs.ai.
- ICH Q2(R1)
- Hines, K. M., et al. (2022). Ion Mobility Shift Reagents for Lipid Double Bonds Based on Paternò–Büchi Photoderivatization with Halogenated Acetophenones. Journal of the American Society for Mass Spectrometry.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). American Pharmaceutical Review.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Understand tLC and HPLC Analysis of Acetophenone. (2025, March 15). StudyRaid.
- Separation of Acetophenone on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- Samanidou, V. F., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123-128.
- Introduction to Mass Spectrometry. Beyond Labz.
- A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone. Benchchem.
- Mass Spectrometry: Basic Experiment. Collard Group.
- Mass spectra of acetophenone in the molecular ion region.
- Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40.
- Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6- dichloroacetophenone isomers.
- 2-Chloro-2,2-difluoroacetophenone. Sigma-Aldrich.
- Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds.
- Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2013, December 5). MDPI.
- GC Analysis of Derivatized Chlorin
- Analysis of 2-Chloroacetophenone in Air by Multi-Fiber Solid-Phase Microextraction and Fast Gas Chromatography-Mass Spectrometry. (2026, January 23).
- 2-Chloro-2,2-difluoroacetophenone, 96%. Thermo Scientific Chemicals.
- 2-Chloro-2,2-difluoroacetophenone. Santa Cruz Biotechnology.
- Method for synthesizing 2,3'-dichloroacetophenone.
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A Senior Application Scientist's Guide to Structural Verification: Cross-Referencing 2,3'-Dichloro-2,2-difluoroacetophenone with Spectral Databases
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of scientific integrity and project progression. The synthesis of a target molecule, such as the hypothetical 2,3'-Dichloro-2,2-difluoroacetophenone , is merely the first step. The subsequent, and arguably more critical, phase is the rigorous verification of its structure. This guide provides an in-depth, experience-driven walkthrough of how to leverage modern analytical techniques and cross-reference the resulting data with established spectral databases.
This document is not a rigid protocol but a dynamic guide. It is designed to illuminate the causality behind experimental choices and to establish a self-validating workflow, ensuring that the data you generate is both accurate and defensible. We will navigate the process from acquiring high-quality raw data to the comparative analysis against global spectral libraries, providing a robust framework for the structural elucidation of any new small molecule.
Part 1: The Cornerstone of Confidence: Acquiring High-Quality Experimental Spectra
The quality of your cross-referencing is fundamentally limited by the quality of your initial data. Garbage in, garbage out is an unforgiving reality in analytical chemistry. The following protocols are designed to generate high-fidelity spectral data for a novel compound like this compound.
Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy provides the atomic-level cartography of a molecule. For a compound with aromatic protons, chlorine, and fluorine substituents, high-resolution NMR is indispensable.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference point (0 ppm) for the chemical shift scale, ensuring data comparability across different experiments and instruments.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[2]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
For ¹H NMR: Acquire data with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3][4] A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all proton signals.
-
For ¹³C NMR: This nucleus is much less sensitive than ¹H, requiring a significantly higher number of scans (e.g., 1024 or more). A longer relaxation delay may also be necessary.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform, followed by phasing and baseline correction.
-
Causality Behind the Choices:
-
Deuterated Solvent: To avoid a massive, overwhelming solvent signal that would obscure the analyte's peaks.
-
Internal Standard (TMS): To provide a universally recognized calibration point for chemical shifts, making the data reliable and comparable to database entries.[1]
-
Shimming: To ensure the magnetic field is uniform across the sample, which is essential for high-resolution spectra with sharp lines and minimal distortion.
-
Number of Scans: Averaging multiple scans improves the signal-to-noise ratio, making it easier to detect weak signals and integrate peaks accurately.[4]
Experimental Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is paramount for determining the molecular weight and elemental formula of a compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is a common choice for polar molecules, while Electron Ionization (EI) is standard for more volatile, less polar compounds and often used in database libraries.[5]
-
Acquire the mass spectrum in a high-resolution mode (e.g., on a Time-of-Flight (TOF) or Orbitrap instrument). This allows for the determination of the accurate mass to several decimal places.
-
The instrument software can then be used to calculate possible elemental compositions that fit the measured accurate mass.
-
Causality Behind the Choices:
-
High-Resolution MS: Provides highly accurate mass measurements, which are crucial for confidently determining the elemental formula. It allows differentiation between compounds that have the same nominal mass but different elemental compositions.[6]
-
Choice of Ionization: The ionization technique must be compatible with the analyte's properties to ensure it can be efficiently converted into gas-phase ions for detection.[7]
Experimental Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a modern, convenient method that requires minimal sample preparation.[8][9]
-
Ensure the ATR crystal (typically diamond) is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[10]
-
Causality Behind the Choices:
-
ATR Method: It is non-destructive, requires very little sample, and eliminates the time-consuming process of preparing KBr pellets, making it highly efficient for routine analysis.[9]
-
Background Scan: The infrared spectrum of air contains significant signals from water vapor and carbon dioxide. A background scan allows these to be computationally removed from the sample's spectrum, preventing misinterpretation of the data.
Part 2: The Workflow of Verification: Cross-Referencing with Spectral Databases
With high-quality experimental data in hand, the next step is to compare it against the vast repository of known chemical information. Mass spectral libraries are crucial for confirming the identity of chemical constituents by matching experimental data against established collections.[11]
Systematic Database Search Strategy
-
Initial Search (by Name and Formula): Begin by searching for "this compound" and its molecular formula (C₈H₅Cl₂F₂O) in comprehensive chemical databases.
-
PubChem: An excellent starting point for chemical information, linking to various other resources.
-
Chemical Abstracts Service (CAS): The most authoritative source for chemical substance registration. A search for a CAS number is the most precise way to find information.
-
-
Spectral Database Search: Search dedicated spectral databases. These platforms are essential tools for chemists to analyze and identify unknown samples rapidly.[12]
-
Substructure and Spectral Peak Search: If the exact compound is not found, these databases often allow for searching by chemical substructure or by specific spectral features (e.g., key NMR chemical shifts, mass-to-charge ratios, or IR absorption bands).
Comparative Analysis: A Hypothetical Case Study
Since "this compound" is a hypothetical compound for this guide and lacks public spectral data, we will demonstrate the comparison process. The "Experimentally Acquired Data" column represents our hypothetical results. For the "Database Reference Data" column, we will use the data for a structurally similar, real compound, 2',3'-Dichloroacetophenone (CAS: 56041-57-7) , to illustrate the comparison.[16][17][18][19][20]
Table 1: Mass Spectrometry Data Comparison
| Feature | Experimentally Acquired Data (Hypothetical) | Database Reference Data (Illustrative: C₈H₆Cl₂O) | Analysis |
| Molecular Ion (M⁺) | m/z 223.9708 | m/z 187.9796 | The significant mass difference immediately indicates these are different compounds. The hypothetical data corresponds to the formula C₈H₅Cl₂F₂O, while the reference data matches C₈H₆Cl₂O. This is a primary check for elemental composition. |
| Key Fragments | [M-COCF₂Cl]⁺, [C₆H₄Cl]⁺ | [M-CH₃]⁺, [C₆H₃Cl₂]⁺ | Fragmentation patterns are a molecular fingerprint. The expected fragments would differ based on the substituents, providing further structural clues. |
Table 2: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Feature | Experimentally Acquired Data (Hypothetical) | Database Reference Data (Illustrative: 2',3'-Dichloroacetophenone) | Analysis |
| Aromatic Protons | Multiplets expected in the ~7.4-7.8 ppm range. | Multiplets around 7.3-7.7 ppm. | The exact chemical shifts and splitting patterns (coupling) are highly sensitive to the substitution pattern. A perfect match is required for confirmation. The difluoroacetyl group would have a strong electron-withdrawing effect, likely shifting the adjacent proton downfield. |
| Other Signals | A triplet is expected for the proton on the difluoro-substituted carbon due to coupling with fluorine. | A singlet at ~2.6 ppm (for the -CH₃ group). | The absence of the methyl singlet and the presence of a signal coupled to fluorine would be a key differentiator. |
Table 3: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Feature | Experimentally Acquired Data (Hypothetical) | Database Reference Data (Illustrative: 2',3'-Dichloroacetophenone) | Analysis |
| Carbonyl Carbon (C=O) | ~185-190 ppm | ~198 ppm | The electronic environment significantly impacts the carbonyl chemical shift. |
| Aromatic Carbons | 6 distinct signals expected. | 6 distinct signals expected. | Shifts would differ based on the positions of the chloro substituents. |
| Aliphatic Carbons | A triplet for the CF₂ carbon due to C-F coupling. | A quartet for the CH₃ carbon. | The presence and coupling pattern of the aliphatic carbon signal is a definitive indicator of the side chain structure. |
Table 4: FTIR Data Comparison
| Feature | Experimentally Acquired Data (Hypothetical) | Database Reference Data (Illustrative: 2',3'-Dichloroacetophenone) | Analysis |
| C=O Stretch | ~1700-1720 cm⁻¹ | ~1690 cm⁻¹ | The electron-withdrawing fluorine atoms would likely increase the frequency (wavenumber) of the carbonyl stretch compared to the methyl ketone. |
| C-F Stretch | Strong absorptions expected in the 1100-1300 cm⁻¹ range. | Absent. | The presence of strong C-F stretching bands is a clear indicator of fluorination. |
| C-Cl Stretch | Absorptions in the 600-800 cm⁻¹ range. | Absorptions in the 600-800 cm⁻¹ range. | This region confirms the presence of chloro substituents. |
Visualizing the Path to Confirmation
To ensure a logical and repeatable process, the entire workflow can be visualized. This diagram outlines the key stages, decision points, and outcomes of a rigorous structural verification process.
Caption: Workflow for structural verification via spectral database cross-referencing.
Conclusion: A Commitment to Trustworthiness
The cross-referencing of experimental data with spectral databases is a cornerstone of modern chemical science. It is a self-validating system that ensures the materials we synthesize, study, and develop are precisely what we believe them to be. When a direct match is found, it provides a high degree of confidence in the assigned structure. When discrepancies arise, as illustrated in our hypothetical comparison, it is not a failure but a critical data point. It prompts the scientist to re-examine the synthetic route, check for impurities, or consider alternative isomeric structures. This rigorous, iterative process of analysis and comparison is fundamental to producing trustworthy, reproducible, and authoritative scientific research.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Sample Preparation for FTIR Analysis. Drawell. [Link]
-
Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. [Link]
-
Guide to FT-IR Spectroscopy. Bruker. [Link]
-
Mass spectral database: Significance and symbolism. ScienceDirect. [Link]
-
Best Practices in NMR Data Acquisition and Analysis. CASSS. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
-
Why Mass Spectral Libraries Matter in Analytical Chemistry. IROA Technologies. [Link]
-
NMR data acquisition. SOP for Metabolomics by NMR spectroscopy. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Step-by-step procedure for NMR data acquisition. [Link]
-
Spectral Database Systems: A Review. ResearchGate. [Link]
-
Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. ACS Publications. [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
-
Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
56041-57-7 | 2,3-Dichloroacetophenone. Alachem Co., Ltd. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. Bioanalysis Zone. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
-
2-chloro-2,2-difluoroacetophenone (C8H5ClF2O). PubChemLite. [Link]
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- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
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- 14. mzinterpretation.com [mzinterpretation.com]
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- 16. 2′,3′-dichloroacetophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. 2′,3′-Dichloroacetophenone, CAS 56041-57-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 18. 56041-57-7 | 2,3-Dichloroacetophenone - Alachem Co., Ltd. [alachem.co.jp]
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Deep Dive: Purity Analysis of Synthesized 2,3'-Dichloro-2,2-difluoroacetophenone
Publish Comparison Guide
Executive Summary
The synthesis of 2,3'-Dichloro-2,2-difluoroacetophenone (systematically 1-(3-chlorophenyl)-2-chloro-2,2-difluoroethanone ) represents a critical junction in the manufacturing of next-generation triazole antifungals. Unlike standard acetophenones, this molecule possesses a unique "chlorodifluoro" tail that introduces specific analytical challenges: high volatility, potential for hydrolysis, and "silent" impurities invisible to standard UV detection.
This guide moves beyond basic "purity checks" to establish a Tri-Phasic Analytical Strategy . We objectively compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Fluorine NMR (
Molecule Profile & Analytical Challenges
| Feature | Description | Analytical Implication |
| Structure | 1-(3-chlorophenyl)-2-chloro-2,2-difluoroethanone | Contains both aromatic and aliphatic halogens.[1] |
| Key Moiety | The chlorodifluoro group is electronically unique and chemically labile. | |
| Volatility | High | Risk of loss during concentration; ideal for GC. |
| Reactivity | Susceptible to Haloform-type cleavage | Can hydrolyze to 3-chlorobenzoic acid and chlorodifluoroacetic acid. |
The "Silent" Impurity Problem
In the synthesis of this compound (often via Grignard or lithiation chemistry), three specific impurity classes arise that standard methods often miss:
-
Des-chloro analogs: 1-(3-chlorophenyl)-2,2-difluoroethanone (hard to separate by HPLC).
-
Hydrolysis products: 3-chlorobenzoic acid (non-volatile, invisible to GC).
-
Isomers: 2,2'-dichloro... or 2,4'-dichloro... isomers (require high-resolution separation).
Comparative Analysis of Methods
Method A: Gas Chromatography (GC-FID/MS)
The Workhorse for Volatile Purity
Why it works: The analyte is a volatile ketone. GC offers the highest resolution for structural isomers and halogenated side-products.
Experimental Protocol:
-
Column: DB-5ms or ZB-5 (30 m
0.25 mm 0.25 µm). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 at 250°C.
-
Detector: FID at 300°C (or MS for ID).
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
Performance Data:
| Metric | Performance | Notes |
|---|
| Resolution (
Method B: HPLC-UV (Reverse Phase)
The Stability & Hydrolysis Monitor
Why it works: Essential for detecting 3-chlorobenzoic acid , the primary degradation product which does not elute or decomposes on GC.
Experimental Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm
4.6 mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of acids).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).
Performance Data:
| Metric | Performance | Notes |
|---|
| Linearity |
Method C: F Quantitative NMR (qNMR)
The "Gold Standard" for Mass Balance
Why it works: It directly observes the
Experimental Protocol:
-
Solvent:
(Avoid DMSO if possible to prevent reaction). -
Internal Standard:
-Trifluorotoluene ( ppm) or Fluorobenzene ( ppm). -
Parameters: Relaxation delay (
) > 30s (critical for integration accuracy), 90° pulse.
Spectral Regions (Approximate):
-
Target (
): to ppm (Singlet). -
Impurity (
): ppm. -
Impurity (
): to ppm (Doublet).
Performance Data:
| Metric | Performance | Notes |
|---|
| Accuracy |
Comparative Summary & Recommendation
| Feature | GC-FID | HPLC-UV | |
| Primary Use | Volatile Purity & Isomer Ratio | Degradation (Acid) Check | Absolute Assay & Fluorine Profiling |
| Speed | Fast (15 min) | Medium (25 min) | Slow (30-60 min) |
| Cost per Run | Low | Medium | High (Solvent/Instrument time) |
| Critical Blind Spot | Acids/Salts | Volatiles/Non-chromophores | Non-fluorinated impurities |
The "Triad" Workflow Recommendation
For a robust drug development pipeline, rely on GC-FID for routine process monitoring (reaction completion). However, for Final Release Testing , you must employ a combination of HPLC (to ensure no hydrolysis) and
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic for analyzing a crude batch of this compound.
Caption: Analytical Decision Tree ensuring removal of both volatile isomers and non-volatile hydrolysis products before final assay.
References
-
Sigma-Aldrich. 2-Chloro-2,2-difluoroacetophenone Product Specification & Reactivity. Retrieved from
-
Wang, F., et al. (2011). 2-Chloro-2,2-difluoroacetophenone as a non-ODS-based difluorocarbene precursor.[3] Journal of Fluorine Chemistry, 132(7), 521-528.
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
BenchChem. Reactivity and Analysis of Fluorinated Acetophenone Isomers. Retrieved from
-
Beilstein Journals. Synthesis of 2,2-difluoro-1,3-diketone derivatives using fluorine gas. Retrieved from
Sources
"benchmarking synthesis routes for 2,3'-Dichloro-2,2-difluoroacetophenone"
An Application Scientist's Guide to the Synthesis of 2',3'-Dichloro-2,2-difluoroacetophenone: A Comparative Analysis of Viable Routes
In the landscape of pharmaceutical and agrochemical development, the synthesis of novel fluorinated building blocks is of paramount importance. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients. 2',3'-Dichloro-2,2-difluoroacetophenone is one such building block, presenting a synthetically challenging yet valuable scaffold for further elaboration.
This guide provides a comparative analysis of two plausible and robust synthetic routes for the preparation of 2',3'-Dichloro-2,2-difluoroacetophenone. The methodologies discussed are grounded in established chemical principles and supported by data from analogous transformations reported in the literature. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to guide researchers in making an informed decision for their specific applications.
Route 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, providing a direct method for the synthesis of aryl ketones. In this proposed route, 1,2-dichlorobenzene is acylated using a suitable difluoroacetylating agent in the presence of a Lewis acid catalyst.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as aluminum chloride (AlCl₃), activates the difluoroacetylating agent (e.g., difluoroacetyl chloride) to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1,2-dichlorobenzene ring. The chlorine substituents are deactivating and ortho-, para-directing. However, the steric hindrance at the positions ortho to the chlorine atoms and the electronic deactivation favor acylation at the 4-position, though the formation of other isomers is possible.
Proposed Experimental Protocol
Materials:
-
1,2-Dichlorobenzene
-
Difluoroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM at 0 °C, slowly add difluoroacetyl chloride (1.1 eq.).
-
Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add 1,2-dichlorobenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford 2',3'-Dichloro-2,2-difluoroacetophenone.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts acylation route.
Route 2: Organometallic Addition to a Difluoroacetyl Electrophile
This strategy involves the formation of a highly nucleophilic organometallic reagent from a 2,3-dichlorohalobenzene, which then reacts with an appropriate electrophilic source of the difluoroacetyl group. This approach offers the potential for greater regiochemical control compared to the Friedel-Crafts acylation.
Mechanistic Rationale
The synthesis begins with the preparation of an organometallic reagent, either a Grignard reagent (2,3-dichlorophenylmagnesium halide) via the reaction of a 2,3-dichlorohalobenzene with magnesium metal, or an organolithium reagent (2,3-dichlorophenyllithium) through lithium-halogen exchange. These powerful nucleophiles will then readily attack the electrophilic carbonyl carbon of a difluoroacetylating agent, such as N-methoxy-N-methyl-2,2-difluoroacetamide (Weinreb amide) or difluoroacetic anhydride. The use of a Weinreb amide is often preferred as the resulting tetrahedral intermediate is stabilized by chelation to the magnesium or lithium cation, which prevents over-addition to form a tertiary alcohol. A final acidic workup hydrolyzes this intermediate to yield the desired ketone.
Proposed Experimental Protocol
Materials:
-
1-Bromo-2,3-dichlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
N-methoxy-N-methyl-2,2-difluoroacetamide (Weinreb amide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
All glassware must be oven-dried and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Activate magnesium turnings (1.2 eq.) in a flask with a crystal of iodine under gentle heating until the iodine vapor is visible.
-
Allow the flask to cool, then add anhydrous THF.
-
Add a small portion of a solution of 1-bromo-2,3-dichlorobenzene (1.0 eq.) in anhydrous THF to initiate the reaction (indicated by gentle refluxing and disappearance of the iodine color).
-
Add the remaining 1-bromo-2,3-dichlorobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve N-methoxy-N-methyl-2,2-difluoroacetamide (1.1 eq.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution via cannula, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target ketone.
Diagram of the Organometallic Addition Workflow
Caption: Workflow for the organometallic addition route.
Comparative Analysis
To facilitate the selection of the most appropriate synthetic route, a direct comparison of key parameters is presented below. The values for yield and cost are estimates based on analogous reactions and current market prices for starting materials.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Organometallic Addition |
| Regioselectivity | Moderate to low; risk of isomeric byproducts due to competing directing effects. | High; C-C bond formation is at a pre-defined position. |
| Reaction Conditions | 0 °C to room temperature; can require heating for deactivated substrates. | Cryogenic temperatures (-78 °C) are required for the addition step. |
| Reagent Sensitivity | Lewis acid is highly sensitive to moisture. | Grignard/Organolithium reagents are extremely sensitive to moisture and protic solvents. |
| Starting Materials | 1,2-Dichlorobenzene, Difluoroacetyl chloride, AlCl₃. Generally readily available. | 1-Bromo-2,3-dichlorobenzene, Mg, N-methoxy-N-methyl-2,2-difluoroacetamide. Weinreb amide may need to be synthesized. |
| Estimated Yield | 40-60% | 60-80% |
| Key Advantages | Operationally simpler; fewer steps if starting materials are commercial. | High regioselectivity; generally higher yields. |
| Key Disadvantages | Potential for low regioselectivity leading to difficult purification. Stoichiometric use of corrosive Lewis acid. | Requires strict anhydrous conditions and low temperatures. Multi-step if Weinreb amide is not available. |
| Scalability | Moderate; large-scale Friedel-Crafts reactions can have exotherm and quenching challenges. | Good; organometallic reactions are commonly performed on an industrial scale, but require specialized equipment for low temperatures. |
Decision-Making Guide
The choice between these two synthetic routes will ultimately depend on the specific priorities of the research team. The following flowchart provides a logical framework for making this decision.
Caption: Decision-making flowchart for synthesis route selection.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the organometallic addition represent viable strategies for the synthesis of 2',3'-Dichloro-2,2-difluoroacetophenone.
For exploratory, small-scale synthesis where absolute regiochemical purity is not the primary driver and operational simplicity is valued, the Friedel-Crafts acylation (Route 1) may be the more attractive starting point. However, researchers must be prepared to invest effort in the purification of the desired product from potential isomeric impurities.
For applications where high purity is critical , such as in the synthesis of pharmaceutical intermediates, and where the necessary equipment for handling air-sensitive reagents at low temperatures is available, the organometallic addition to a Weinreb amide (Route 2) is the superior method. Its high regioselectivity is expected to lead to a cleaner product profile, simplifying downstream processing and ultimately providing a more reliable and higher-yielding synthesis.
References
-
Friedel-Crafts Acylation Overview. Organic Chemistry Portal. [Link]
-
Weinreb Ketone Synthesis. Wikipedia. [Link]
-
Grignard Reaction. Wikipedia. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution. ACS Omega. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
A Comparative Guide to Catalytic Systems for the Synthesis of 2,3'-Dichloro-2,2-difluoroacetophenone
Introduction: The Significance of Fluorinated Ketone Scaffolds
2,3'-Dichloro-2,2-difluoroacetophenone is a highly functionalized aromatic ketone. The presence of both chloro- and gem-difluoro-moieties makes it a valuable and versatile building block in the synthesis of complex molecules. The difluoromethyl group, in particular, is of growing importance in medicinal and agricultural chemistry, as its incorporation into bioactive molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The synthesis of this specific isomer, however, presents a significant chemical challenge, primarily centered on the key carbon-carbon bond-forming step: the Friedel-Crafts acylation.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection, present a side-by-side comparison of performance metrics based on experimental data from analogous systems, and provide detailed protocols to aid researchers in their synthetic endeavors.
The Synthetic Challenge: Friedel-Crafts Acylation on a Deactivated Ring
The most direct route to this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with a suitable difluoroacetylating agent, such as difluoroacetyl chloride or difluoroacetic anhydride. This reaction, an electrophilic aromatic substitution, is fundamentally hampered by the substrate itself.[3]
The two chlorine atoms on the aromatic ring are electron-withdrawing groups, which significantly deactivate the ring towards attack by an electrophile.[4] Overcoming this high activation energy barrier requires a potent catalyst capable of generating a highly reactive acylium ion electrophile. Furthermore, the regioselectivity of the acylation must be controlled to favor substitution at the 3-position over other possible sites.
Caption: Logical relationship in the synthesis of the target molecule.
Comparative Analysis of Catalytic Systems
The choice of catalyst is the most critical parameter in this synthesis, directly influencing yield, selectivity, process safety, and environmental impact. We will compare three major classes of catalysts: traditional homogeneous Lewis acids, modern recyclable Lewis acids, and heterogeneous solid acids.
Traditional Homogeneous Catalysts: The AlCl₃ Benchmark
Aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst for Friedel-Crafts reactions.[5][6] Its powerful electron-accepting nature makes it highly effective at activating acyl halides to form the necessary acylium ion.
-
Mechanism of Action: AlCl₃ coordinates to the chlorine atom of difluoroacetyl chloride, facilitating the cleavage of the C-Cl bond to generate a highly electrophilic difluoroacylium ion (F₂HC-C=O⁺).[3] This ion is then attacked by the electron-deficient 1,2-dichlorobenzene ring.
-
Performance & Drawbacks: While AlCl₃ can drive the reaction to completion even with deactivated substrates, it suffers from severe drawbacks.[4][7] The catalyst forms a strong complex with the ketone product, which deactivates it.[8][9] Consequently, AlCl₃ must be used in stoichiometric or even super-stoichiometric amounts, negating its role as a true catalyst.[8][9] The workup procedure involves quenching with water, which hydrolyzes the aluminum salts and generates large volumes of acidic, corrosive aqueous waste, posing significant environmental and disposal challenges.[10]
Modern Homogeneous Catalysts: Metal Triflates
Metal trifluoromethanesulfonates (triflates), such as hafnium triflate (Hf(OTf)₄) or copper(II) triflate (Cu(OTf)₂), have emerged as powerful, water-tolerant Lewis acid catalysts.[7][11]
-
Mechanism of Action: Similar to AlCl₃, metal triflates activate the acylating agent. However, their coordination to the product ketone is often weaker, allowing for the possibility of true catalytic turnover.
-
Performance & Advantages: These catalysts can often be used in much smaller, sub-stoichiometric quantities. Some systems, particularly when used in conjunction with ionic liquids, demonstrate high efficiency and potential for recyclability.[3][7] While more expensive than AlCl₃, the reduction in waste and potential for reuse make them an attractive alternative for process chemistry.
Heterogeneous Solid Acid Catalysts: The Sustainable Approach
Heterogeneous catalysts, such as zeolites (e.g., H-ZSM-5) or supported metal oxides, represent a greener alternative to traditional systems.[10][12] These materials possess acidic sites on their solid surfaces that can catalyze the reaction.
-
Mechanism of Action: The reaction occurs at active acid sites (either Brønsted or Lewis) within the porous structure or on the surface of the catalyst. Reactants diffuse to these sites, react, and the products diffuse away.
-
Performance & Advantages: The primary advantage of heterogeneous catalysts is the simplicity of their separation and reuse.[8][13] After the reaction, the catalyst can be removed by simple filtration, washed, and reactivated for subsequent batches, drastically reducing waste.[10][12] However, these catalysts often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable activity to potent homogeneous Lewis acids, especially with deactivated substrates.[13] Mass transfer limitations can also be a concern.[13]
Quantitative Performance Comparison
The following table summarizes the expected performance of representative catalysts for the acylation of a deactivated aromatic ring like 1,2-dichlorobenzene. Data is extrapolated from published results on similar systems.
| Catalyst System | Type | Catalyst Loading | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| AlCl₃ [7] | Homogeneous | >1.0 equivalent | 0 - 60 | 2 - 6 | 70 - 90 | High reactivity, low cost | Stoichiometric use, large waste stream, moisture sensitive |
| Hf(OTf)₄ [11] | Homogeneous | 0.1 - 0.3 equivalent | 50 - 100 | 8 - 24 | 65 - 85 | Catalytic, higher turnover | High cost, may require specific solvents |
| Zeolite H-ZSM-5 [12] | Heterogeneous | 5 - 20 wt% | 120 - 180 | 12 - 48 | 50 - 75 | Reusable, easy separation, low waste | Harsher conditions, potential for lower activity/selectivity |
Mechanistic and Workflow Visualization
Understanding the catalyst's role is key to optimizing the reaction. The following diagram illustrates the general mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: General mechanism of Friedel-Crafts acylation.
The practical differences in workflow between homogeneous and heterogeneous systems are significant, particularly concerning catalyst handling and product purification.
Caption: Comparison of experimental workflows.
Experimental Protocols
The following protocols provide representative, step-by-step methodologies for synthesizing this compound using two different catalytic systems.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
-
Rationale: This protocol leverages the high reactivity of AlCl₃ for a rapid, high-yielding lab-scale synthesis where waste disposal is a secondary concern. Anhydrous conditions are critical for success as AlCl₃ reacts violently with water.[4]
-
Methodology:
-
Setup: Assemble a flame-dried 250-mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and an addition funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Charging Reagents: To the flask, add anhydrous 1,2-dichloroethane (80 mL) and 1,2-dichlorobenzene (14.7 g, 0.1 mol). Cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Acylation: Add difluoroacetyl chloride (11.5 g, 0.1 mol) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and very slowly quench by pouring it over a mixture of crushed ice (150 g) and concentrated HCl (20 mL). Caution: Exothermic and HCl gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Protocol 2: Synthesis using a Heterogeneous Zeolite Catalyst
-
Rationale: This protocol prioritizes sustainability and ease of catalyst handling, making it suitable for process development or "green" chemistry applications. It requires higher temperatures to achieve sufficient reaction rates.
-
Methodology:
-
Catalyst Activation: Place the zeolite H-ZSM-5 catalyst (5 g) in a flask and heat under vacuum at 200 °C for 4 hours to remove adsorbed water.
-
Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated zeolite catalyst, 1,2-dichlorobenzene (14.7 g, 0.1 mol), and difluoroacetic anhydride (20.9 g, 0.12 mol).
-
Reaction: Heat the stirred slurry to 150 °C and maintain under reflux for 24 hours. Monitor the reaction progress by GC-MS analysis of small aliquots.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like toluene (50 mL) and separate the solid catalyst by filtration.
-
Catalyst Regeneration: Wash the recovered catalyst with fresh toluene (3 x 20 mL) and dry it in an oven. The catalyst can be reactivated (Step 1) for reuse.
-
Purification: Combine the filtrate and washes. Remove the solvent and excess reactants under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the final product.
-
Conclusion and Recommendations
The synthesis of this compound via Friedel-Crafts acylation is a challenging but achievable transformation. The optimal catalyst is highly dependent on the specific goals of the synthesis.
-
For rapid, small-scale laboratory synthesis where the primary objective is to obtain the product in high yield, traditional Aluminum Chloride (AlCl₃) remains a viable, albeit environmentally taxing, option.[7]
-
For applications in process development, scale-up, and green chemistry , heterogeneous catalysts like zeolites offer significant advantages in terms of catalyst reusability and waste reduction, even if they require more forcing reaction conditions.[8][12]
-
Modern homogeneous catalysts such as metal triflates represent a promising middle ground, offering high catalytic activity with improved handling and a better environmental profile than AlCl₃, making them suitable for syntheses where cost is less of a constraint.
Ultimately, the selection of the catalytic system requires a careful balance of reactivity, cost, safety, and sustainability goals.
References
- BenchChem. A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation. BenchChem.
- Unknown. Homogeneous vs Heterogeneous Catalysts.
- BenchChem. Catalyst selection for efficient synthesis of 4'-Chloro-2',6'-difluoroacetophenone derivatives. BenchChem.
- Unknown. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science.
- Sigma-Aldrich. 2-Chloro-2,2-difluoroacetophenone 95. Sigma-Aldrich.
- BenchChem. Comparative Study of Catalysts for the Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation. BenchChem.
- Bentham Science. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science.
- QuickCompany. Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. QuickCompany.
- Wikipedia. Lewis acid catalysis. Wikipedia.
- Google Patents. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. Google Patents.
- Sigma-Aldrich. Friedel–Crafts Acylation. Sigma-Aldrich.
- MDPI. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. MDPI.
- Wikipedia. Friedel–Crafts reaction. Wikipedia.
- Scilit. Catalytic Friedel-Crafts acylation of benzene, chlorobenzene, and fluorobenzene using a novel catalyst system, hafnium triflate and trifluoromethanesulfonic acid. Scilit.
- ResearchGate. Effects of Lewis Acids on the Reaction of Acetophenone and Tetrabutylammonium Tribromide. ResearchGate.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- PMC. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC.
- Google Patents. CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone. Google Patents.
- Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka | Patsnap.
- New Journal of Chemistry (RSC Publishing). Synergistic effects of lattice defects and acid sites in ZrMnOX catalysts on efficient chlorobenzene catalytic oxidation: enhanced oxidation activity and chlorine resistance. New Journal of Chemistry (RSC Publishing).
- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
- Beilstein Journals. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals.
- MDPI. Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI.
- MilliporeSigma. 2-Chloro-2,2-difluoroacetophenone 95. MilliporeSigma.
- Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
- Unknown. Melinda MOHL, Szilvia MÉSZÁROS, János HALÁSZ.
- Google Patents. WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore. Google Patents.
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
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- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
- 13. ethz.ch [ethz.ch]
"assessing the regio-selectivity in the synthesis of 2,3'-Dichloro-2,2-difluoroacetophenone"
This guide provides an in-depth technical assessment of the regio-selectivity challenges and synthetic strategies for 2,3'-Dichloro-2,2-difluoroacetophenone (chemically defined as 1-(3-chlorophenyl)-2-chloro-2,2-difluoroethanone ).
A Publish Comparison Guide for Process Chemists
Executive Summary & Molecule Profile
Target Molecule: this compound
Structure: A meta-chlorinated phenyl ring attached to a chlorodifluoroacetyl moiety.
Core Application: This scaffold serves as a critical bioisostere for esters/amides in medicinal chemistry, enhancing lipophilicity and metabolic stability due to the
| Feature | Specification |
| CAS (Analog) | 384-67-8 (Unsubstituted ring parent) |
| Molecular Formula | |
| Key Moiety | Chlorodifluoromethyl ketone ( |
| Regio-Constraint | Meta-substitution on the aryl ring |
The Regio-Selectivity Paradox
To synthesize the 3'-chloro isomer, one might intuitively propose the Friedel-Crafts acylation of chlorobenzene. However, this approach is fundamentally flawed due to electrophilic aromatic substitution (EAS) rules.
The "Naive" Route (Failure Mode)
-
Precursor: Chlorobenzene (
). -
Reagent: Chlorodifluoroacetyl chloride (or anhydride) +
. -
Mechanism: The chlorine atom on the benzene ring is an ortho/para director.
-
Outcome: The major product is 4'-chloro-2-chloro-2,2-difluoroacetophenone (Para isomer). The target 3'-isomer (Meta) is formed in negligible trace amounts (<5%).
-
Verdict: NON-VIABLE for the target regio-isomer.
The "Corrective" Routes
To achieve the 3'-chloro pattern, we must invert the logic:
-
Route A (Organometallic): Use a pre-functionalized meta-precursor (e.g., 1-bromo-3-chlorobenzene) to lock the geometry before forming the ketone.
-
Route B (Meta-Functionalization): Start with the ketone (which is meta-directing) and chlorinate the ring.
Comparative Analysis of Synthetic Strategies
Route A: The Grignard Approach (Gold Standard)
This method relies on the reaction between a 3-chlorophenyl Grignard reagent and a chlorodifluoroacetic acid derivative (ester or salt).
-
Mechanism: Nucleophilic acyl substitution.
-
Regio-Selectivity: 100% . The meta-relationship is fixed in the starting material (1-bromo-3-chlorobenzene).
-
Pros: High purity; no isomer separation required.
-
Cons: Requires cryogenic conditions (-78°C) to prevent double addition (formation of tertiary alcohol); moisture sensitive.
Route B: Electrophilic Chlorination of 2-Chloro-2,2-difluoroacetophenone
This method starts with the unsubstituted 2-chloro-2,2-difluoroacetophenone and introduces the ring chlorine later.
-
Mechanism: EAS Chlorination (
). -
Regio-Selectivity: High (~90% Meta) . The
group is a strong electron-withdrawing group (EWG), directing the incoming chlorine to the meta position. -
Pros: Avoids organometallics; uses cheaper reagents.
-
Cons: The ring is highly deactivated. Reaction requires harsh conditions (high heat, excess catalyst), leading to low conversion or polychlorination byproducts.
Summary Data Table
| Metric | Route A: Grignard (Recommended) | Route B: Direct Chlorination | Route C: FC Acylation (Failed) |
| Starting Material | 1-Bromo-3-chlorobenzene | 2-Chloro-2,2-difluoroacetophenone | Chlorobenzene |
| Reagent | Ethyl chlorodifluoroacetate | ||
| Regio-Purity (Meta) | >99% | ~85-90% | <5% |
| Yield | 65-75% | 40-50% | High (but wrong isomer) |
| Operational Risk | Moisture sensitivity | Corrosive gas / High Temp | Standard |
| Scalability | Moderate (Cooling cost) | High | High |
Visualizing the Pathways
The following diagram illustrates the divergence in regio-selectivity based on the starting strategy.
Caption: Comparative reaction pathways. Route A (Left) ensures meta-regiochemistry via pre-functionalized precursors. Route C (Right) fails due to intrinsic directing effects.
Experimental Protocol: Route A (Grignard Synthesis)
Objective: Synthesis of this compound via magnesium-halogen exchange. Safety: Grignard reagents are pyrophoric and moisture-sensitive. Perform all steps under Nitrogen or Argon.[1]
Materials
-
1-Bromo-3-chlorobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq, oven-dried)
-
Ethyl chlorodifluoroacetate (1.1 eq)
-
THF (Anhydrous)[1]
-
Iodine (crystal, catalytic)
Step-by-Step Workflow
-
Activation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings. Add a crystal of Iodine and heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Grignard Formation:
-
Add 10% of the 1-bromo-3-chlorobenzene solution (in THF).
-
Initiate reaction (observe turbidity/exotherm).
-
Add the remaining bromide dropwise to maintain a gentle reflux.
-
Checkpoint: After addition, reflux for 1 hour to ensure complete conversion to 3-chlorophenylmagnesium bromide .
-
-
Acylation (The Critical Step):
-
Cool the Grignard solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is crucial to prevent the Grignard from attacking the ketone product (double addition).
-
Add Ethyl chlorodifluoroacetate (diluted in THF) dropwise over 45 minutes.
-
-
Quench & Workup:
-
Purification:
-
The crude oil is typically purified via vacuum distillation or flash chromatography (Hexane/EtOAc 95:5).
-
References
-
Hasek, W. R., Smith, W. C., & Engelhardt, V. A. (1960). The Chemistry of Sulfur Tetrafluoride. II. The Fluorination of Organic Carbonyl Compounds. Journal of the American Chemical Society. Link
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
BenchChem Technical Guides. (2025). Synthesis and Characterization of 4'-Chloro-2',6'-difluoroacetophenone. Link (Cited for general acylation protocols and safety).
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloro-2,2-difluoroacetophenone. Link (Precursor data).
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews. Link (Relevant for alternative fluoroalkylation strategies).
Sources
Safety Operating Guide
2,3'-Dichloro-2,2-difluoroacetophenone proper disposal procedures
Topic: 2,3'-Dichloro-2,2-difluoroacetophenone Proper Disposal Procedures
Executive Summary: Operational Safety & Logistics
This compound belongs to the class of
Critical Disposal Directive:
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
-
Strict Segregation: NEVER mix with basic solutions (e.g., Sodium Hydroxide, amines). This compound is susceptible to the haloform reaction , which can cleave the molecule and release chlorodifluoromethane gas , risking container pressurization and explosion.
-
Immediate Handling: All manipulation must occur within a certified chemical fume hood.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactivity profile. Unlike standard organic solvents, this molecule combines the lachrymatory properties of
| Parameter | Data / Characteristic | Operational Implication |
| Chemical Class | Chlorodifluoromethyl ketone (Aromatic) | High electrophilicity; protein alkylation risk. |
| Reactivity | Base-Sensitive | DO NOT add to basic waste streams. Risk of gas evolution ( |
| Toxicity | Corrosive, Lachrymator, Acute Toxin | Inhalation of vapors can cause pulmonary edema.[1] |
| Physical State | Liquid or Low-Melting Solid | High vapor pressure relative to molecular weight; volatile hazards. |
| Waste Code | D003 (Reactivity - Potential), D022 (Chloroform-like), or Halogenated Organic | Must be coded as Halogenated for incineration. |
The "Haloform" Risk Mechanism
As a scientist, you must understand why segregation is vital. The electron-withdrawing fluorine atoms on the
Figure 1: Mechanism of base-catalyzed cleavage. Mixing this compound with basic waste can generate chlorodifluoromethane gas, pressurizing waste containers.
Essential Safety Equipment (PPE)
Standard lab PPE is insufficient. Upgrade protection levels due to the lachrymatory nature.
-
Respiratory: Work exclusively in a fume hood. If spill cleanup outside a hood is required, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
-
Eyes: Chemical splash goggles (ventless preferred). Contact lenses are prohibited.
-
Hands:
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Substance (Expired/Unused)
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "this compound".
-
Hazards: "Toxic," "Corrosive," "Lachrymator," "Halogenated."
-
-
Container: Keep in the original manufacturer vial if possible. Place the vial inside a secondary, clear, sealable bag (e.g., Ziploc) to contain vapors.
-
Overpacking: Place the bagged vial into a wide-mouth HDPE or Glass jar designated for "Solid Halogenated Waste."
-
Bulking: Fill void spaces in the jar with vermiculite or absorbent pads to prevent breakage.
Scenario B: Disposal of Reaction Mixtures (Solutions)
-
Segregation: Ensure the solvent stream is compatible.
-
Compatible: Dichloromethane, Ethyl Acetate, Toluene.
-
Incompatible: Aqueous bases, Ammonia, Pyridine (exothermic polymerization risk).
-
-
Quenching (If reactive reagents present):
-
If the mixture contains residual reactive species (e.g., thionyl chloride), quench carefully before adding to the waste container.
-
Note: Do not use strong basic quenches. Use water or bicarbonate solution slowly, ensuring gas evolution has ceased before capping.
-
-
Collection: Pour into a "Liquid Halogenated Organic Waste" carboy.
-
Cap Venting: If there is any doubt about ongoing reactions, use a vented cap (Safety Eco-Funnel) for the first 24 hours.
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Dichloromethane).
-
Rinsate Disposal: Pour all rinsates into the "Liquid Halogenated Waste" container.
-
Defacing: Cross out the original label. Mark as "Triple Rinsed - Empty."
-
Glass Disposal: Discard the clean bottle in the standard broken glass/sharps container (unless local EHS rules require chemically contaminated glass bins).
Spill Response Workflow
Immediate Action: Alert nearby personnel. If the lachrymatory effect is felt outside the hood, evacuate the lab immediately .
Figure 2: Decision logic for spill remediation. Note that spills outside the hood often require professional Hazmat intervention due to lachrymatory effects.
Regulatory & Compliance Context
-
US EPA (RCRA): This material is a P-listed or characteristic hazardous waste. It must be treated via incineration (Code H040/H110) to destroy the carbon-halogen bonds and prevent formation of dioxins/furans.
-
Transport (DOT/IATA):
-
Proper Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (or Tear Gas Substance, liquid, n.o.s. depending on quantity/form).
-
Hazard Class: 6.1 (Toxic) or 8 (Corrosive).
-
-
European CLP: Classified as Skin Corr.[2] 1B and Eye Dam. 1.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Alpha-Haloacetophenones. PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA).
-Chloroacetophenone. OSHA Standards.[4] Available at: [Link] -
U.S. Environmental Protection Agency. RCRA Hazardous Waste Codes and Incineration Standards. EPA.gov. Available at: [Link]
Sources
- 1. Riot-Control Chemical Agents - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor’s Guide - PHR [phr.org]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
